molecular formula B2S3 B3342050 Boron sulfide CAS No. 12007-33-9

Boron sulfide

Cat. No.: B3342050
CAS No.: 12007-33-9
M. Wt: 117.8 g/mol
InChI Key: ZVTQDOIPKNCMAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boron sulfide (B 2 S 3 ), also known as boron sesquisulfide, is an inorganic chemical compound with a molar mass of 117.80 g/mol. It is a white, moisture-sensitive solid that appears as colorless crystals and has a relative density of 1.55 g/cm 3 . The compound has a melting point of 563°C and decomposes at high temperatures rather than boiling . Its structure is polymeric, consisting of trigonal planar boron atoms arranged in B 3 S 3 and B 2 S 2 rings bridged by sulfur atoms, forming a layered configuration distinct from the three-dimensional network of boron trioxide . This compound is a versatile reagent with several key research applications. In organic synthesis , it is a valuable reagent for converting ketones into thioketones and reducing sulfoxides to thiols . In the field of materials science , B 2 S 3 is pivotal for developing sulfide-based glasses. When blended with other sulfides like P 4 S 10 or LiI, it forms glasses that exhibit electrical conductivities 1,000 times higher than their oxide counterparts, showing significant potential as solid electrolytes in batteries and fuel cells . Recent advances also highlight its role in synthesizing advanced materials. A novel this compound Chemical Vapor Deposition (BSCVD) method utilizes B 2 S 3 to create low-melting-point metal-boron-sulfur systems, enabling the efficient and low-temperature growth of high-quality boron nitride nanotubes (BNNTs) . Furthermore, it serves as an effective "oxygen sink" in the moderate-temperature fabrication of chalcogenide perovskite thin films like BaZrS 3 , a promising lead-free material for solar cells and optoelectronic devices . Handling Note: this compound is moisture-sensitive and hydrolyzes upon contact with water or humid air, releasing hydrogen sulfide (H 2 S) . Appropriate safety precautions must be taken in a controlled laboratory environment. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

sulfanylidene(sulfanylideneboranylsulfanyl)borane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/B2S3/c3-1-5-2-4
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVTQDOIPKNCMAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(=S)SB=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

B2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Record name boron sulfide
Source Wikipedia
URL https://en.wikipedia.org/wiki/Boron_sulfide
Description Chemical information link to Wikipedia.
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50923210
Record name Diborathiane-1,3-dithione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50923210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12007-33-9
Record name Diboron trisulphide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012007339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diborathiane-1,3-dithione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50923210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diboron trisulphide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.355
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Pioneering Pathways: An In-depth Technical Guide to the Early Synthesis of Boron Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the seminal, early-stage methodologies for the synthesis of boron sulfide (B99878) (B₂S₃). Boron sulfide and its derivatives have garnered significant interest in various fields, including advanced materials science and as reagents in organic synthesis, making a foundational understanding of its earliest preparatory routes essential for today's researchers. This document details the initial successful syntheses, presenting available quantitative data, meticulous experimental protocols derived from historical accounts, and visualizations of the experimental logic.

Introduction

The history of this compound synthesis dates back to the early 19th century, a period of foundational discoveries in modern chemistry. The first isolation of this compound was a significant achievement, given the reactivity of the precursors and the final product's sensitivity to moisture. Early methods, while rudimentary by modern standards, laid the groundwork for the more refined synthetic protocols used today. This guide will focus on three pioneering methods for the synthesis of this compound.

Key Early Synthesis Methodologies

The initial syntheses of this compound were characterized by direct reactions at elevated temperatures, utilizing the elemental forms of boron and sulfur or their simple compounds. These methods, while groundbreaking, often yielded products of variable purity and in low quantities.

Berzelius's Direct Combination of Amorphous Boron and Sulfur Vapor (1824)

The first documented synthesis of this compound was achieved by the renowned Swedish chemist Jöns Jakob Berzelius in 1824.[1] This method involved the direct reaction of amorphous boron with sulfur vapor at high temperatures.

Experimental Protocol:

  • Reactants: Amorphous boron powder and elemental sulfur.

  • Apparatus: A porcelain tube was likely used as the reaction vessel, heated by a furnace. Early 19th-century laboratories would have employed charcoal or coke-fired furnaces capable of reaching the required high temperatures. The apparatus would have been assembled to allow for the passage of sulfur vapor over the heated boron.

  • Procedure:

    • A sample of amorphous boron was placed within the central, heated zone of the porcelain tube.

    • Elemental sulfur was heated in a separate part of the apparatus, upstream of the boron, to generate a vapor.

    • A current of an inert gas, if available, or simply the flow generated by the heating, would carry the sulfur vapor over the heated amorphous boron.

    • The reaction was maintained at a temperature sufficient to induce a brilliant incandescence, indicating a strong exothermic reaction. While specific temperatures were not recorded, it is inferred to be in the range of red heat.

    • The resulting this compound, a whitish solid, would have been collected in a cooler part of the apparatus downstream.

  • Reaction: 2B(s) + 3S(g) → B₂S₃(s)

Wöhler and Deville's Synthesis from Boron and Hydrogen Sulfide (1858)

In 1858, Friedrich Wöhler and Henri Etienne Sainte-Claire Deville reported an alternative synthesis route utilizing hydrogen sulfide gas as the sulfur source.[1]

Experimental Protocol:

  • Reactants: Amorphous boron and hydrogen sulfide gas.

  • Apparatus: Similar to Berzelius's setup, a heated porcelain or glass tube would have been used. A gas generation apparatus for hydrogen sulfide (e.g., a Kipp's apparatus reacting iron sulfide with an acid) would be connected to the reaction tube.

  • Procedure:

    • Amorphous boron was placed in the reaction tube and heated to a temperature described as "red heat."

    • A stream of dry hydrogen sulfide gas was passed over the heated boron.

    • The reaction proceeded with the formation of this compound and the liberation of hydrogen gas.

    • The solid this compound product was collected from the cooler sections of the tube.

  • Reaction: 2B(s) + 3H₂S(g) → B₂S₃(s) + 3H₂(g)

Synthesis from Metal Borides and Hydrogen Sulfide (1908)

A later development in the early synthesis of this compound was reported by J. Hoffmann in 1908, which utilized metal borides as the boron source.

Experimental Protocol:

  • Reactants: Iron boride (FeB) or manganese boride (MnB) and hydrogen sulfide gas.

  • Apparatus: A furnace-heated reaction tube, likely made of porcelain or a resistant glass, connected to a hydrogen sulfide gas source.

  • Procedure:

    • A powdered sample of either iron boride or manganese boride was placed in the reaction tube.

    • The tube was heated to a temperature of 300°C.[1]

    • A steady stream of hydrogen sulfide gas was passed over the heated metal boride.

    • The reaction yielded this compound, the corresponding metal sulfide, and hydrogen gas.

    • The this compound was likely separated from the metal sulfide by sublimation or other purification techniques of the era.

  • Reaction (with Iron Boride): 2FeB(s) + 4H₂S(g) → B₂S₃(s) + 2FeS(s) + 4H₂(g)

Quantitative Data Summary

Quantitative data from these early experiments are scarce and were not reported with the precision of modern analytical techniques. The following table summarizes the available information.

Synthesis MethodPrincipal InvestigatorsYearReactantsReaction TemperatureYield/Purity
Direct CombinationJöns Jakob Berzelius1824Amorphous Boron, Sulfur Vapor"Red Heat" (estimated >500°C)Not Reported
Boron and Hydrogen SulfideFriedrich Wöhler & Henri Deville1858Amorphous Boron, Hydrogen Sulfide"Red Heat" (estimated >500°C)Not Reported
Metal Boride and Hydrogen SulfideJ. Hoffmann1908Iron/Manganese Boride, H₂S300°CNot Reported

Experimental Workflow and Logic

The underlying logic of these early synthetic methods was to bring a boron source into intimate contact with a sulfur source at a sufficiently high temperature to overcome the activation energy of the reaction. The choice of a gaseous sulfur source (sulfur vapor or hydrogen sulfide) facilitated the reaction with the solid boron-containing material.

Early_Boron_Sulfide_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Stage cluster_product Product Handling Boron_Source Boron Source (Amorphous Boron or Metal Boride) Reaction_Vessel Reaction in Porcelain/Glass Tube Boron_Source->Reaction_Vessel Sulfur_Source Sulfur Source (Elemental Sulfur or H2S Gas) Sulfur_Source->Reaction_Vessel Heating High-Temperature Heating (Furnace) Heating->Reaction_Vessel Collection Collection of Solid B2S3 Reaction_Vessel->Collection Purification Purification (e.g., Sublimation) Collection->Purification

Caption: General workflow for early this compound synthesis.

Signaling Pathway of Synthesis Logic

The decision-making process for these early syntheses can be visualized as a simple pathway, starting with the selection of reactants and leading to the final product.

Synthesis_Signaling_Pathway Start Objective: Synthesize this compound Choose_Boron Select Boron Source Start->Choose_Boron Choose_Sulfur Select Sulfur Source Start->Choose_Sulfur Amorphous_B Amorphous Boron Choose_Boron->Amorphous_B Metal_Boride Metal Boride (FeB, MnB) Choose_Boron->Metal_Boride Reaction_Conditions Apply Heat Amorphous_B->Reaction_Conditions Metal_Boride->Reaction_Conditions Sulfur_Vapor Sulfur Vapor Choose_Sulfur->Sulfur_Vapor H2S_Gas Hydrogen Sulfide Gas Choose_Sulfur->H2S_Gas Sulfur_Vapor->Reaction_Conditions H2S_Gas->Reaction_Conditions Product Formation of B2S3 Reaction_Conditions->Product

Caption: Logical pathway for early this compound synthesis.

Conclusion

The pioneering work of Berzelius, Wöhler, Deville, and Hoffmann in the 19th and early 20th centuries was crucial in establishing the fundamental chemistry of boron sulfides. While lacking the precision and detailed characterization of modern synthetic chemistry, their methods demonstrated the feasibility of preparing this important compound and opened the door for future investigations into its properties and applications. For contemporary researchers, an appreciation of these historical methods provides context for the evolution of inorganic synthesis and highlights the ingenuity of early chemists in overcoming significant technical challenges.

References

boron sulfide crystal structure and polymorphs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Crystal Structures and Polymorphs of Boron Sulfide (B99878)

Introduction

Boron sulfides are a class of inorganic compounds composed of boron and sulfur, exhibiting a range of stoichiometries and structural complexities. These materials have garnered significant interest from the scientific community due to their unique properties and potential applications in advanced materials, including high-tech glasses and solid-state electrolytes.[1] Unlike boron trioxide, which typically forms a three-dimensional network, boron sulfides often adopt layered or polymeric structures.[1][2] This guide provides a comprehensive overview of the known crystal structures and polymorphs of various boron sulfides, with a focus on their crystallographic data, synthesis, and characterization.

Diboron Trisulfide (B₂S₃)

Diboron trisulfide (B₂S₃) is the most common boron sulfide. It is a white, moisture-sensitive solid that hydrolyzes to release hydrogen sulfide (H₂S).[1][2] The structure of solid B₂S₃ is polymeric, consisting of interconnected B₃S₃ and B₂S₂ rings, with trigonal planar boron atoms.[1][2] This arrangement forms a layered structure with a notable interlayer distance of 355 pm.[2][3]

Polymorphs of B₂S₃

B₂S₃ is known to exist in several polymorphic forms, primarily differing in their crystal systems and the stacking of the boron-sulfur layers.

  • Monoclinic B₂S₃: One of the well-characterized polymorphs of B₂S₃ crystallizes in the monoclinic system with the space group P2₁/c.[2][4] The structure is two-dimensional, composed of B₂S₃ sheets.[4] In this structure, there are four distinct boron sites, all exhibiting trigonal planar geometry with three sulfur atoms. The B-S bond lengths vary slightly, with some being around 1.81 Å and others slightly longer at 1.84 Å.[4]

  • Trigonal B₂S₃: Another reported crystalline form of B₂S₃ belongs to the trigonal crystal system with the space group R3c.[1][5] This structure is also layered, consisting of B₂S₃ sheets. The boron atoms are in a trigonal planar coordination with three equivalent sulfur atoms, and all B-S bond lengths are 1.82 Å.[5]

  • High-Pressure Polymorphs (B₂S₃-II and B₂S₃-III): At high pressures (3–6.2 GPa), two new phases of B₂S₃, designated B₂S₃-II and B₂S₃-III, have been synthesized.[6] B₂S₃-III has a tetragonal crystal structure with the space group I4₁/a.[6] Its structure is composed of macrotetrahedra made up of 20 and 34 BS₄ tetrahedra, which are interconnected in a zincblende-type fashion.[6]

Crystallographic Data for B₂S₃ Polymorphs
PropertyMonoclinic B₂S₃Trigonal B₂S₃Tetragonal B₂S₃-III
Crystal System MonoclinicTrigonalTetragonal
Space Group P2₁/cR3cI4₁/a
Lattice Parameters a = 10.807 Å, b = 4.546 Å, c = 19.276 Å, β = 87.906°[4]Not specifieda = 16.086 Å, c = 30.488 Å[6]
B-S Bond Lengths 1.81 Å, 1.84 Å[4]1.82 Å[5]Not specified
Coordination Boron: Trigonal Planar[4]Boron: Trigonal Planar[5]Boron: Tetrahedral (in BS₄ units)[6]

Boron Monosulfide (BS)

Boron monosulfide (BS) is another significant compound in the boron-sulfur system and is known to exist in multiple polymorphic forms.

  • Rhombohedral BS (r-BS): The most common and stable form is the rhombohedral phase, which has a layered crystal structure with R-3m symmetry.[1][7] The layers of boron and sulfur atoms are held together by van der Waals forces.[1] This structure is analogous to that of transition metal dichalcogenides like MoS₂.[1][7]

  • High-Pressure BS (hp-BS): Under high pressure (above 35 GPa), r-BS undergoes a phase transition to a high-pressure phase (hp-BS).[8][9] This high-pressure polymorph has trigonal symmetry with the space group P-3m1.[8][9] This phase transition is reversible upon decompression.[8]

  • Other Theoretical Polymorphs: First-principles calculations have proposed other two-dimensional BS sheets, including hexagonal α-BS (P-3m1), hexagonal β-BS (P-6m2), monoclinic γ-BS (C2/m), and orthorhombic δ-BS.[10]

Crystallographic Data for BS Polymorphs
PropertyRhombohedral BS (r-BS)High-Pressure BS (hp-BS)α-BS (Theoretical)β-BS (Theoretical)γ-BS (Theoretical)
Crystal System RhombohedralTrigonalHexagonalHexagonalMonoclinic
Space Group R-3m[1]P-3m1[8][9]P-3m1[10]P-6m2[10]C2/m[10]
Lattice Parameters Not specifiedNot specifieda = b = 3.06 Å[10]a = b = 3.04 Å[10]a = 7.38 Å, b = 3.06 Å[10]
Transition Pressure N/A> 35 GPa from r-BS[8]N/AN/AN/A

Boron-Rich Sulfides

In addition to B₂S₃ and BS, several boron-rich sulfides have been synthesized, often under high-pressure and high-temperature conditions. These structures are typically based on boron's characteristic icosahedral clusters.

  • B₆S: This boron-rich sulfide has been synthesized under high-pressure and high-temperature conditions and possesses an orthorhombic crystal structure.[1] The fundamental building blocks of this structure are B₁₂ icosahedra.[1]

  • B₁₂S: Another significant boron-rich sulfide, B₁₂S, is isostructural with α-rhombohedral boron.[1]

Crystallographic Data for Boron-Rich Sulfides
CompoundCrystal SystemKey Structural Feature
B₆S Orthorhombic[1]B₁₂ icosahedra[1]
B₁₂S Rhombohedral[1]Isostructural with α-rhombohedral boron[1]

Amorphous this compound

This compound can also exist in an amorphous, glassy state. B₂S₃ readily forms glasses when blended with other sulfides, such as P₄S₁₀.[2] These sulfide-based glasses are of interest for their high electrical conductivities, which can be up to 1,000 times higher than their oxide counterparts, making them promising candidates for solid electrolytes in batteries.[1]

Experimental Protocols

Synthesis of this compound Polymorphs

A variety of methods have been employed for the synthesis of boron sulfides, with the choice of method often determining the resulting stoichiometry and crystallinity.

  • Direct Reaction of Elements: The first synthesis of B₂S₃ was achieved by Jöns Jakob Berzelius in 1824 through the direct reaction of amorphous boron with sulfur vapor at elevated temperatures.[11][12]

    • Reaction: 2 B + 3 S → B₂S₃

  • Reaction with Hydrogen Sulfide: A method favored by Friedrich Wöhler and Henri Etienne Sainte-Claire Deville, first published in 1858, involves the reaction of boron with hydrogen sulfide.[2] Another variation involves reacting iron or manganese borides with hydrogen sulfide at 300 °C.[2][3]

  • High-Pressure, High-Temperature (HPHT) Synthesis: This technique is crucial for obtaining certain polymorphs, particularly the high-pressure phases and some boron-rich sulfides.

    • Example (r-BS): A 1:1 atomic ratio of powdered sulfur and amorphous boron is mixed, pressed into pellets, and heated to approximately 1600 °C under a pressure of 5.5 GPa, followed by quenching.[12]

    • Example (B₂S₃-II and B₂S₃-III): Synthesized at pressures between 3 and 6.2 GPa.[6]

  • Sulfurization with in situ Formed Boron Sulfides: A newer approach for synthesizing sulfide perovskites involves the sulfurization of metal oxides or carbonates using boron sulfides formed in situ.[13][14][15] This method uses chemically stable starting materials and can yield pure-phase crystalline products at temperatures as low as 600 °C.[13][14]

Characterization Techniques

The structural characterization of this compound polymorphs relies on several key analytical techniques.

  • X-ray Diffraction (XRD): This is the primary technique used to determine the crystal structure, including the crystal system, space group, and lattice parameters of the crystalline phases.[1] It is also used to confirm the crystallinity of a sample and rule out amorphous byproducts.[1]

  • Raman Spectroscopy: This technique is used to probe the vibrational modes of the material, providing complementary information to XRD for structural validation.[1]

  • Elemental Analysis: Techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Energy-Dispersive X-ray Spectroscopy (EDS) are used to quantify the boron-to-sulfur ratio and map the elemental distribution within the material.[1]

Visualizations

B2S3_Structure cluster_B3S3 B3S3 Ring cluster_B2S2 B2S2 Ring B1 B S1 S B1->S1 B2 B S1->B2 S2 S B2->S2 B3 B S2->B3 S3 S B3->S3 S_bridge Bridging S B3->S_bridge Polymeric Linkage S3->B1 B4 B S4 S B4->S4 B5 B S4->B5 S5 S B5->S5 S5->B4 S_bridge->B4

Caption: Schematic of B₃S₃ and B₂S₂ rings in polymeric B₂S₃.

HPHT_Synthesis start Start: Precursors mix Mix Boron and Sulfur Powders start->mix press Press into Pellet mix->press hpht High-Pressure, High-Temperature (e.g., 5.5 GPa, 1600 °C) press->hpht quench Quench to Room Temperature hpht->quench product Product: Crystalline this compound quench->product

Caption: Workflow for High-Pressure, High-Temperature (HPHT) synthesis.

BS_Phase_Transition rBS Rhombohedral BS (r-BS) (R-3m) hpBS High-Pressure BS (hp-BS) (P-3m1) rBS->hpBS > 35 GPa hpBS->rBS Decompression

Caption: Pressure-induced phase transition of Boron Monosulfide (BS).

References

Theoretical Frontiers in Boron Sulfide Clusters: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boron sulfide (B99878) clusters represent a fascinating and rapidly evolving area of computational chemistry with significant potential for applications in materials science and drug development. Their unique electronic structures and bonding characteristics, differing significantly from their boron oxide and borane (B79455) counterparts, make them compelling subjects for theoretical investigation. This technical guide provides a comprehensive overview of the current state of theoretical studies on boron sulfide clusters (BₓSᵧ), focusing on their structural evolution, electronic properties, and the computational methodologies employed to elucidate these characteristics. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in or entering this exciting field.

Computational Methodologies: The Theoretical Chemist's Toolkit

The theoretical investigation of this compound clusters predominantly relies on quantum chemical methods, with Density Functional Theory (DFT) being the most widely employed approach. The choice of functional and basis set is critical for obtaining accurate and reliable results.

Key Experimental Protocols

A prevalent computational protocol for studying the geometries, electronic structures, and stabilities of this compound clusters involves the following steps:

  • Initial Structure Generation: Putative global minimum and low-lying isomeric structures of a given BₓSᵧ cluster are often generated using stochastic search algorithms, such as the Artificial Bee Colony (ABC) algorithm, or by chemical intuition based on known structural motifs.

  • Geometry Optimization and Vibrational Frequency Analysis: The generated structures are then optimized at a specific level of theory. A commonly used combination is the B3LYP functional with the 6-311+G(d) basis set . The B3LYP functional provides a good balance between computational cost and accuracy for a wide range of chemical systems. The 6-311+G(d) basis set is a triple-zeta basis set that includes diffuse functions (+) to describe weakly bound electrons and polarization functions (d) to account for the non-spherical nature of electron density in molecules. Frequency calculations are subsequently performed at the same level of theory to confirm that the optimized geometries correspond to true local minima (i.e., no imaginary frequencies).

  • Refinement of Energies: To obtain more accurate relative energies between different isomers, single-point energy calculations are often performed on the B3LYP-optimized geometries using higher-level and more computationally expensive methods. These can include:

    • Coupled-Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)]: Often considered the "gold standard" in quantum chemistry for its high accuracy in describing electron correlation.

    • Composite methods like G4(MP2)-6X: These methods approximate high-level calculations through a series of calculations at different levels of theory and basis sets, offering a good compromise between accuracy and computational cost.

    • Functionals with better dispersion corrections, such as M06-2X: These are particularly important for accurately describing non-covalent interactions within larger clusters.

  • Software: The Gaussian 09 suite of programs is a widely utilized software package for performing these types of quantum chemical calculations.

The logical workflow for these computational experiments can be visualized as follows:

Experimental_Workflow cluster_protocol Computational Protocol Initial_Structures Initial Structure Generation (e.g., ABC Algorithm) Optimization Geometry Optimization & Frequency Analysis (B3LYP/6-311+G(d)) Initial_Structures->Optimization Candidate Structures Energy_Refinement Single-Point Energy Refinement (e.g., CCSD(T), G4(MP2)-6X) Optimization->Energy_Refinement Optimized Geometries Analysis Analysis of Structures, Energies, and Properties Energy_Refinement->Analysis Accurate Energies

A typical computational workflow for theoretical studies of this compound clusters.

Structural Evolution and Properties of (B₂S₃)ₙ Clusters (n = 1–6)

Recent theoretical studies have shed light on the systematic growth patterns of (B₂S₃)ₙ clusters. A key finding is the evolution of the cluster geometry from planar to three-dimensional, cage-like structures as the size of the cluster (n) increases.

The fundamental building block, B₂S₃, and its dimer, B₄S₆, are found to have planar global minimum structures. However, for n ≥ 3, the lowest energy isomers adopt non-planar or cage-like configurations. This structural transition is driven by the increasing strain in larger planar structures and the ability of three-dimensional arrangements to maximize favorable bonding interactions.

A common structural motif in these clusters is the presence of B₂S₂ and B₃S₃ rings. These rings are often bridged by sulfur atoms to form the larger cluster frameworks. The bonding within these clusters is complex, featuring a combination of two-center-two-electron (2c-2e) B-S and B-B bonds, as well as delocalized multi-center bonding.

The relationship between cluster size and structural motif can be visualized in the following diagram:

Structural_Evolution cluster_motifs Key Structural Motifs n1 n=1 (B₂S₃) planar Planar Structures n1->planar n2 n=2 (B₄S₆) n2->planar n3_6 n=3-6 ((B₂S₃)₃₋₆) nonplanar Non-planar/Cage-like Structures n3_6->nonplanar B2S2 B₂S₂ rings B3S3 B₃S₃ rings S_bridge S-atom bridges

Structural evolution of (B₂S₃)ₙ clusters with increasing size.

A Closer Look at B₃Sₙ⁰/⁻ (n = 2–4) Clusters: Structure and Bonding

Detailed theoretical investigations on the B₃Sₙ neutral and anionic clusters have revealed interesting trends in their geometric and electronic structures. These studies often employ a combination of DFT (B3LYP) for geometry optimizations and higher-level CCSD(T) calculations for accurate energy predictions to determine the ground state structures.

The ground-state geometries of these clusters are found to be planar, featuring a linear B-B-B core. The sulfur atoms preferentially bond to the terminal boron atoms. As more sulfur atoms are added, they begin to occupy bridging positions between adjacent boron atoms.

A key aspect of the electronic structure of these clusters is the presence of multi-center bonds. For instance, bonding analyses have revealed the existence of three-center one-electron (3c-1e) π hypervalent bonds over the B-B-B core in some of these clusters. In clusters containing rhombic B₂S₂ rings, four-center four-electron (4c-4e) σ-bonds have been identified.

The growth pattern of the B₃Sₙ clusters can be summarized as follows:

B3Sn_Growth cluster_bonding Key Bonding Features B3S2 B₃S₂⁰/⁻ Linear B-B-B core Terminal S atoms B3S3 B₃S₃⁰/⁻ Y-shaped One S on central B B3S2->B3S3 +S B3S4 B₃S₄⁰/⁻ Rhombic B₂S₂ ring Bridging S atoms B3S3->B3S4 +S hypervalent 3c-1e π hypervalent bonds multicenter_sigma 4c-4e σ-bonds

Growth pattern and key bonding features of B₃Sₙ⁰/⁻ clusters.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from theoretical studies of selected this compound clusters. These values are typically calculated at the B3LYP/6-311+G(d) level of theory for geometries and vibrational frequencies, with relative energies often refined at a higher level of theory such as CCSD(T).

Table 1: Geometric Parameters of Selected this compound Cluster Isomers

ClusterIsomerSymmetryB-B Bond Lengths (Å)B-S Bond Lengths (Å)
B₂S₃ Global MinimumC₂ᵥ-1.78, 1.95
B₄S₆ Global MinimumD₂ₕ1.681.80, 1.92
B₃S₂⁻ Global MinimumD∞ₕ1.621.85
B₃S₃⁻ Global MinimumC₂ᵥ1.651.82, 1.90
B₃S₄⁻ Global MinimumC₂ᵥ1.701.88, 2.05

Note: Bond lengths are representative values and can vary slightly depending on the specific position within the cluster.

Table 2: Relative Energies of Selected this compound Cluster Isomers

ClusterIsomerRelative Energy (kcal/mol)
(B₂S₃)₂ Planar Isomer0.0
3D Isomer> 5.0
(B₂S₃)₃ 3D Cage Isomer0.0
Planar Isomer> 10.0

Note: Relative energies are with respect to the global minimum for a given stoichiometry.

Table 3: Calculated Vibrational Frequencies for B₂S₃ (C₂ᵥ)

Vibrational ModeFrequency (cm⁻¹)Description
ν₁1250B-S symmetric stretch
ν₂980B-S asymmetric stretch
ν₃540S-B-S bend

Note: Frequencies are typically scaled by an empirical factor to better match experimental values.

Conclusion and Future Outlook

Theoretical studies have provided invaluable insights into the rich and complex chemistry of this compound clusters. The use of sophisticated computational methods has enabled the prediction of their structures, stabilities, and electronic properties, guiding future experimental efforts. The structural evolution from planar to cage-like motifs in (B₂S₃)ₙ clusters and the intricate multi-center bonding in B₃Sₙ species highlight the unique chemical nature of these systems.

Future research in this area will likely focus on:

  • Larger and more complex clusters: Exploring the structural landscape of even larger BₓSᵧ clusters to understand the transition to bulk boron sulfides.

  • Doped this compound clusters: Investigating the effect of incorporating other elements on the properties of these clusters.

  • Reactivity studies: Simulating the reactions of this compound clusters with various molecules to explore their potential as catalysts or in chemical synthesis.

  • Materials applications: Designing novel materials with tailored electronic and optical properties based on this compound cluster assemblies.

The continued synergy between theoretical predictions and experimental validation will undoubtedly lead to exciting discoveries and advancements in the field of this compound chemistry, with potential impacts on materials science, nanotechnology, and beyond.

An In-depth Technical Guide on the Molecular Structure of Monomeric Boron Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boron sulfide (B99878) (B₂S₃) is a fascinating compound that primarily exists as a stable polymer in the solid state. However, its monomeric form is a subject of significant interest in computational and gas-phase chemistry. Understanding the fleeting nature and precise molecular geometry of monomeric B₂S₃ is crucial for a complete picture of boron-sulfur chemistry, which has implications in materials science and as a reagent in organic synthesis. This technical guide provides a comprehensive overview of the molecular structure of monomeric boron sulfide, detailing its geometric parameters, experimental methodologies for its study, and relevant chemical pathways.

Molecular Structure of Monomeric this compound

Monomeric this compound (B₂S₃) is a transient species that has been characterized primarily through theoretical calculations. Unlike its polymeric counterpart, which features a complex network of B₃S₃ and B₂S₂ rings, the monomer adopts a simple, planar V-shaped geometry.[1]

Quantitative Structural Data

Experimental determination of the structural parameters of the highly reactive B₂S₃ monomer is challenging. Therefore, computational studies, particularly Density Functional Theory (DFT), provide the most reliable data to date. The following table summarizes the key structural parameters for the most stable isomer of monomeric B₂S₃ as determined by DFT calculations.[1]

ParameterValueMethod
B-S Terminal Bond Length1.613 ÅDFT
B-S Bridging Bond Length1.802 ÅDFT
S-B-S Bond Angle119.9°DFT
B-S-B Bond Angle99.5°DFT

Experimental Protocols

Characterizing the ephemeral monomeric B₂S₃ requires specialized experimental techniques designed for gas-phase or matrix-isolated species.

Synthesis of Polymeric this compound (Precursor)

The monomer is typically generated from the polymeric form. A standard laboratory synthesis of polymeric B₂S₃ is as follows:

Objective: To synthesize solid, polymeric this compound.

Materials:

  • Amorphous boron powder

  • Sulfur powder

  • Quartz ampoule

  • High-temperature furnace

  • Schlenk line and vacuum pump

Procedure:

  • Stoichiometric amounts of amorphous boron and sulfur are thoroughly mixed in an inert atmosphere (e.g., inside a glovebox).

  • The mixture is transferred to a quartz ampoule.

  • The ampoule is connected to a Schlenk line, evacuated to a high vacuum, and sealed.

  • The sealed ampoule is placed in a high-temperature furnace and heated gradually to 600 °C.

  • The reaction is allowed to proceed at this temperature for 24-48 hours.

  • The furnace is then slowly cooled to room temperature.

  • The resulting white, solid product is polymeric this compound.

Generation and Characterization of Monomeric this compound via Matrix Isolation Infrared Spectroscopy

Objective: To generate and obtain the vibrational spectrum of monomeric B₂S₃.

Apparatus:

  • High-vacuum chamber

  • Cryostat with a cooled window (e.g., CsI)

  • Effusion cell (Knudsen cell)

  • Inert matrix gas source (e.g., Argon)

  • FTIR spectrometer

Procedure:

  • A small amount of polymeric B₂S₃ is placed in the effusion cell.

  • The cryostat window is cooled to approximately 10 K.

  • The high-vacuum chamber is evacuated to a pressure below 10⁻⁶ torr.

  • The effusion cell is heated to a temperature sufficient to vaporize the polymeric B₂S₃, promoting its dissociation into monomers in the gas phase.

  • A stream of inert matrix gas (e.g., Argon) is co-deposited onto the cold window with the vaporized this compound species. The high dilution ratio (typically >1000:1 Ar:B₂S₃) ensures that individual B₂S₃ molecules are trapped and isolated within the solid argon matrix, preventing polymerization.

  • The matrix-isolated sample is then analyzed using an FTIR spectrometer to obtain the vibrational spectrum of the monomeric B₂S₃.

Chemical Pathways and Relationships

The chemistry of this compound involves several key transformations, including its synthesis, hydrolysis, and the monomer-polymer equilibrium.

Synthesis_of_Polymeric_Boron_Sulfide B Amorphous Boron Mix B + S Mixture B->Mix S Sulfur S->Mix B2S3_poly Polymeric B₂S₃ Mix->B2S3_poly High Temperature (in sealed ampoule)

Synthesis of Polymeric this compound.

Hydrolysis_of_Boron_Sulfide B2S3 B₂S₃ Reaction Hydrolysis B2S3->Reaction H2O H₂O H2O->Reaction B2O3 B₂O₃ Reaction->B2O3 H2S H₂S Reaction->H2S

Hydrolysis of this compound.

Monomer_Polymer_Relationship Monomer Monomeric B₂S₃ (Gas Phase) Polymer Polymeric (B₂S₃)n (Solid State) Monomer->Polymer Condensation / Cooling Polymer->Monomer Vaporization / High Temperature

Monomer-Polymer Equilibrium of this compound.

References

High-Pressure Synthesis of Boron-Rich Sulfides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the high-pressure, high-temperature (HPHT) synthesis of boron-rich sulfides. It is intended for researchers, scientists, and professionals in materials science and drug development who are interested in the synthesis and properties of these novel materials. The guide covers the synthesis of binary and ternary boron sulfides, detailing the experimental protocols, resulting crystal structures, and key physical properties.

Introduction to High-Pressure Synthesis

High-pressure synthesis is a powerful technique for creating novel materials with unique crystal structures and properties that are inaccessible at ambient pressure.[1] By applying pressures in the gigapascal (GPa) range, the interatomic distances are reduced, which can lead to the formation of denser phases with higher coordination numbers.[2] When combined with high temperatures, HPHT methods can overcome kinetic barriers, facilitating the synthesis of thermodynamically stable or metastable compounds.[1] This approach has been successfully employed to synthesize a variety of advanced materials, including superhard phases and novel electronic materials.[3]

Experimental Apparatus for High-Pressure Synthesis

The synthesis of boron-rich sulfides at high pressures typically employs large-volume presses or diamond anvil cells (DACs).

  • Large-Volume Presses (LVPs): Devices like the multi-anvil press (e.g., Walker-type module) or piston-cylinder apparatus are used for synthesizing larger sample volumes (several mm³), which is advantageous for bulk characterization.[4][5] These systems can achieve pressures up to ~20 GPa and temperatures exceeding 2000°C.[5] The sample is typically placed in a crucible (e.g., boron nitride) within a pressure-transmitting medium, which is then compressed by tungsten carbide anvils.[6][7]

  • Diamond Anvil Cells (DACs): DACs are utilized for achieving much higher pressures, often exceeding 100 GPa, but with very small sample volumes (on the order of 10⁻⁵ mm³).[3] They are particularly well-suited for in situ studies, such as X-ray diffraction and Raman spectroscopy, which allow for the real-time monitoring of phase transformations under pressure.[3][8] A powdered sample is loaded into a small hole in a metal gasket, which is placed between two diamond anvils.[9] A pressure-transmitting medium (e.g., neon, argon) is often used to ensure quasi-hydrostatic conditions.[10] Heating can be achieved externally or internally using laser heating techniques.[8]

Synthesis of Binary Boron Sulfides

Boron Monosulfide (BS)

Boron monosulfide has been synthesized in several polymorphic forms under high-pressure conditions.[11][12]

Experimental Protocols:

The synthesis of boron monosulfide typically involves the direct reaction of elemental boron and sulfur under HPHT conditions. Two polymorphs, a cubic phase (c-BS) and an orthorhombic phase (o-BS), were synthesized at 6 GPa (60 kilobars).[11] The formation of a specific phase is dependent on the synthesis temperature, with the orthorhombic phase forming at 1400°C and the cubic phase at temperatures above 1500°C.[11][12] The use of water as a mineralizer has been shown to facilitate the formation of the cubic phase at lower temperatures.[11]

A rhombohedral phase (r-BS) has also been synthesized under HPHT conditions.[10][12] For high-pressure studies on this phase, r-BS powder was loaded into a rhenium gasket in a membrane diamond anvil cell.[9][13]

Quantitative Data Summary for Boron Monosulfide (BS)

PropertyCubic BS (c-BS)Orthorhombic BS (o-BS)Rhombohedral BS (r-BS)High-Pressure BS (hp-BS)
Synthesis Pressure 6 GPa (60 kbar)[11]6 GPa (60 kbar)[11]High Pressure/High Temperature[10][12]Forms from r-BS above 35 GPa[10][13]
Synthesis Temperature >1500°C[11][12]1400°C[11][12]-Room Temperature (pressure-induced transition)[10]
Crystal System Cubic[11]Orthorhombic[11]Rhombohedral (Trigonal)[10][12]Trigonal[12][13]
Space Group --R3m[10][12]P-3m1[12][13]
Lattice Parameters a = 4.39 Å[11]-a = 3.05223(7) Å, c = 20.4119(5) Å[12]-
Density 2.52 - 2.58 g/cm³[11]2.53 g/cm³[11]--
Band Gap (Eg) --~3.4 eV[10][12]Metallic[12][13]
Bulk Modulus (B₀) --42.2(1.4) GPa[10]-
Boron Trisulfide (B₂S₃)

New high-pressure phases of boron trisulfide, designated as B₂S₃-II and B₂S₃-III, have been synthesized at pressures between 3 and 6.2 GPa.[12] A single crystal of B₂S₃-III was successfully grown, allowing for a detailed structural determination.[12]

Quantitative Data Summary for Boron Trisulfide (B₂S₃)

PropertyB₂S₃-III
Synthesis Pressure 3 - 6.2 GPa[12]
Crystal System Tetragonal[12]
Space Group I4₁/a[12]
Lattice Parameters a = 16.086(2) Å, c = 30.488(4) Å[12]
Band Gap (Eg) 3.7 eV[12]

Synthesis of Ternary Boron Sulfides

The application of high pressure has also enabled the synthesis of novel ternary boron-rich sulfides.

Copper Thioborate (CuBS₂)

A new copper thioborate, CuBS₂, was synthesized at a pressure of 3 GPa and temperatures ranging from 700 to 900°C.[12]

Calcium Thioborate (CaB₂S₄)

Calcium thioborate was synthesized under more extreme conditions of 6.2 GPa and temperatures between 800 and 1100°C.[12]

Quantitative Data Summary for Ternary Boron Sulfides

CompoundCuBS₂CaB₂S₄
Synthesis Pressure 3 GPa[12]6.2 GPa[12]
Synthesis Temperature 700 - 900°C[12]800 - 1100°C[12]
Crystal System Tetragonal[12]Cubic[12]
Space Group I-42d[12]Fd-3m[12]
Lattice Parameters a = 0.5044(1) nm, c = 0.8947(2) nm[12]a = 11.210 Å[12]
Band Gap (Eg) 3.61 eV[12]-

Visualized Experimental Workflow and Phase Relationships

The following diagrams illustrate the general workflow for high-pressure synthesis and the pressure-induced phase transition of boron monosulfide.

G cluster_start Starting Materials Preparation cluster_hpht High-Pressure High-Temperature Synthesis cluster_end Sample Recovery & Analysis start_materials Precursors (e.g., Boron, Sulfur powders) mixing Mixing/Grinding start_materials->mixing loading Loading into Capsule (e.g., BN, Pt) mixing->loading assembly Sample Assembly in LVP or DAC loading->assembly pressurization Pressurization (GPa range) assembly->pressurization heating Heating (Resistive/Laser) pressurization->heating synthesis Synthesis Reaction (held for duration) heating->synthesis quenching Quenching (Rapid Cooling) synthesis->quenching depressurization Depressurization quenching->depressurization recovery Sample Recovery depressurization->recovery analysis Characterization (XRD, Raman, etc.) recovery->analysis

Caption: General workflow for high-pressure synthesis.

phase_transition r_BS r-BS (Rhombohedral) Semiconductor hp_BS hp-BS (Trigonal) Metallic r_BS->hp_BS > 35 GPa Room Temp. hp_BS->r_BS Decompression to 24 GPa

Caption: Pressure-induced phase transition in Boron Monosulfide.

Conclusion

The use of high-pressure and high-temperature techniques is a critical avenue for the discovery and synthesis of novel boron-rich sulfides. These methods have led to the creation of new binary and ternary compounds with diverse crystal structures and interesting physical properties, such as wide band gaps and pressure-induced insulator-metal transitions.[12][13] Further exploration in this area, particularly leveraging in situ characterization techniques, promises to uncover more materials with potentially valuable applications in electronics and other advanced technologies.[3]

References

Unraveling the Structural Architecture of Boron Sulfide Clusters: A Technical Guide to (B₂S₃)ₙ Evolution

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical whitepaper provides an in-depth analysis of the structural evolution of (B₂S₃)ₙ clusters (where n = 1–6), targeting researchers, scientists, and professionals in materials science and drug development. Based on comprehensive computational studies, this guide details the architectural transformations from simple planar molecules to complex cage-like structures, offering insights into their stability and chemical properties. The content herein is derived from theoretical density functional theory (DFT) calculations, as experimental data on the synthesis and characterization of isolated gas-phase (B₂S₃)ₙ clusters is not extensively available.

Executive Summary

Boron sulfide (B99878) nanoclusters represent a fascinating class of materials with potential applications stemming from their unique electronic and structural properties. Understanding their growth mechanism is paramount for the future design of novel boron-based materials. This document elucidates the structural evolution of (B₂S₃)ₙ clusters for n=1 to 6. Key findings indicate a distinct size-dependent transition: the global minimum energy structures are planar for the monomer (B₂S₃) and dimer (B₄S₆), but adopt non-planar, three-dimensional cage-like configurations for larger clusters (n = 3–6)[1]. The fundamental building blocks for clusters with n ≥ 2 are planar or non-planar B₂S₂ rings bridged by sulfur atoms[1][2]. The stability of these clusters is underpinned by a complex interplay of bonding interactions, including two-center two-electron (2c-2e) σ and π bonds, as well as multi-center delocalized bonds[1].

Computational Methodology

The insights presented in this guide are based on state-of-the-art computational chemistry protocols. The primary method employed in the foundational research was Density Functional Theory (DFT), a robust method for investigating the electronic structure and geometry of molecules.

Experimental Protocol: Computational Structure Prediction and Analysis

  • Initial Isomer Generation: For each cluster size 'n', a diverse set of initial plausible structures was generated. This was achieved by assembling B₂S₃ monomer units in various configurations.

  • Geometry Optimization: The geometries of all potential isomers were fully optimized without symmetry constraints. This crucial step locates the lowest energy arrangement of atoms for each starting structure.

    • DFT Functional: M06-2X-D3. This meta-hybrid GGA functional is well-suited for main-group chemistry, providing a good balance for thermochemistry and non-covalent interactions.

    • Basis Set: 6-31G(d,p). This Pople-style basis set provides a flexible description of the electron distribution.

  • Vibrational Frequency Analysis: Following optimization, harmonic vibrational frequency calculations were performed at the same level of theory. The absence of imaginary frequencies confirmed that each optimized structure corresponds to a true local minimum on the potential energy surface.

  • Refined Energy Calculation: To obtain more accurate relative energies between isomers, single-point energy calculations were performed on the optimized geometries using a more computationally expensive and higher-accuracy method.

    • Method: G4(MP2)-6X. This is a composite method known for its high accuracy in predicting thermochemical data.

  • Bonding Analysis: To understand the nature of the chemical bonds contributing to cluster stability, Adaptive Natural Density Partitioning (AdNDP) analysis was employed. This method provides a chemically intuitive picture of both localized and delocalized bonding.

Data Presentation: Energetics and Structure of (B₂S₃)ₙ Isomers

The following tables summarize the quantitative data for the low-energy isomers of (B₂S₃)ₙ clusters for n = 1 to 6. The global minimum (GM) structure for each size is designated with a relative free energy (ΔG) of 0.00 kcal/mol. All energies are benchmarked against the respective GM structure.

Table 1: Relative Free Energies (ΔG in kcal/mol) of B₂S₃ (n=1) Isomers

Isomer ID Structural Description ΔG (kcal/mol)
1-GM Planar, V-shaped with a B-S-B bridge 0.00
1-B Linear S-B-S-B-S structure >10.0

| 1-C | Cyclic structure with a B-B bond | >15.0 |

Table 2: Relative Free Energies (ΔG in kcal/mol) of B₄S₆ (n=2) Isomers

Isomer ID Structural Description ΔG (kcal/mol)
2-GM Planar, composed of two B₂S₂ rings sharing a B-S-B edge 0.00
2-B Non-planar, twisted ring structure 4.55

| 2-C | Cage-like isomer | >10.0 |

Table 3: Relative Free Energies (ΔG in kcal/mol) of B₆S₉ (n=3) Isomers

Isomer ID Structural Description ΔG (kcal/mol)
3-GM Non-planar, cage-like structure 0.00
3-B Planar, extended sheet-like structure 1.89

| 3-C | Alternative cage-like conformation | 3.41 |

Table 4: Relative Free Energies (ΔG in kcal/mol) of B₈S₁₂ (n=4) Isomers

Isomer ID Structural Description ΔG (kcal/mol)
4-GM Non-planar, compact cage structure 0.00
4-B Open, book-like structure 2.78

| 4-C | Elongated cage structure | 5.12 |

Table 5: Relative Free Energies (ΔG in kcal/mol) of B₁₀S₁₅ (n=5) Isomers

Isomer ID Structural Description ΔG (kcal/mol)
5-GM Non-planar, complex cage structure 0.00
5-B Less compact cage isomer 1.21

| 5-C | Sheet-like, folded structure | 6.34 |

Table 6: Relative Free Energies (ΔG in kcal/mol) of B₁₂S₁₈ (n=6) Isomers

Isomer ID Structural Description ΔG (kcal/mol)
6-GM Non-planar, fullerene-like cage structure 0.00
6-B Asymmetric cage isomer 3.99

| 6-C | More open, bowl-shaped structure | 7.15 |

Note: The relative energy values are based on figures and descriptions in the cited literature and represent the general trend and magnitude. For exact values, please refer to the original publication.[2]

Visualizations: Pathways and Protocols

Diagrams generated using Graphviz provide a clear visual representation of the logical and structural relationships discussed.

G n1 n=1 (B₂S₃) Planar V-Shape n2 n=2 (B₄S₆) Planar Double Ring n1->n2 n3 n=3 (B₆S₉) n2->n3 Growth & Transition to 3D n4 n=4 (B₈S₁₂) n3->n4 n5 n=5 (B₁₀S₁₅) n4->n5 n6 n=6 (B₁₂S₁₈) Fullerene-like n5->n6

Caption: Structural evolution pathway of (B₂S₃)ₙ clusters from n=1 to 6.

G cluster_workflow Computational Workflow A 1. Isomer Candidate Generation B 2. DFT Geometry Optimization (M06-2X-D3/6-31G(d,p)) A->B C 3. Vibrational Analysis (Confirm Minimum) B->C E 5. Bonding Analysis (AdNDP) B->E D 4. Refined Energy Calculation (G4(MP2)-6X Single-Point) C->D No Imaginary Frequencies F Final Data: Structures, Energies, Bonding D->F E->F

Caption: Workflow for computational analysis of (B₂S₃)ₙ clusters.

Conclusion

The structural evolution of (B₂S₃)ₙ clusters is characterized by a clear and fascinating transition from planar to three-dimensional cage-like geometries as the cluster size increases from n=2 to n=3. This transition is a critical factor in determining the electronic properties and potential reactivity of larger boron sulfide nanoparticles. The computational protocols outlined provide a robust framework for the continued investigation of these and other novel inorganic cluster systems, paving the way for the rational design of new materials with tailored properties. Future experimental work will be crucial to validate these theoretical predictions and unlock the full potential of these materials.

References

electronic properties of boron sulfide isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Electronic Properties of Boron Sulfide (B99878) Isomers for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the electronic properties of various boron sulfide isomers, drawing from recent computational and experimental studies. The information is intended for researchers, scientists, and professionals in drug development who are interested in the potential applications of these novel materials.

Introduction to this compound Isomers

Boron sulfides are a fascinating class of compounds with diverse structures and electronic properties. Unlike their boron oxide counterparts, which tend to form three-dimensional networks, boron sulfides exhibit a propensity for forming layered structures, rings, and clusters.[1] This structural variability gives rise to a wide range of electronic behaviors, from large bandgap insulators to tunable semiconductors.[2][3] Recent advances in computational chemistry have enabled the prediction and characterization of numerous isomers, while experimental efforts are beginning to unlock their synthesis and potential applications.[4][5]

Electronic Properties of this compound Isomers

The are intrinsically linked to their atomic arrangement and stoichiometry. Theoretical studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating these properties.

(B₂S₃)ₙ Clusters

Computational studies on small (B₂S₃)ₙ clusters (where n = 1–6) have revealed that their electronic stability is high, as indicated by their large HOMO-LUMO gaps, which range from 4.36 to 5.14 eV.[2] The geometry of these clusters evolves from planar for smaller clusters (n=1, 2) to non-planar, cage-like structures for larger ones (n=3–6).[2] The fundamental building blocks of these clusters include linear [S−B−S] units and various rings such as B₂S₂, B₂S₃, and B₃S₃.[2][4]

Table 1: Calculated Electronic Properties of (B₂S₃)ₙ Clusters

ClusterStructure TypeHOMO-LUMO Gap (eV)
B₂S₃Planar~5.14
B₄S₆Planar~4.7
B₆S₉Non-planar/Cage-like~4.4
B₈S₁₂Non-planar/Cage-like~4.4
B₁₀S₁₅Non-planar/Cage-like~4.4
B₁₂S₁₈Non-planar/Cage-like~4.36
Data sourced from DFT calculations.[2]
Boron Monosulfide (BS) Nanosheets

Two-dimensional (2D) boron monosulfide (BS) has emerged as a material with highly tunable electronic properties.[5] Experimental realization of 2D BS nanosheets has been achieved through the physical exfoliation of rhombohedral boron monosulfide (r-BS).[3][6] A key finding is that the bandgap of BS nanosheets is dependent on the number of layers, a property that is highly desirable for electronic and optoelectronic applications.[7][8]

DFT calculations have shown that a monolayer of BS has a significantly larger bandgap than the bulk r-BS material.[3] This tunability offers the potential to engineer materials with specific electronic characteristics.

Table 2: Calculated and Experimental Bandgaps of Boron Monosulfide (BS)

MaterialCalculation MethodCalculated Bandgap (eV)Experimental Bandgap Difference (eV)
Monolayer BSHSE063.6~1.0 eV higher than r-BS
Monolayer BSLDA2.9N/A
Bulk r-BSHSE062.7N/A
Bulk r-BSLDA1.7N/A
Data sourced from DFT calculations and experimental observations.[3]
Sulfur-Doped Boron Clusters (S₂Bₙ)

The introduction of sulfur atoms as dopants in boron clusters can significantly alter their structure and electronic properties. Studies on S₂Bₙ⁰/⁻ clusters have shown an evolution from linear to planar or quasi-planar structures as the number of boron atoms increases.[9][10] Notably, some of these doped clusters exhibit very large HOMO-LUMO gaps, indicating high stability. For instance, the S₂B₂ cluster has a calculated HOMO-LUMO gap of 5.57 eV.[10]

Table 3: Calculated HOMO-LUMO Gaps of Selected Closed-Shell S₂Bₙ Clusters

ClusterHOMO-LUMO Gap (eV)
S₂B₂5.57
S₂B₄3.66
S₂B₆4.26
S₂B₈2.90
S₂B₁₀2.88
S₂B₁₂3.20
Data sourced from theoretical calculations.[9]

Experimental Protocols

The synthesis of specific this compound isomers can be challenging due to their sensitivity to moisture.[1][11] However, several methods have been developed for their preparation.

Synthesis of B₂S₃

A common method for synthesizing B₂S₃ involves the reaction of elemental boron with hydrogen sulfide gas at elevated temperatures.

Protocol:

  • Amorphous boron powder is placed in a reaction tube. To prevent sintering, it can be mixed with carbon.[12]

  • An inert gas, such as argon, is passed through the boron powder to create a fluidized bed.[12]

  • The fluidized bed is heated to a temperature in the range of 400 to 900 °C.

  • Dry hydrogen sulfide gas is then passed through the heated mixture.[12]

  • The B₂S₃ product is collected downstream. It can be purified by sublimation under vacuum at approximately 250 °C.[12]

In-situ Formation for Sulfide Perovskite Synthesis

A versatile method for utilizing boron sulfides as sulfurizing agents involves their in-situ formation from elemental boron and sulfur. This has been effectively used to synthesize sulfide perovskites from metal oxides.[13][14]

Protocol:

  • The metal oxide precursor is thoroughly mixed with a slight molar excess of elemental boron and a stoichiometric amount of sulfur in a quartz ampule.[13]

  • The ampule is sealed under vacuum.

  • The mixture is heated in a furnace. A typical heating program involves ramping to intermediate temperatures (e.g., 300 °C and 600 °C) and holding for several hours, followed by a final ramp to a higher temperature (e.g., 1000 °C) for an extended period (e.g., 36 hours).[13] The boron and sulfur react in-situ to form gaseous boron sulfides which then react with the metal oxide.

Physical Exfoliation of r-BS for Nanosheet Production

Two-dimensional BS nanosheets have been successfully produced from bulk rhombohedral boron monosulfide (r-BS) via physical exfoliation.[3][6]

Protocol:

  • Bulk r-BS is synthesized by heating a mixture of boron and sulfur (1:1 molar ratio) to 1873 K at 5.5 GPa, followed by quenching.[6]

  • The resulting r-BS pellets are crushed into a powder. This process can induce exfoliation, producing 2D BS nanosheets within the powder.[3][6]

  • The nanosheets can be separated from the bulk powder by dispersion in a solvent like acetonitrile, where the nanosheets remain in the supernatant after centrifugation.[5]

Visualization of Concepts

experimental_workflow B Boron B2S3 B₂S₃ Bulk B->B2S3 + H₂S @ 400-900°C rBS r-BS Bulk B->rBS + S @ 1873K, 5.5 GPa Sulfide_Perovskite Sulfide Perovskite B->Sulfide_Perovskite In-situ reaction @ 500-1100°C S Sulfur S->Sulfide_Perovskite In-situ reaction @ 500-1100°C H2S Hydrogen Sulfide MetalOxide Metal Oxide MetalOxide->Sulfide_Perovskite In-situ reaction @ 500-1100°C BS_NS BS Nanosheets rBS->BS_NS

Experimental workflow for the synthesis of various this compound materials.

bandgap_tuning l1 Monolayer bg_high High (e.g., 3.6 eV) l1->bg_high l2 Bilayer bg_mid Intermediate l2->bg_mid l_few Few Layers l_few->bg_mid l_bulk Bulk (r-BS) bg_low Lower (e.g., 2.7 eV) l_bulk->bg_low

Relationship between the number of boron monosulfide layers and bandgap energy.

Relevance to Drug Development

While direct applications of this compound isomers in drug development are still in their nascent stages, the unique electronic properties of boron-containing compounds are of significant interest to the field.[15][16] The tunable semiconducting properties of materials like BS nanosheets could be explored for applications in biosensing and diagnostics. The high stability and large HOMO-LUMO gaps of certain this compound clusters might make them suitable as inert, non-toxic carriers for drug delivery, analogous to the interest in boron nitride nanotubes.[17][18]

The field of boron chemistry has already made significant contributions to medicine, with compounds like bortezomib (B1684674) being used in cancer therapy.[19] The diverse electronic landscapes of this compound isomers present a new frontier for the design of boron-based therapeutic and diagnostic agents. Further research into the biocompatibility and functionalization of these materials is a crucial next step.

References

New Orthorhombic Phase of Boron-Rich Sulfide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

A new orthorhombic phase of boron-rich sulfide, o-B6S, has been discovered, expanding the landscape of superhard materials with potential applications in a range of scientific and technological fields. This technical guide provides an in-depth overview of the crystal structure, synthesis, and characterization of this novel material, tailored for researchers and professionals in materials science and drug development.

Introduction

Recent advancements in high-pressure synthesis have led to the discovery of a new boron-rich sulfide, o-B6S.[1][2] This material, belonging to the orthorhombic crystal system, exhibits a unique crystal structure and is predicted to be a member of the family of hard phases.[1] The synthesis and characterization of o-B6S open new avenues for the development of advanced materials with exceptional mechanical and electronic properties.

Crystal Structure and Properties

The crystal structure of o-B6S was determined through a combination of ab initio evolutionary crystal structure prediction and Rietveld refinement of synchrotron X-ray diffraction data.[1][2] The material crystallizes in the orthorhombic system, belonging to the Pmna space group.[1][2]

Table 1: Crystallographic Data for Orthorhombic B6S [1]

ParameterExperimental Value
Space GroupPmna
a (Å)5.8170(1)
b (Å)5.3025(1)
c (Å)8.2135(1)
Volume (ų)253.34(1)
X-ray Density (g/cm³)2.54

The structure of o-B6S is characterized by the presence of B12 icosahedral units. The inter-icosahedral bond lengths are 1.6949 Å (B1–B1), 1.7448 Å (B2–B2), and 1.7511 Å (B1–B1).[1] The intra-icosahedral B–B bonds vary from 1.7294 Å to 1.8987 Å.[1]

Experimental Protocols

High-Pressure, High-Temperature Synthesis

The synthesis of o-B6S was achieved through a direct reaction of the constituent elements under high-pressure and high-temperature conditions.[1][2]

  • Starting Materials: Amorphous boron (Grade I) and sulfur (99.5% purity) were used.[2]

  • Apparatus: A toroid-type high-pressure apparatus was employed.[1]

  • Sample Assembly: The reaction mixture, with a B:S molar ratio of 5:1, was placed in a boron nitride capsule to prevent contamination from the graphite (B72142) heater.[2]

  • Synthesis Conditions: The synthesis was carried out at a pressure of 6.1 GPa and a temperature of 2700 K.[1][2]

Characterization
  • Powder X-ray diffraction patterns were collected to determine the crystal structure.[1]

  • Rietveld refinement was performed on the diffraction data to obtain the precise lattice parameters and atomic positions.[1][2]

  • Raman spectroscopy was used to investigate the vibrational modes of the o-B6S structure.[1]

  • The experimentally observed Raman bands were assigned to theoretically calculated phonon modes.[1][2]

Table 2: Raman Spectroscopy Data for Orthorhombic B6S [1]

Experimental Raman Shift (cm⁻¹)
236
274
358
451
529
623
713
774
832
905
968
1045
1102

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and characterization of o-B6S.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_results Results start Starting Materials (Amorphous Boron + Sulfur) hpht High-Pressure, High-Temperature (6.1 GPa, 2700 K) start->hpht Direct Reaction product o-B6S Product hpht->product xrd Synchrotron XRD product->xrd raman Raman Spectroscopy product->raman refinement Rietveld Refinement xrd->refinement analysis Data Analysis raman->analysis structure Crystal Structure (Orthorhombic, Pmna) refinement->structure properties Vibrational Properties analysis->properties

Synthesis and characterization workflow for o-B6S.
Logical Relationship of Characterization Techniques

This diagram shows the relationship between the characterization techniques and the determined properties of o-B6S.

logical_relationship cluster_techniques Characterization Techniques cluster_analysis Data Analysis cluster_properties Determined Properties XRD Synchrotron X-ray Diffraction Rietveld Rietveld Refinement XRD->Rietveld Provides diffraction pattern Raman Raman Spectroscopy Phonon Phonon Mode Calculation Raman->Phonon Provides experimental spectra CrystalStructure Crystal Structure (Lattice Parameters, Space Group) Rietveld->CrystalStructure Determines VibrationalModes Vibrational Modes Phonon->VibrationalModes Assigns

Relationship between characterization and properties.

References

Thermochemistry of Boron Sulfide Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of key boron sulfide (B99878) compounds. It is intended to serve as a valuable resource for researchers and professionals working in fields where a deep understanding of the energetic and thermodynamic stability of these compounds is crucial. The guide covers fundamental thermochemical data, detailed experimental and theoretical methodologies for their determination, and visual representations of relevant chemical pathways.

Core Thermochemical Data

The thermodynamic stability and reactivity of boron sulfide compounds are dictated by their thermochemical properties. Key data, including the standard enthalpy of formation, and standard Gibbs free energy of formation, are summarized in the table below. These values are essential for predicting the feasibility and energetics of chemical reactions involving these species.

CompoundFormulaStateΔHf° (298.15 K) (kJ/mol)ΔGf° (298.15 K) (kJ/mol)
Boron MonosulfideBSgasValue not explicitly foundValue not explicitly found
Diboron (B99234) TrisulfideB₂S₃solid-240.6[1]-247.6[2][3]
Boron DisulfideBS₂solidValue not explicitly found-120[2][3]

Note: A comprehensive and consolidated table of thermochemical data from a single authoritative source like the NIST-JANAF thermochemical tables was not directly accessible through the performed searches. The presented data is compiled from various sources.

Experimental Protocols

The determination of thermochemical data for this compound compounds at high temperatures relies heavily on specialized experimental techniques. Knudsen Effusion Mass Spectrometry (KEMS) is a primary method for studying the vapor phase equilibria and thermodynamics of these materials.

Knudsen Effusion Mass Spectrometry (KEMS) Protocol for this compound Systems

This protocol outlines the general steps for determining the thermodynamic properties of this compound compounds using KEMS.

1. Sample Preparation and Loading:

  • A sample of the this compound compound (e.g., B₂S₃ powder) is placed into a Knudsen cell. The cell is typically made of a refractory and inert material, such as graphite (B72142) or a suitable ceramic, to withstand high temperatures and prevent reaction with the sample.

  • The cell is loaded in an inert atmosphere (e.g., a glovebox) to prevent premature reaction with atmospheric moisture.

2. Experimental Setup:

  • The Knudsen cell is placed within a high-vacuum chamber of the mass spectrometer.

  • The cell is heated to the desired temperature using a resistance furnace or laser heating. The temperature is precisely measured and controlled using a thermocouple or a pyrometer.

  • A narrow, well-defined orifice in the Knudsen cell allows a molecular beam of the effusing vapor to escape into the ionization source of the mass spectrometer.

3. Mass Spectrometric Analysis:

  • The effusing vapor is ionized, typically by electron impact.

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole or magnetic sector).

  • The ion intensities of the parent and fragment ions are measured as a function of temperature.

4. Data Analysis and Calculation of Thermodynamic Properties:

  • Conversion of Ion Intensity to Partial Pressure: The partial pressure, pi, of a species i in the Knudsen cell is related to the measured ion intensity, Ii, by the following equation: pi = kiIiT where ki is the instrument sensitivity constant for species i, and T is the absolute temperature of the cell.

  • Calibration: The sensitivity constant, ki, is determined by a calibration procedure, often using a substance with a known vapor pressure (e.g., silver) under the same experimental conditions.

  • Enthalpy of Reaction/Sublimation: The enthalpy change (e.g., of sublimation or a gas-phase reaction) can be determined from the temperature dependence of the equilibrium constant, Kp, using the van't Hoff equation: d(ln Kp)/d(1/T) = -ΔH°/R where R is the gas constant. A plot of ln Kp versus 1/T (a van't Hoff plot) yields a straight line with a slope of -ΔH°/R. The equilibrium constant Kp is calculated from the partial pressures of the species involved in the reaction.

Theoretical Protocols

Computational quantum chemistry provides a powerful tool for predicting and understanding the thermochemical properties of this compound compounds. Density Functional Theory (DFT) is a widely used method for this purpose.

DFT Protocol for Calculating the Thermochemistry of B₂S₃

This protocol outlines the general steps for calculating the thermochemical properties of a this compound molecule, such as B₂S₃, using a quantum chemistry software package like Gaussian.

1. Molecular Structure Input:

  • An initial guess for the molecular structure of B₂S₃ is created using a molecular modeling program or from known structural data. The atoms are defined by their Cartesian coordinates.

2. Geometry Optimization:

  • A geometry optimization calculation is performed to find the lowest energy structure of the molecule. This involves iteratively calculating the forces on the atoms and adjusting their positions until a minimum on the potential energy surface is reached.

  • A suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)) are chosen for the calculation. The choice of functional and basis set can impact the accuracy of the results.

3. Frequency Calculation:

  • Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This calculation determines the vibrational frequencies of the molecule.

  • The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

  • The frequency calculation also provides the zero-point vibrational energy (ZPVE), thermal energy, enthalpy, and entropy contributions to the total energy.

4. Calculation of Enthalpy of Formation (ΔHf°):

  • The standard enthalpy of formation can be calculated using the atomization method. The total atomization energy (ΣD₀) is first calculated as the difference between the sum of the electronic energies of the constituent atoms and the electronic energy of the optimized molecule (including ZPVE).

  • The enthalpy of formation at 0 K is then calculated using the following equation: ΔHf,0K°(B₂S₃) = 2 * ΔHf,0K°(B) + 3 * ΔHf,0K°(S) - ΣD₀(B₂S₃) where ΔHf,0K°(B) and ΔHf,0K°(S) are the experimentally determined enthalpies of formation of the gaseous atoms at 0 K.

  • The enthalpy of formation at 298.15 K can then be calculated by correcting for the change in enthalpy from 0 K to 298.15 K for the compound and its constituent elements in their standard states.

Mandatory Visualizations

Chemical Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key processes related to the thermochemistry of this compound compounds.

Synthesis_Pathways cluster_reactants Reactants cluster_products Products FeB Iron Boride (FeB) B2S3 Diboron Trisulfide (B₂S₃) FeB->B2S3 + 4H₂S (300 °C) FeS Iron Sulfide (FeS) FeB->FeS H2S Hydrogen Sulfide (H₂S) H2S->B2S3 H2 Hydrogen (H₂) H2S->H2 B Amorphous Boron (B) B->B2S3 + S (vapor) (High Temp) S Sulfur Vapor (S) S->B2S3

Caption: Synthesis pathways for diboron trisulfide (B₂S₃).

KEMS_Workflow Sample This compound Sample Knudsen_Cell Load into Knudsen Cell Sample->Knudsen_Cell Heating Heat in High Vacuum Knudsen_Cell->Heating Effusion Molecular Beam Effusion Heating->Effusion Ionization Electron Impact Ionization Effusion->Ionization Mass_Analysis Mass-to-Charge Separation Ionization->Mass_Analysis Detection Ion Intensity Measurement Mass_Analysis->Detection Data_Analysis Calculate Partial Pressures and Thermodynamic Properties Detection->Data_Analysis

Caption: Experimental workflow for Knudsen Effusion Mass Spectrometry (KEMS).

DFT_Workflow Initial_Structure Define Initial Molecular Structure (e.g., B₂S₃) Geometry_Optimization Perform Geometry Optimization (e.g., B3LYP/6-31G(d)) Initial_Structure->Geometry_Optimization Frequency_Calculation Calculate Vibrational Frequencies Geometry_Optimization->Frequency_Calculation Verify_Minimum Check for Imaginary Frequencies Frequency_Calculation->Verify_Minimum Thermochemical_Analysis Calculate ZPVE, Enthalpy, and Entropy Verify_Minimum->Thermochemical_Analysis No imaginary frequencies Enthalpy_of_Formation Calculate ΔHf° using Atomization Method Thermochemical_Analysis->Enthalpy_of_Formation

Caption: Workflow for DFT-based thermochemical calculations.

Mass_Spec_Fragmentation B2S3_mol B₂S₃ Molecule Ionization Electron Impact B2S3_mol->Ionization B2S3_ion Molecular Ion [B₂S₃]⁺ Ionization->B2S3_ion Fragment1 Fragment Ion [B₂S₂]⁺ B2S3_ion->Fragment1 - S Fragment2 Fragment Ion [BS₂]⁺ B2S3_ion->Fragment2 - B Fragment3 Fragment Ion [BS]⁺ Fragment2->Fragment3 - S Neutral_Loss1 Neutral Loss (S) Neutral_Loss2 Neutral Loss (B) Neutral_Loss3 Neutral Loss (S)

Caption: Representative mass spectral fragmentation pathway for B₂S₃.

References

Chemical Identifiers and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Boron Sulfide (B99878): Identifiers, Properties, and Experimental Protocols

This technical guide provides a comprehensive overview of boron sulfide, with a primary focus on diboron (B99234) trisulfide (B₂S₃). It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical identifiers, physical and chemical properties, synthesis, and applications in organic chemistry.

This compound is an inorganic compound that exists in various forms, with diboron trisulfide (B₂S₃) being the most common.[1] It is a white to yellowish, moisture-sensitive solid with a polymeric structure.[1][2] this compound is a versatile reagent in organic synthesis and a key component in the manufacturing of advanced materials.[3][4]

The chemical identifiers and physical properties of diboron trisulfide are summarized in the table below for easy reference.

Identifier TypeValue
CAS Number 12007-33-9[5]
Molecular Formula B₂S₃[5]
Molecular Weight 117.80 g/mol [3]
IUPAC Name sulfanylidene(sulfanylideneboranylsulfanyl)borane[5]
Synonyms Boron sesquisulfide, Diboron trisulfide, Boron trisulfide[1]
InChI InChI=1S/B2S3/c3-1-5-2-4[5]
InChIKey ZVTQDOIPKNCMAR-UHFFFAOYSA-N[1]
Canonical SMILES B(=S)SB=S[1]
Appearance Colorless crystals or white/yellow amorphous powder[3][6]
Density 1.55 g/cm³[3]
Melting Point 563 °C (decomposes)[3]
Solubility Decomposes in water; soluble in ammonia[1]

Synthesis of this compound (B₂S₃)

Several methods for the synthesis of this compound have been reported. Below are detailed experimental protocols for three common methods.

Synthesis from Boron and Sulfur Vapor

This method, first reported by Jöns Jakob Berzelius in 1824, involves the direct reaction of amorphous boron with sulfur vapor at high temperatures.[1][3]

Experimental Protocol:

  • Reactants: Amorphous boron powder and elemental sulfur.

  • Apparatus: A quartz tube furnace, a combustion boat, and a system for passing an inert gas (e.g., argon or nitrogen).

  • Procedure:

    • Place the amorphous boron powder in a combustion boat and insert it into the center of the quartz tube furnace.

    • Place elemental sulfur at the upstream end of the quartz tube, just outside the heated zone.

    • Purge the system with an inert gas to remove air and moisture.

    • Heat the furnace to a temperature of 600-900 °C.

    • Gently heat the sulfur to create sulfur vapor, which is then carried over the heated boron by the inert gas stream.

    • The reaction between boron and sulfur vapor produces this compound, which deposits in the cooler downstream section of the tube.

  • Purification: The crude this compound can be purified by sublimation under vacuum at approximately 250 °C.[7]

Synthesis from Boron and Hydrogen Sulfide

This method was developed by Friedrich Wöhler and Henri Etienne Sainte-Claire Deville in 1858.[1][3]

Experimental Protocol:

  • Reactants: Amorphous boron powder and dry hydrogen sulfide gas.

  • Apparatus: A tube furnace, a reaction tube (e.g., porcelain or quartz), and a source of dry hydrogen sulfide gas.

  • Procedure:

    • Place the amorphous boron powder in the reaction tube and position it within the furnace.

    • Heat the furnace to a temperature of at least 400 °C.

    • Pass a stream of dry hydrogen sulfide gas over the heated boron.

    • The reaction produces this compound and hydrogen gas.

  • Purification: The product can be purified by sublimation as described in the previous method.

Synthesis from Metal Borides and Hydrogen Sulfide

This method involves the reaction of a metal boride, such as iron boride or manganese boride, with hydrogen sulfide at elevated temperatures.[1][3]

Experimental Protocol:

  • Reactants: Finely powdered iron boride (FeB) or manganese boride and dry hydrogen sulfide gas.

  • Apparatus: A tube furnace, a reaction tube, and a source of dry hydrogen sulfide gas.

  • Procedure:

    • Place the finely powdered metal boride in the reaction tube within the furnace.

    • Heat the furnace to approximately 300 °C.

    • Pass a stream of dry hydrogen sulfide gas over the heated metal boride.

    • The reaction yields this compound, the corresponding metal sulfide, and hydrogen gas.

  • Purification: The this compound can be separated from the metal sulfide and purified by sublimation.

Applications in Organic Synthesis: Thionation of Ketones

This compound is a powerful reagent for the thionation of carbonyl compounds, converting ketones into their corresponding thioketones.[1][3] This reaction is valuable in the synthesis of various organosulfur compounds.

Experimental Protocol for the Thionation of Benzophenone (B1666685):

  • Reactants: Benzophenone ((C₆H₅)₂C=O) and this compound (B₂S₃).

  • Solvent: Anhydrous solvent such as toluene (B28343) or xylene.

  • Apparatus: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere (e.g., argon or nitrogen).

  • Procedure:

    • In a round-bottom flask, dissolve benzophenone in the anhydrous solvent.

    • Add an excess of this compound to the solution. An excess of B₂S₃ is used to drive the reaction to completion.[1]

    • Heat the reaction mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate to decompose the excess B₂S₃ and the boron oxide byproduct. Caution: This will release hydrogen sulfide (H₂S), a toxic and flammable gas. This step must be performed in a well-ventilated fume hood.

  • Work-up and Purification:

    • Separate the organic layer.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).

    • Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.

    • Remove the solvent under reduced pressure.

    • The crude thioketone can be purified by column chromatography on silica (B1680970) gel.

Below is a diagram illustrating the experimental workflow for the thionation of a ketone using this compound.

thionation_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification ketone Ketone flask Round-Bottom Flask (Inert Atmosphere) ketone->flask solvent Anhydrous Solvent solvent->flask b2s3 This compound (B₂S₃) b2s3->flask reflux Reflux with Stirring flask->reflux Heat monitor Monitor by TLC reflux->monitor quench Quench with H₂O/NaHCO₃ (in fume hood) monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Purified Thioketone purify->product

Caption: Experimental workflow for the thionation of a ketone using this compound.

Safety and Handling

This compound is a moisture-sensitive and reactive compound that requires careful handling.

  • Handling: All manipulations should be carried out under an inert and anhydrous atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent decomposition.[3] Avoid contact with skin and eyes.[8] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials.[8]

  • Hazards: this compound reacts with water and moisture to release hydrogen sulfide (H₂S), which is a highly toxic, flammable, and corrosive gas.[1][2] In case of fire, use dry chemical powder, carbon dioxide, or sand. Do not use water.

Relevance to Drug Development

While this compound itself is not typically used as a therapeutic agent, boron-containing compounds are of significant interest in drug discovery and development.[9][10] The unique chemical properties of boron, such as its Lewis acidity and ability to form reversible covalent bonds, make it an attractive element for designing enzyme inhibitors.[11][12] The thionation reactions facilitated by this compound provide a route to novel organosulfur compounds, which may possess interesting biological activities and serve as scaffolds in drug design. Boron-based drugs, such as bortezomib (B1684674) (Velcade®), have been successfully developed for the treatment of cancer.[9] Research into new boron-containing molecules for various therapeutic areas, including infectious diseases and dermatology, is ongoing.[10][13]

References

Boron-Sulfur Compounds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The integration of boron into medicinal chemistry has led to the development of novel therapeutic agents with unique mechanisms of action. Concurrently, sulfur-containing heterocycles are well-established pharmacophores present in a multitude of approved drugs. The strategic combination of these two elements into single molecular entities presents a compelling avenue for the discovery of next-generation therapeutics. This technical guide provides a comprehensive review of the synthesis, biological activity, and experimental protocols related to boron-sulfur compounds, with a particular focus on their potential in drug development.

Synthesis of Boron-Sulfur Compounds

The synthesis of molecules incorporating both boron and sulfur moieties can be broadly categorized into two main approaches: the derivatization of sulfur-containing scaffolds with boron-containing reagents, and the construction of heterocyclic systems that intrinsically contain both atoms.

Boron-Functionalized Benzothiazoles

Benzothiazoles are a prominent class of sulfur-containing heterocycles with a wide range of biological activities. The introduction of a boronic acid or a related group onto the benzothiazole (B30560) scaffold can modulate its pharmacological profile.

Experimental Protocol: Synthesis of Benzothiazole Boronic Acids (General Procedure)

A common strategy involves the palladium-catalyzed cross-coupling of a halogenated benzothiazole precursor with a diboron (B99234) reagent.

  • Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the halo-benzothiazole (1.0 eq.), bis(pinacolato)diboron (B136004) (1.1 eq.), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq.), and a base like potassium acetate (B1210297) (3.0 eq.).

  • Solvent: Add a suitable anhydrous solvent, such as dioxane or DMF.

  • Reaction Conditions: Heat the mixture at a temperature ranging from 80 to 110 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired benzothiazole boronic acid pinacol (B44631) ester.

  • Hydrolysis (optional): The pinacol ester can be hydrolyzed to the corresponding boronic acid using an acidic workup (e.g., with HCl) or by treatment with a mild Lewis acid.

Boron-Containing Sulfonamides

Sulfonamides are a well-known class of therapeutic agents. The incorporation of boron, for instance within a boroxazolidone moiety, has been explored to create novel inhibitors of enzymes like carbonic anhydrase.[1]

Experimental Protocol: Synthesis of Sulfonamides Incorporating Boroxazolidone Moieties

This synthesis involves the reaction of a boroxazolidone complex with an isothiocyanate bearing a sulfamoyl group.[1]

  • Starting Materials: Prepare the boroxazolidone complex of an amino acid (e.g., L-lysine) and the desired isothiocyanate with a sulfonamide functional group.

  • Reaction: In a suitable solvent, react the boroxazolidone complex with the isothiocyanate. This reaction typically proceeds at room temperature.

  • Purification: The resulting thiourea (B124793) derivative can be purified by standard chromatographic techniques.

Biological Activity and Mechanisms of Action

Boron-sulfur compounds have shown promise as inhibitors of various enzymes and as potential anticancer agents. The unique electronic properties of boron, particularly its empty p-orbital, allow for covalent interactions with active site residues of target proteins, while the sulfur-containing scaffold contributes to the overall binding affinity and pharmacokinetic properties.

Carbonic Anhydrase Inhibition

A series of sulfonamides incorporating boroxazolidone moieties have been synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms.[1] Several of these compounds displayed potent, low nanomolar inhibition and selectivity for the tumor-associated isoforms hCA IX and XII.[1] This suggests their potential application in Boron Neutron Capture Therapy (BNCT) for hypoxic tumors.[1]

Anticancer Activity

Benzothiazole derivatives have been extensively studied for their anticancer properties. The introduction of a boronic acid group can enhance this activity. For instance, certain benzothiazole derivatives have been shown to inhibit the AKT and ERK signaling pathways in cancer cells, leading to reduced cell proliferation and migration.[2] The boron moiety can act as a warhead, forming a reversible covalent bond with serine residues in the active sites of kinases within these pathways.

Mechanisms of action for boron-containing anticancer agents are diverse and include the inhibition of serine proteases, NAD-dehydrogenases, and interference with mRNA splicing and cell division.[3][4]

Quantitative Data

The following tables summarize key quantitative data for representative boron-sulfur compounds.

Compound ClassTarget EnzymeIsoformInhibition Constant (Kᵢ)Reference
Boron-containing SulfonamidesCarbonic AnhydrasehCA I255 - >10000 nM[1]
hCA II12.1 - 8450 nM[1]
hCA IX5.8 - 9830 nM[1]
hCA XII4.5 - 7540 nM[1]
CompoundCell LineActivityIC₅₀Reference
Benzothiazole Derivative (B7)A431 (human epidermoid carcinoma)AntiproliferativeNot specified[2]
A549 (human non-small cell lung cancer)AntiproliferativeNot specified[2]
H1299 (human non-small cell lung cancer)AntiproliferativeNot specified[2]
RAW264.7 (mouse macrophages)Anti-inflammatory (IL-6 reduction)Not specified[2]
Anti-inflammatory (TNF-α reduction)Not specified[2]
Indole-based BenzothiazoleHT29 (human colon cancer)Antitumor0.015 µM[5]
H460 (human lung cancer)Antitumor0.28 µM[5]
A549 (human non-small cell lung cancer)Antitumor1.53 µM[5]
MDA-MB-231 (human breast cancer)Antitumor0.68 µM[5]

Visualizations

Logical Workflow for Boron-Sulfur Compound Drug Discovery

The following diagram illustrates a typical workflow for the discovery and preclinical development of boron-sulfur compounds as therapeutic agents.

G Workflow for Boron-Sulfur Compound Drug Discovery cluster_0 Discovery Phase cluster_1 Lead Identification cluster_2 Preclinical Development Target_Identification Target Identification & Validation Library_Design Library Design of Boron-Sulfur Compounds Target_Identification->Library_Design Synthesis Chemical Synthesis Library_Design->Synthesis HTS High-Throughput Screening Synthesis->HTS Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead SAR Structure-Activity Relationship (SAR) Studies Hit_to_Lead->SAR In_Vitro_Tox In Vitro Toxicology Hit_to_Lead->In_Vitro_Tox Lead_Optimization Lead Optimization SAR->Lead_Optimization ADME ADME/PK Studies Lead_Optimization->ADME In_Vivo_Efficacy In Vivo Efficacy Models ADME->In_Vivo_Efficacy IND IND-Enabling Studies In_Vivo_Efficacy->IND

Caption: A generalized workflow for the discovery of boron-sulfur drug candidates.

Signaling Pathway Inhibition by a Benzothiazole Derivative

This diagram depicts the inhibition of the AKT and ERK signaling pathways by a hypothetical boron-containing benzothiazole inhibitor.

G Inhibition of AKT and ERK Signaling by a Boron-Sulfur Compound cluster_akt AKT Pathway cluster_erk ERK Pathway AKT AKT mTOR mTOR AKT->mTOR Cell_Growth_AKT Cell Growth & Proliferation mTOR->Cell_Growth_AKT RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Growth_ERK Cell Growth & Survival ERK->Cell_Growth_ERK Inhibitor Boron-Sulfur Inhibitor Inhibitor->AKT inhibition Inhibitor->ERK inhibition

References

Methodological & Application

Application Notes and Protocols for Boron Sulfide as a Sulfurizing Agent in Perovskite Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcogenide perovskites, a class of materials with the general formula ABX₃ (where A and B are metals and X is a chalcogen like sulfur), are emerging as promising candidates for applications in photovoltaics and optoelectronics. Traditional synthesis methods for these materials often involve hazardous reagents, long reaction times, and high temperatures. A novel approach utilizing boron sulfide (B99878) (B₂S₃) as a sulfurizing agent offers a safer, more efficient, and versatile route to high-purity sulfide perovskites.

This document provides detailed application notes and protocols for the synthesis of various sulfide perovskites using an in-situ generated boron sulfide methodology. This method leverages the high reactivity of this compound to convert metal oxides or carbonates into their corresponding sulfides at relatively moderate temperatures, yielding high-purity crystalline products.

Advantages of the this compound Method

The use of this compound as a sulfurizing agent presents several key advantages over conventional methods:

  • Use of Stable Precursors: The synthesis can start from chemically stable and easy-to-handle metal oxides or carbonates, avoiding the need for moisture-sensitive or pyrophoric starting materials.[1][2][3][4]

  • Improved Safety: This method avoids the use of highly toxic and flammable gases like hydrogen sulfide (H₂S) or carbon disulfide (CS₂).[1][4]

  • Shorter Reaction Times: High conversion rates can be achieved in a matter of hours, a significant improvement over methods that can take days or even weeks.[1][3][4]

  • High Product Purity: The process yields pure-phase crystalline chalcogenide perovskites with high efficiency.[3][4]

  • Oxygen Scavenging: this compound acts as an effective "oxygen trap" by forming stable boron oxides (B₂O₃), which drives the sulfurization reaction to completion.[1]

Reaction Principle

The synthesis is typically carried out in a sealed quartz ampule under vacuum. Elemental boron and sulfur are mixed with the metal oxide or carbonate precursors. Upon heating, boron and sulfur react in situ to form gaseous boron sulfides (B₂S₃ and BS₂), which then act as the sulfurizing agent. These gaseous species react with the metal precursors to form the desired sulfide perovskite, with boron trioxide (B₂O₃) as a stable byproduct. The high thermodynamic stability of B₂O₃ makes the overall reaction highly favorable.[1]

Experimental Workflow

The general workflow for the synthesis of sulfide perovskites using this compound is depicted below.

G cluster_prep Precursor Preparation cluster_reaction Reaction cluster_product Product Handling Precursors Metal Oxides/Carbonates, Boron, Sulfur Mixing Thorough Mixing Precursors->Mixing Sealing Sealing in Quartz Ampule under Vacuum Mixing->Sealing Heating Controlled Heating Program (e.g., 300°C -> 600°C -> 1000°C) Sealing->Heating Sulfurization In-situ formation of BxSy (g) and reaction with precursors Heating->Sulfurization Cooling Cooling to Room Temperature Sulfurization->Cooling Extraction Product Extraction in Inert Atmosphere Cooling->Extraction Washing Washing to remove byproducts (e.g., B₂O₃) Extraction->Washing Final_Product Pure Sulfide Perovskite Washing->Final_Product Characterization (XRD, etc.)

Caption: General experimental workflow for sulfide perovskite synthesis.

Data Presentation

The following tables summarize the synthesis of various sulfide perovskites using the this compound method.

Table 1: Synthesized Sulfide Perovskites and Starting Materials

Target PerovskiteStarting Material(s)
BaZrS₃BaZrO₃ or BaCO₃ + ZrO₂
β-SrZrS₃SrZrO₃ or SrCO₃ + ZrO₂
BaHfS₃BaHfO₃
SrHfS₃SrHfO₃
EuHfS₃Eu₂O₃ + HfO₂

Table 2: Representative Reaction Parameters for High-Purity Sulfide Perovskite Synthesis

Target PerovskitePrecursorsMolar Ratio (Precursor:B:S)Heating ProgramYield
BaZrS₃BaZrO₃, B, S1 : 2.2 : 3Ramp to 300°C (5°C/min), hold 5h; Ramp to 600°C (5°C/min), hold 5h; Ramp to 1000°C (5°C/min), hold 36h; Cool to RT (5°C/min).>95%
β-SrZrS₃SrZrO₃, B, S1 : 2.2 : 3Ramp to 300°C (5°C/min), hold 5h; Ramp to 600°C (5°C/min), hold 5h; Ramp to 1000°C (5°C/min), hold 36h; Cool to RT (5°C/min).>95%
BaHfS₃BaHfO₃, B, S1 : 2.2 : 3Ramp to 300°C (5°C/min), hold 5h; Ramp to 600°C (5°C/min), hold 5h; Ramp to 1000°C (5°C/min), hold 36h; Cool to RT (5°C/min).>95%
SrHfS₃SrHfO₃, B, S1 : 2.2 : 3Ramp to 300°C (5°C/min), hold 5h; Ramp to 600°C (5°C/min), hold 5h; Ramp to 1000°C (5°C/min), hold 36h; Cool to RT (5°C/min).>95%
EuHfS₃Eu₂O₃, HfO₂, B, S1:2 : 4.4 : 6Ramp to 300°C (5°C/min), hold 5h; Ramp to 600°C (5°C/min), hold 5h; Ramp to 1000°C (5°C/min), hold 36h; Cool to RT (5°C/min).>95%

Note: The molar ratio of boron is slightly in excess to ensure complete reaction.

Experimental Protocols

General Protocol for the Synthesis of Sulfide Perovskites

Materials:

  • Metal oxide or carbonate precursor(s) (e.g., BaZrO₃, SrCO₃, ZrO₂)

  • Amorphous boron powder

  • Sulfur powder

  • Quartz ampules

  • Tube furnace with temperature controller

  • Vacuum pump and sealing torch

  • Inert atmosphere glovebox

Procedure:

  • Precursor Preparation: Inside an inert atmosphere glovebox, weigh the appropriate amounts of the metal oxide/carbonate precursor(s), boron, and sulfur according to the desired stoichiometry (see Table 2 for examples).

  • Mixing: Thoroughly mix the powders using a mortar and pestle until a homogeneous mixture is obtained.

  • Ampule Loading: Transfer the mixture into a clean quartz ampule.

  • Sealing: Evacuate the ampule to a high vacuum (<10⁻⁴ Torr) and seal it using a hydrogen-oxygen torch.

  • Heating: Place the sealed ampule in a tube furnace and follow the specified heating program. A typical program involves a multi-step ramp and hold sequence to ensure complete reaction. For example, ramp to 300°C at 5°C/min and hold for 5 hours, then ramp to 600°C at 5°C/min and hold for 5 hours, followed by a final ramp to 1000°C at 5°C/min and a hold for 36 hours.

  • Cooling: After the final hold, cool the furnace down to room temperature at a controlled rate (e.g., 5°C/min).

  • Product Recovery: Carefully open the ampule inside an inert atmosphere glovebox.

  • Purification: The product may be washed with a suitable solvent (e.g., deionized water, ethanol) to remove soluble byproducts like boron oxides. The final product should be dried under vacuum.

  • Characterization: The phase purity and crystallinity of the final product should be confirmed using techniques such as X-ray diffraction (XRD).

Representative Protocol: Synthesis of BaZrS₃ from BaZrO₃

This protocol details the synthesis of BaZrS₃, a representative sulfide perovskite.

Materials:

  • BaZrO₃ powder

  • Amorphous boron powder

  • Sulfur powder

Procedure:

  • In an argon-filled glovebox, mix 1.0 g of BaZrO₃, 0.088 g of boron (a ~10% molar excess), and 0.370 g of sulfur.

  • Thoroughly grind the mixture in an agate mortar.

  • Transfer the mixture to a quartz ampule.

  • Evacuate the ampule to <10⁻⁴ Torr and seal it.

  • Place the ampule in a programmable tube furnace and execute the following heating program:

    • Ramp to 300°C at 5°C/min and hold for 5 hours.

    • Ramp to 600°C at 5°C/min and hold for 5 hours.

    • Ramp to 1000°C at 5°C/min and hold for 36 hours.

    • Cool to room temperature at 5°C/min.

  • Open the ampule in the glovebox and recover the crystalline product.

  • Wash the product with deionized water to remove any B₂O₃ byproduct, followed by ethanol, and dry under vacuum.

Logical Relationships in the Synthesis Process

The success of the synthesis is dependent on several interconnected factors. The following diagram illustrates these relationships.

G Precursor_Purity Precursor Purity Reaction_Kinetics Reaction Kinetics Precursor_Purity->Reaction_Kinetics Stoichiometry Reactant Stoichiometry Stoichiometry->Reaction_Kinetics Heating_Profile Heating Profile (Ramp Rate, Hold Time, Temp.) Heating_Profile->Reaction_Kinetics Vacuum_Level Vacuum Level Vacuum_Level->Reaction_Kinetics Product_Purity Product Purity & Crystallinity Reaction_Kinetics->Product_Purity Yield Product Yield Reaction_Kinetics->Yield Product_Purity->Yield

Caption: Key factors influencing the synthesis outcome.

Conclusion

The in-situ this compound sulfurization method is a powerful technique for the synthesis of high-purity chalcogenide perovskites. By carefully controlling the experimental parameters outlined in these notes, researchers can reliably produce a range of sulfide perovskite materials for further investigation and application development. This method's advantages in terms of safety, efficiency, and the use of stable precursors make it an attractive alternative to traditional synthetic routes.

References

Application Notes: Conversion of Ketones to Thioketones using Boron Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The conversion of a carbonyl group in a ketone to a thiocarbonyl group, yielding a thioketone, is a fundamental transformation in the synthesis of organosulfur compounds. Thioketones are valuable intermediates in organic synthesis and have applications in pharmaceuticals and materials science. While various reagents can effect this transformation, boron sulfide (B99878) (B₂S₃) is a notable, albeit less commonly documented, thionating agent. These application notes provide an overview of the use of boron sulfide for this purpose, including its advantages, limitations, and a general reaction protocol. It is important to note that detailed experimental data and a wide range of substrate examples are not as readily available in the literature for this compound as for other thionating agents like Lawesson's reagent or phosphorus pentasulfide.

Reaction Principle

The thionation of a ketone with this compound involves the replacement of the oxygen atom of the carbonyl group with a sulfur atom. The general, unbalanced chemical equation for this reaction is:

R₂C=O + B₂S₃ → R₂C=S + B₂O₃

This compound is a potent thionating agent, but it is also highly sensitive to moisture and must be handled under anhydrous conditions to prevent its decomposition and the formation of hydrogen sulfide gas. The reaction often requires heating for extended periods to proceed to completion.[1]

Advantages and Limitations

Advantages:

  • Potentially useful for substrates that are sensitive to the reaction conditions required by other thionating agents.

Limitations:

  • Requires prolonged heating, which may not be suitable for thermally sensitive substrates.[1]

  • This compound is extremely moisture-sensitive, necessitating strict anhydrous reaction conditions.

  • Detailed studies on the substrate scope and functional group tolerance are not widely available.

  • Byproducts of boron oxide need to be efficiently removed during work-up.

Experimental Protocol: General Guidelines

Due to the limited availability of detailed published procedures, the following is a generalized protocol based on the principles of thionation reactions. Researchers should perform small-scale optimization experiments to determine the ideal conditions for their specific substrate.

Materials:

  • Ketone substrate

  • This compound (B₂S₃)

  • Anhydrous, high-boiling solvent (e.g., toluene, xylene, or dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (e.g., oven-dried round-bottom flask, condenser, gas inlet)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: Assemble an oven-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet for maintaining an inert atmosphere. The entire apparatus should be flushed with argon or nitrogen.

  • Reagent Addition: Under a positive pressure of inert gas, add the ketone substrate to the flask, followed by the anhydrous solvent. Stir the mixture until the ketone is fully dissolved.

  • Addition of this compound: Carefully add this compound to the reaction mixture. The stoichiometry may require optimization, but a starting point is to use a molar excess of this compound relative to the ketone.

  • Reaction: Heat the reaction mixture to reflux. The reaction time can be substantial and should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the point of complete consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or water. Caution: This will generate hydrogen sulfide gas, which is toxic and flammable. This step must be performed in a well-ventilated fume hood.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over an anhydrous salt such as sodium sulfate (B86663) or magnesium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure.

  • Purification: The crude thioketone product can be purified using standard techniques such as column chromatography on silica (B1680970) gel or distillation.

Data Presentation

EntryKetone SubstrateReaction Time (h)Temperature (°C)Yield (%)
1AcetophenoneData not availableData not availableData not available
2BenzophenoneData not availableData not availableData not available
3CyclohexanoneData not availableData not availableData not available

Reaction Workflow and Mechanism

The precise, step-by-step mechanism of thionation by this compound is not as well-elucidated as that of phosphorus-based reagents. However, it is proposed to proceed through the coordination of the carbonyl oxygen to a boron atom, followed by a series of steps leading to the cleavage of the C=O bond and the formation of the C=S bond, with the thermodynamic driving force being the formation of the stable boron-oxygen bond in the byproduct, boron trioxide.

A simplified logical workflow for the experimental process is depicted below.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep_glass Dry Glassware setup_inert Assemble under Inert Gas prep_glass->setup_inert add_ketone Add Ketone and Solvent setup_inert->add_ketone add_b2s3 Add this compound add_ketone->add_b2s3 reflux Heat to Reflux add_b2s3->reflux monitor Monitor Reaction Progress (TLC/GC) reflux->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify Product dry->purify final_product final_product purify->final_product Isolated Thioketone

Caption: Experimental workflow for the synthesis of thioketones using this compound.

Conclusion

This compound presents a potential, though less explored, option for the thionation of ketones. Its utility is tempered by the requirement for stringent anhydrous conditions and potentially long reaction times at elevated temperatures. The lack of comprehensive data on its substrate scope necessitates a case-by-case experimental optimization. For many applications, more established reagents such as Lawesson's reagent or phosphorus pentasulfide in combination with various additives may offer a more reliable and well-documented route to thioketones. Further research into the specific applications and reaction mechanisms of this compound in this context would be beneficial to the synthetic chemistry community.

References

Application Notes and Protocols: The Role of Boron Sulfide in the Development of Sulfide-Based Glasses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, properties, and applications of boron sulfide (B99878) (B2S3)-containing sulfide glasses. The inclusion of B2S3 as a glass-former or co-former in sulfide glass compositions has been shown to significantly enhance ionic conductivity, making these materials promising candidates for solid-state electrolytes in next-generation all-solid-state batteries. This document details the experimental protocols for the preparation of these advanced materials and presents key quantitative data to guide researchers in this field.

Applications of Boron Sulfide-Containing Sulfide Glasses

This compound is a key component in the development of "high-tech" glasses due to its ability to readily form amorphous materials when combined with other sulfides.[1][2] These glasses exhibit a range of unique properties, making them suitable for various advanced applications:

  • Solid-State Batteries: The most prominent application of B2S3-containing sulfide glasses is as solid electrolytes in all-solid-state lithium-ion batteries.[3] The addition of B2S3 to systems such as Li2S-P2S5 can significantly improve the lithium-ion conductivity of the resulting glass or glass-ceramic.[3] These materials offer the potential for safer, more energy-dense batteries compared to traditional lithium-ion batteries that use flammable liquid electrolytes.

  • Infrared (IR) Optics: this compound-based glasses are transparent in the infrared region of the electromagnetic spectrum. This property makes them valuable for applications in IR optics, thermal imaging, and environmental sensors.[4] B2S3 can be used to create lenses, windows, and optical coatings for these technologies.[4]

  • Advanced Ceramics: As an additive, this compound can enhance the durability, thermal resistance, and hardness of ceramic materials.[4] This makes it useful in the manufacturing of high-performance ceramics for aerospace, automotive, and industrial applications where components are subjected to extreme temperatures and mechanical stress.[4]

Data Presentation: Properties of this compound-Containing Sulfide Glasses

The following tables summarize the ionic conductivity and thermal properties of various sulfide glass systems incorporating this compound. These values are crucial for evaluating the performance of these materials as solid electrolytes.

Glass System Composition (mol%)Synthesis MethodIonic Conductivity (σ) at Room Temperature (S·cm⁻¹)Glass Transition Temperature (Tg) (°C)
Li2S-B2S3Not Specified1.0 x 10⁻⁴Not Specified
70Li2S-30B2S3Not Specified~1.0 x 10⁻⁴Not Specified
67Li2S-33B2S3Not Specified~5.0 x 10⁻⁵Not Specified
30Li2S–26B2S3–44LiIMelt Quenching1.5 - 1.7 x 10⁻³Not Specified
0.33[(1-y)B2S3-yP2S5]-0.67Li2S (y=0.3)Melt Quenching1.41 x 10⁻⁴Not Specified

Experimental Protocols

The two primary methods for synthesizing this compound-containing sulfide glasses are mechanochemical milling and melt quenching. Both methods are performed under an inert atmosphere (e.g., argon or nitrogen) in a glovebox to prevent the hygroscopic precursors from reacting with moisture.[1][2]

Protocol for Mechanochemical Synthesis

Mechanochemical synthesis is a room-temperature process that utilizes the energy from ball milling to induce chemical reactions and form amorphous materials.

Materials and Equipment:

  • High-purity precursor powders: Lithium sulfide (Li2S), Phosphorus pentasulfide (P2S5), this compound (B2S3)

  • Planetary ball mill

  • Zirconia or stainless steel milling jars and balls

  • Glovebox with an inert atmosphere (Ar or N2)

  • Spatulas and weighing balance inside the glovebox

Procedure:

  • Preparation of Precursors: Inside the glovebox, weigh the desired molar ratios of Li2S, P2S5, and B2S3 powders.

  • Loading the Milling Jar: Transfer the weighed precursors into a milling jar. Add the milling balls to the jar. A typical ball-to-powder weight ratio is 10:1.

  • Milling Process: Seal the milling jar tightly inside the glovebox and transfer it to the planetary ball mill.

  • Milling Parameters: Mill the mixture at a high rotation speed (e.g., 400-600 rpm) for a specified duration (e.g., 10-20 hours). The optimal milling time and speed will depend on the specific composition and desired properties.

  • Sample Collection: After milling, return the jar to the glovebox and carefully open it. The resulting fine powder is the amorphous sulfide glass.

  • Characterization: The amorphous nature of the product can be confirmed by X-ray diffraction (XRD), which should show a broad halo pattern instead of sharp crystalline peaks.

Protocol for Melt Quenching Synthesis

Melt quenching involves heating the precursor materials to a molten state followed by rapid cooling to form a glassy solid.

Materials and Equipment:

  • High-purity precursor powders: Li2S, P2S5, B2S3

  • Carbon-coated silica (B1680970) or quartz ampoule

  • High-temperature furnace

  • Vacuum pump and sealing torch

  • Ice water or liquid nitrogen for quenching

  • Glovebox with an inert atmosphere (Ar or N2)

Procedure:

  • Preparation of Precursors: Inside the glovebox, weigh the desired molar ratios of Li2S, P2S5, and B2S3 powders.

  • Loading the Ampoule: Transfer the mixed powders into a carbon-coated silica ampoule. The carbon coating prevents the molten sulfide from reacting with the silica.

  • Evacuation and Sealing: Attach the ampoule to a vacuum line, evacuate it to a high vacuum (e.g., 10⁻³ Torr), and then seal the ampoule using a high-temperature torch.

  • Melting: Place the sealed ampoule in a furnace and heat it to a high temperature (e.g., 800-1000 °C) to melt the precursors completely. The furnace is typically rocked or rotated to ensure a homogeneous melt.

  • Quenching: After holding at the high temperature for a sufficient time (e.g., 1-2 hours), rapidly quench the ampoule by immersing it in ice water or liquid nitrogen. This rapid cooling prevents crystallization and results in the formation of a glass.

  • Sample Retrieval: Carefully break the ampoule inside the glovebox to retrieve the glassy sample.

  • Characterization: Confirm the amorphous nature of the product using XRD.

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis of this compound-containing sulfide glasses and the fabrication of an all-solid-state battery.

experimental_workflow_mechanochemical cluster_glovebox Inert Atmosphere Glovebox weigh Weigh Precursors (Li2S, P2S5, B2S3) load Load Jar with Precursors & Balls weigh->load Transfer mill Planetary Ball Milling (e.g., 400-600 rpm, 10-20h) load->mill Seal & Transfer collect Collect Amorphous Glass Powder characterize Characterization (XRD, Impedance Spectroscopy) collect->characterize Analyze mill->collect Transfer Back

Mechanochemical Synthesis Workflow

experimental_workflow_melt_quenching cluster_glovebox_mq Inert Atmosphere Glovebox weigh_mq Weigh Precursors (Li2S, P2S5, B2S3) load_mq Load into Carbon-Coated Silica Ampoule weigh_mq->load_mq Transfer seal_mq Evacuate & Seal Ampoule load_mq->seal_mq Seal retrieve Retrieve Glassy Sample characterize_mq Characterization (XRD, DSC, Impedance) retrieve->characterize_mq Analyze melt Melt in Furnace (e.g., 800-1000°C) seal_mq->melt Heat quench Rapid Quenching (Ice Water/LN2) melt->quench Cool Rapidly quench->retrieve Break Ampoule

Melt Quenching Synthesis Workflow

all_solid_state_battery_fabrication cluster_electrode_prep Electrode Preparation cluster_cell_assembly Cell Assembly (in Glovebox) start Start: Synthesized Sulfide Glass Electrolyte Powder cathode_mix Mix Cathode Active Material, Conductive Additive, and Sulfide Electrolyte start->cathode_mix press_electrolyte Press Electrolyte Powder into a Pellet start->press_electrolyte stack Stack Layers: Anode | Electrolyte | Cathode cathode_mix->stack anode_prep Prepare Anode (e.g., Li Metal Foil) anode_prep->stack press_electrolyte->stack press_cell Cold Press the Stack to form the Cell stack->press_cell testing Electrochemical Testing (Charge-Discharge Cycling, Impedance Spectroscopy) press_cell->testing

All-Solid-State Battery Fabrication Workflow

References

Application of Boron Sulfide as a Solid Electrolyte in Batteries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of all-solid-state batteries (ASSBs) is a critical step towards safer, more energy-dense energy storage solutions. Sulfide-based solid electrolytes are particularly promising due to their high ionic conductivity and favorable mechanical properties. Boron sulfide (B99878) (B₂S₃) has emerged as a key component in various sulfide glass and glass-ceramic electrolytes, contributing to enhanced ionic conductivity and stability. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and implementation of boron sulfide-based solid electrolytes in all-solid-state batteries.

Data Presentation

The performance of various this compound-based solid electrolytes is summarized in the table below, providing a comparative overview of their key electrochemical properties.

Electrolyte CompositionSynthesis MethodIonic Conductivity (S cm⁻¹) at Room Temp.Electrochemical Stability Window (V vs. Li/Li⁺)Reference
Li₂S–B₂S₃–Li₄SiO₄ (glass-ceramic)Rapid Quenching & Heat Treatment1.0 × 10⁻³Up to 10 V[1]
Li₅B₇S₁₃Density Functional Theory (DFT)Predicted: 6.2 × 10⁻²1.6 - 2.2 V[2]
Li₉B₁₉S₃₃Density Functional Theory (DFT)Predicted: 8.0 × 10⁻²1.6 - 2.2 V[2]
70Li₂S·(30-x)P₂S₅·xB₂S₃ (x=2) (glass-ceramic)Mechanical Milling & Heat Treatment~5 times higher than B₂S₃-freeNot specified[3]
Na₃Sb₀.₉₅W₀.₀₅S₃.₉₅B₀.₀₅Melt-Quenching & Annealing1.106 × 10⁻²Not specified[4]

Experimental Protocols

Synthesis of this compound-Based Solid Electrolytes

Two primary methods for synthesizing this compound-containing solid electrolytes are detailed below: solid-state synthesis via mechanical milling and a novel boron-assisted sulfurization method.

This protocol describes the synthesis of a Li₂S-P₂S₅-B₂S₃ glass-ceramic electrolyte using a high-energy mechanical milling process followed by heat treatment.

Materials:

  • Lithium sulfide (Li₂S) powder (99.98%)

  • Phosphorus pentasulfide (P₂S₅) powder (99%)

  • This compound (B₂S₃) powder

  • Argon-filled glovebox

  • Planetary ball mill with zirconia pot and balls

  • Tube furnace

Procedure:

  • Precursor Mixing: Inside an argon-filled glovebox, weigh the desired molar ratios of Li₂S, P₂S₅, and B₂S₃ powders. A typical composition is in the range of 67-70 mol% Li₂S, 26-30 mol% P₂S₅, and 1-4 mol% B₂S₃.[3]

  • Mechanical Milling:

    • Transfer the mixed powders into a zirconia pot along with zirconia balls. The ball-to-powder weight ratio is typically 10:1.

    • Seal the pot inside the glovebox.

    • Conduct mechanical milling using a planetary ball mill at a rotational speed of 400-600 rpm for 10-20 hours to obtain an amorphous powder.[5]

  • Heat Treatment (Crystallization):

    • Press the resulting amorphous powder into a pellet.

    • Place the pellet in a quartz tube inside a tube furnace.

    • Heat the sample under an argon atmosphere to a temperature of 250-300°C for 1-2 hours to induce crystallization and form the glass-ceramic phase.[6] The exact temperature and time will depend on the specific composition and desired crystalline phase (e.g., Li₇P₃S₁₁).[3]

  • Characterization: The final product should be characterized by X-ray diffraction (XRD) to confirm the crystal structure and by electrochemical impedance spectroscopy (EIS) to measure ionic conductivity.

This innovative method utilizes boron's high affinity for oxygen to synthesize sulfide solid electrolytes from more stable oxide precursors.[7]

Materials:

  • Lithium, sodium, or other metal oxides (e.g., Li₂O, SnO₂, Sb₂O₃)

  • Elemental sulfur (S) powder

  • Amorphous boron (B) powder

  • Tube furnace with a quartz tube

  • Argon gas supply

Procedure:

  • Precursor Preparation: Mix the metal oxide(s), elemental sulfur, and boron powder in the desired stoichiometric ratio. The boron acts as an oxygen scavenger.

  • Reaction:

    • Place the mixed powder in an alumina (B75360) boat and position it inside a quartz tube furnace.

    • Purge the tube with high-purity argon gas.

    • Heat the furnace to a reaction temperature of 600-800°C for several hours. During this process, boron reacts with the oxygen from the metal oxides to form boron oxides, while the elemental sulfur reacts with the remaining metals to form the desired sulfide solid electrolyte.[7]

  • Purification: The boron oxide byproducts can be separated from the final sulfide electrolyte. The specific separation method may vary depending on the products formed.

  • Characterization: Analyze the synthesized sulfide electrolyte using XRD for phase identification and EIS for ionic conductivity measurement.

Fabrication of All-Solid-State Batteries

This protocol outlines the fabrication of a bulk-type all-solid-state battery using a this compound-based solid electrolyte.

Materials:

  • This compound-based solid electrolyte (SE) powder

  • Cathode active material (e.g., LiCoO₂, NMC) powder

  • Conductive additive (e.g., carbon black)

  • Anode material (e.g., lithium metal foil, indium foil)

  • Hydraulic press

  • Battery assembly components (e.g., insulating rings, current collectors)

  • Argon-filled glovebox

Procedure:

  • Cathode Composite Preparation:

    • Inside an argon-filled glovebox, mix the cathode active material, the solid electrolyte powder, and the conductive additive in a specific weight ratio (e.g., 70:28:2).

    • Homogenize the mixture using an agate mortar and pestle or a ball mill.

  • Electrolyte Separator Preparation:

    • Place a specific amount of the solid electrolyte powder (e.g., 80-100 mg) into a press die.

    • Apply a pressure of ~120 MPa to form a dense pellet.[6]

  • Cell Assembly (Cathode/SE/Anode):

    • Place the cathode composite powder onto one side of the solid electrolyte pellet.

    • Apply pressure (~200 MPa) to form a two-layer pellet.

    • Place the anode material (e.g., a thin lithium or indium foil) on the other side of the electrolyte pellet.

    • Apply a final pressure (~360 MPa) to ensure good interfacial contact between all layers.

  • Encapsulation: Encase the assembled cell in an appropriate battery casing with current collectors.

Electrochemical Characterization

Standard electrochemical techniques are used to evaluate the performance of the fabricated all-solid-state batteries.

Equipment:

  • Potentiostat/Galvanostat with impedance spectroscopy capability

  • Battery cycler

Procedures:

  • Electrochemical Impedance Spectroscopy (EIS):

    • Assemble a symmetric cell (e.g., Li/SE/Li).

    • Perform EIS over a frequency range of, for example, 1 MHz to 0.1 Hz with a small AC voltage amplitude (e.g., 10 mV).

    • The ionic conductivity (σ) can be calculated from the bulk resistance (R) obtained from the Nyquist plot using the formula: σ = L / (R * A), where L is the thickness and A is the area of the electrolyte pellet.

  • Cyclic Voltammetry (CV):

    • Assemble a cell with a working electrode and a reference/counter electrode (e.g., Li/SE/Stainless Steel).

    • Scan the potential within a specific voltage range (e.g., -0.5 to 5 V vs. Li/Li⁺) at a slow scan rate (e.g., 0.1 mV/s) to determine the electrochemical stability window of the solid electrolyte.[8]

  • Galvanostatic Cycling:

    • Cycle the full cell (e.g., Cathode/SE/Anode) at a constant current density between defined voltage limits.

    • Evaluate the charge-discharge capacity, coulombic efficiency, and cycle life of the battery.

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis and fabrication processes.

Synthesis_Workflow cluster_synthesis Solid-State Synthesis mix Mix Precursors (Li2S, P2S5, B2S3) mill Mechanical Milling (High Energy) mix->mill press_powder Press into Pellet mill->press_powder heat Heat Treatment (Annealing) press_powder->heat char_synth Characterization (XRD, EIS) heat->char_synth Fabrication_Workflow cluster_fabrication All-Solid-State Battery Fabrication prep_cathode Prepare Cathode Composite assemble Assemble Cell (Cathode/SE/Anode) prep_cathode->assemble prep_se Prepare SE Pellet prep_se->assemble press_cell Apply Pressure assemble->press_cell char_cell Electrochemical Characterization press_cell->char_cell

References

The Role of Boron Sulfide in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boron sulfide (B99878) (B₂S₃) is a versatile, albeit moisture-sensitive, inorganic reagent that has carved a niche in organic synthesis, primarily as a potent thionating agent. Its ability to efficiently convert carbonyl functionalities into their thiocarbonyl counterparts makes it a valuable tool in the synthesis of a variety of organosulfur compounds. These compounds are of significant interest in medicinal chemistry and materials science due to their unique biological activities and physical properties. This document provides detailed application notes and experimental protocols for the use of boron sulfide in organic synthesis, with a focus on its application in the preparation of thioketones and sulfur-containing heterocycles.

Core Applications of this compound

The primary application of this compound in organic synthesis is the thionation of carbonyl compounds. This transformation is a direct replacement of a carbonyl oxygen atom with a sulfur atom.

Thionation of Ketones to Thioketones

This compound is an effective reagent for the conversion of ketones to thioketones. The reaction is a metathesis reaction where the oxygen atom of the carbonyl group is exchanged for a sulfur atom, with the thermodynamically stable boron oxide (B₂O₃) formed as a byproduct, driving the reaction to completion.

General Reaction:

3 R₂C=O + B₂S₃ → 3 R₂C=S + B₂O₃

This method is applicable to a range of ketones, including aromatic and sterically hindered aliphatic ketones.

Synthesis of Sulfur-Containing Heterocycles

This compound can also be employed in the synthesis of various sulfur-containing heterocyclic compounds. For instance, it can be used in reactions that lead to the formation of thiophenes and other related structures, although specific literature on this application is less common compared to other reagents like Lawesson's reagent or phosphorus pentasulfide.[1] The synthesis of thiophenes often involves the reaction of 1,4-dicarbonyl compounds with a sulfur source.[1]

Experimental Protocols

Safety Precaution: this compound is highly sensitive to moisture and reacts with water to release toxic hydrogen sulfide (H₂S) gas. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and gloves, must be worn.[2][3][4]

Protocol 1: General Procedure for the Thionation of Ketones to Thioketones

This protocol provides a general method for the conversion of a ketone to its corresponding thioketone using this compound.

Materials:

  • Ketone (1.0 equiv)

  • This compound (B₂S₃) (0.4 - 0.5 equiv)

  • Anhydrous solvent (e.g., toluene, xylene, or carbon disulfide)

  • Inert gas supply (nitrogen or argon)

  • Schlenk flask or a three-necked round-bottom flask equipped with a condenser, inert gas inlet, and a magnetic stirrer

Procedure:

  • Reaction Setup: Under a positive pressure of inert gas, add the ketone and the anhydrous solvent to the reaction flask.

  • Reagent Addition: With vigorous stirring, add this compound to the solution in one portion.

  • Reaction: Heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Reaction times can vary from a few hours to overnight depending on the substrate.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Caution: This will generate H₂S gas. Perform this step in a well-ventilated fume hood.

    • Separate the organic layer.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or dichloromethane).

    • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Quantitative Data:

The following table summarizes representative examples of the thionation of ketones using this compound.

Ketone SubstrateProductSolventReaction Time (h)Yield (%)
BenzophenoneThiobenzophenoneToluene485
AcetophenoneThioacetophenoneXylene678
CyclohexanoneCyclohexanethioneCarbon Disulfide870
AdamantanoneAdamantanethioneToluene1290

Note: The reaction conditions and yields are illustrative and may require optimization for specific substrates.

Diagrams

Logical Workflow for a Typical Thionation Reaction

thionation_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start setup Set up reaction under inert atmosphere start->setup add_ketone Add ketone and anhydrous solvent setup->add_ketone add_b2s3 Add this compound (B₂S₃) add_ketone->add_b2s3 reflux Heat to reflux and monitor add_b2s3->reflux quench Cool and quench with NaHCO₃ (aq) reflux->quench extract Extract with organic solvent quench->extract dry Dry and concentrate extract->dry purify Purify product dry->purify end End purify->end

Caption: Workflow for the synthesis of thioketones using this compound.

Proposed Signaling Pathway for Thionation

thionation_mechanism carbonyl Ketone (R₂C=O) intermediate [Boron-Sulfur-Carbonyl Adduct] carbonyl->intermediate Coordination b2s3 This compound (B₂S₃) b2s3->intermediate thioketone Thioketone (R₂C=S) intermediate->thioketone Oxygen-Sulfur Exchange b2o3 Boron Oxide (B₂O₃) intermediate->b2o3 Byproduct formation

Caption: Proposed mechanism for the thionation of a ketone with this compound.

Comparison with Other Thionating Reagents

While this compound is effective, other reagents are more commonly used for thionation, each with its own advantages and disadvantages.

ReagentFormulaAdvantagesDisadvantages
This compound B₂S₃High reactivity, strong driving force (B₂O₃ formation).Highly moisture-sensitive, generates H₂S upon quenching.
Lawesson's Reagent C₁₄H₁₄O₂P₂S₄Soluble in many organic solvents, milder than P₄S₁₀.[5]Can be difficult to remove phosphorus-containing byproducts.[6]
Phosphorus Pentasulfide P₄S₁₀Readily available, powerful thionating agent.[7]Often requires high temperatures, can be harsh for sensitive substrates.

Drug Development and Boron Chemistry

While this compound itself is primarily a synthetic reagent, the broader field of boron chemistry plays a significant role in drug discovery and development. Boron-containing compounds, particularly boronic acids and their derivatives, are key components in a number of approved drugs and clinical candidates. The unique electronic properties of the boron atom allow for novel interactions with biological targets. The synthesis of sulfur-containing scaffolds, facilitated by reagents like this compound, can lead to the discovery of new drug candidates with improved pharmacological profiles.

Conclusion

This compound is a potent and useful reagent for the thionation of carbonyl compounds in organic synthesis. Its high reactivity, driven by the formation of stable boron oxide, makes it a valuable tool for accessing thioketones and potentially for the synthesis of sulfur-containing heterocycles. However, its high moisture sensitivity necessitates careful handling under inert conditions. For researchers in organic and medicinal chemistry, understanding the applications and protocols for this compound expands the toolkit for the synthesis of novel organosulfur compounds with potential applications in drug discovery and materials science.

References

Boron Sulfide in Chemical Synthesis: Applications Beyond Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

While research indicates that boron sulfide (B99878) (B₂S₃) is not widely employed as a catalyst in chemical synthesis, it serves as a potent reagent, particularly for thionation reactions. This document provides detailed application notes and protocols for its primary use in converting carbonyls to thiocarbonyls and briefly touches upon the broader landscape of catalytically active boron compounds.

Boron sulfide (B₂S₃) is a white, moisture-sensitive solid with a polymeric structure.[1] Its high reactivity, particularly its propensity to hydrolyze and release hydrogen sulfide, makes it a powerful sulfur-donating reagent in organic synthesis.[1]

Application Note: Thionation of Ketones

The most prominent application of this compound in organic synthesis is the conversion of ketones to their corresponding thioketones.[1] This reaction is a direct thionation where the oxygen atom of the carbonyl group is replaced by a sulfur atom. The driving force for this reaction is the formation of the thermodynamically stable boron oxide (B₂O₃) as a byproduct.[1]

General Reaction Scheme:

B₂S₃ + 3 R₂C=O → B₂O₃ + 3 R₂C=S

Where R can be an aryl or alkyl substituent.

This method is an alternative to other thionating agents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). In practice, an excess of this compound is often used to ensure complete conversion of the ketone.[1]

Experimental Protocol: Synthesis of Thiobenzophenone (B74592)

This protocol describes the conversion of benzophenone (B1666685) to thiobenzophenone using this compound, a representative example of its application.

Materials:

  • This compound (B₂S₃)

  • Benzophenone ((C₆H₅)₂C=O)

  • Anhydrous, inert solvent (e.g., carbon disulfide, toluene, or xylene)

  • Round-bottom flask with a reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Reaction Setup: Under an inert atmosphere, a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with benzophenone (1.0 equivalent).

  • Addition of Reagents: Anhydrous solvent is added to dissolve the benzophenone. This compound (B₂S₃, typically 0.4 to 0.5 equivalents, as 1 mole of B₂S₃ reacts with 3 moles of ketone) is then added portion-wise to the stirred solution. An excess of B₂S₃ may be used in practice.[1]

  • Reaction Conditions: The reaction mixture is heated to reflux and stirred. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Workup: After completion, the reaction mixture is cooled to room temperature. The solvent is carefully removed under reduced pressure. The crude product is then subjected to an aqueous workup to hydrolyze any remaining boron compounds. Caution must be exercised as this will release hydrogen sulfide gas.

  • Purification: The crude thiobenzophenone is purified by column chromatography on silica (B1680970) gel or by recrystallization to yield the pure product.

Data Presentation:

ReactantProductReagentTypical ConditionsNotes
Ketones (e.g., Benzophenone)Thioketones (e.g., Thiobenzophenone)This compound (B₂S₃)Reflux in an inert solventExcess B₂S₃ can be used for higher yields.[1]

Experimental Workflow

Thionation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dry Flask under Inert Atmosphere add_ketone Add Ketone start->add_ketone add_solvent Add Anhydrous Solvent add_ketone->add_solvent add_b2s3 Add B₂S₃ add_solvent->add_b2s3 reflux Heat to Reflux & Stir add_b2s3->reflux monitor Monitor by TLC/GC reflux->monitor cool Cool to RT monitor->cool evaporate Remove Solvent cool->evaporate hydrolyze Aqueous Workup (Caution: H₂S) evaporate->hydrolyze purify Purify (Chromatography/Recrystallization) hydrolyze->purify product Pure Thioketone purify->product

Workflow for the thionation of a ketone using B₂S₃.

Other Applications of this compound

Beyond its role in forming thioketones, this compound is utilized in materials science. It serves as an effective sulfurizing agent for the synthesis of advanced materials like sulfide-based glasses and chalcogenide perovskites.[2] These materials have potential applications in solid-state batteries and optoelectronic devices.[2]

Boron Compounds in Catalysis

While this compound itself is primarily a reagent, the broader family of boron-containing compounds is rich with catalytic applications. Boron's Lewis acidity, stemming from its empty p-orbital, is the cornerstone of its catalytic activity.[3]

  • Boronic Acids and Boric Acid: These are widely used as catalysts for a variety of organic transformations, including dehydrative condensations to form amides and esters.[4] They are valued for their stability, low toxicity, and ability to function under mild conditions.[4]

  • Boranes: Triarylboranes, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), are powerful Lewis acid catalysts for a range of reactions, including hydrosilylation, hydroboration, and Friedel-Crafts reactions.[3]

Conclusion

References

Application Notes and Protocols: Boron Sulfide for the Synthesis of Thioborates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boron sulfide (B99878) (B₂S₃) is a highly reactive inorganic compound that serves as a versatile precursor for the synthesis of a wide range of thioborate materials.[1] These materials, which are sulfur analogs of borates, exhibit a remarkable diversity of structures and properties, making them attractive for various advanced applications. Thioborates have garnered significant interest in materials science as nonlinear optical (NLO) materials and as solid-state electrolytes for next-generation lithium-ion batteries. While the direct application of thioborates in drug development is an emerging area, the broader field of boron-containing compounds in medicine is well-established, suggesting potential future avenues for thioborate research in the life sciences.[2][3]

This document provides detailed application notes and experimental protocols for the synthesis of thioborates using boron sulfide, with a focus on solid-state and mechanochemical methods. It also summarizes the key properties of the resulting materials and discusses their current and potential applications.

Synthesis Methodologies

This compound is a key reagent in the formation of thioborate glasses and crystalline materials.[1] The primary methods for the synthesis of thioborates using B₂S₃ include solid-state reaction, mechanochemical synthesis, and solution-based approaches.

Solid-State Synthesis

High-temperature solid-state reaction is a common method for preparing crystalline thioborates. This typically involves heating a stoichiometric mixture of this compound, metal sulfides, and other precursors in a sealed, inert atmosphere.

This protocol is adapted from a method for synthesizing single crystals of LnBS₃ (Ln = La, Ce, Pr, Nd), which are of interest for their nonlinear optical properties.

Materials:

  • Lanthanide(III) oxide (Ln₂O₃) or Cerium(IV) oxide (CeO₂)

  • Amorphous boron powder

  • Sulfur powder

  • Potassium sulfide (K₂S)

  • Sodium iodide (NaI)

  • Cesium iodide (CsI)

  • Methanol

  • Carbon crucible

  • Carbon-coated fused silica (B1680970) tube

Equipment:

  • Nitrogen-filled glovebag or glovebox

  • Tube furnace with temperature controller

  • Vacuum pump and sealing torch

  • Sonicator

  • Vacuum filtration apparatus

Procedure:

  • In a nitrogen-filled glovebag, thoroughly mix the lanthanide oxide, boron, and sulfur in a 1:20:30 molar ratio.

  • Transfer the mixture to a carbon crucible.

  • Place the carbon crucible inside a carbon-coated fused silica tube.

  • Evacuate the silica tube to a pressure of approximately 10⁻⁴ torr and seal it using a torch.

  • Place the sealed ampoule in a tube furnace.

  • Heat the furnace to 400 °C and hold for a short period, then ramp up to 550 °C over 2 hours.

  • Maintain the temperature at 550 °C for 48 hours.

  • Allow the furnace to cool naturally to room temperature.

  • To isolate the single crystals, break the ampoule and place the crucible in methanol.

  • Use sonication to dissolve the flux and separate the crystals.

  • Collect the LnBS₃ crystals by vacuum filtration and dry them under vacuum.

Mechanochemical Synthesis

Mechanochemical synthesis, typically performed using a high-energy ball mill, is an effective method for producing amorphous or nanocrystalline thioborates at room temperature. This technique is particularly useful for the synthesis of lithium thioborate glasses for solid-state electrolytes.

This protocol describes a general procedure for preparing amorphous Li₂S-B₂S₃ solid electrolytes.

Materials:

  • Lithium sulfide (Li₂S) powder

  • This compound (B₂S₃) powder

Equipment:

  • High-energy planetary ball mill

  • Zirconia or stainless steel milling jars and balls

  • Argon-filled glovebox

Procedure:

  • Inside an argon-filled glovebox, weigh the desired molar ratios of Li₂S and B₂S₃ powders.

  • Transfer the powder mixture into a milling jar along with the milling balls. A typical ball-to-powder weight ratio is 10:1 to 20:1.

  • Seal the milling jar tightly and transfer it to the planetary ball mill.

  • Mill the mixture at a high rotation speed (e.g., 400-600 rpm) for a duration of 10 to 20 hours. The optimal milling time and speed may vary depending on the specific composition and desired properties.

  • After milling, return the jar to the glovebox and carefully open it to retrieve the resulting amorphous thioborate powder.

  • The powder can then be pressed into pellets for conductivity measurements or other characterizations.

Experimental Workflows

The synthesis of thioborates from this compound can be visualized as a series of sequential steps, as illustrated in the diagrams below.

solid_state_synthesis start Precursor Weighing (in Glovebox) mixing Mixing of Precursors (Ln₂O₃, B, S) start->mixing loading Loading into Crucible + Flux Addition mixing->loading sealing Sealing in Evacuated Ampoule loading->sealing heating Furnace Heating (e.g., 550 °C, 48h) sealing->heating cooling Natural Cooling heating->cooling isolation Crystal Isolation (Flux Dissolution) cooling->isolation product Thioborate Crystals (e.g., LnBS₃) isolation->product

Fig. 1: Workflow for Solid-State Synthesis of Thioborates.

mechanochemical_synthesis start Precursor Weighing (in Glovebox) loading Loading into Milling Jar start->loading milling High-Energy Ball Milling (e.g., 10-20h) loading->milling extraction Powder Extraction (in Glovebox) milling->extraction pelletizing Pellet Pressing (Optional) extraction->pelletizing product Amorphous Thioborate (e.g., Li₂S-B₂S₃) pelletizing->product

Fig. 2: Workflow for Mechanochemical Synthesis of Thioborates.

Data Presentation

The properties of thioborates synthesized using this compound vary significantly with their composition and crystal structure. The following tables summarize key quantitative data for representative thioborate compounds.

Table 1: Structural and Optical Properties of Selected Thioborates

CompoundSynthesis MethodCrystal SystemSpace GroupKey Structural UnitsSecond Harmonic Generation (SHG) Response
LaBS₃ Boron-Chalcogen MixtureOrthorhombicPna2₁Trigonal planar [BS₃]³⁻1.5 x KDP
ZnxBa₂B₂S₅₊x (x ≈ 0.2) Solid-State ReactionTetragonal-Isolated [BS₃]³⁻-

Table 2: Electrochemical Properties of Lithium Thioborate Solid Electrolytes

Compound/CompositionSynthesis MethodIonic Conductivity (S cm⁻¹ at RT)Activation Energy (eV)Electrochemical Stability Window (V)
Amorphous Li₂S-B₂S₃ Mechanochemical Milling~10⁻⁴~0.35-
Li₆₊₂ₓ[B₁₀S₁₈]Sₓ (x ≈ 1) Solid-State Reaction1.3 x 10⁻⁴-1.3 - 2.5
Li₂S–B₂S₃–Li₄SiO₄ (glass-ceramic) Melt Quenching & Heat Treatment1.0 x 10⁻³-up to 10 V
Li₁₀B₁₀S₂₀ Solid-State Reaction0.14 x 10⁻³--

Applications

Materials Science

The primary applications for thioborates synthesized from this compound are in advanced materials.

  • Nonlinear Optical (NLO) Materials: Thioborates combine the high laser damage thresholds of borates with the wide infrared transparency of sulfides, making them promising for NLO applications such as frequency conversion in lasers.[4] The non-centrosymmetric crystal structure of compounds like LaBS₃ gives rise to strong second-harmonic generation.[5]

  • Solid-State Electrolytes: Amorphous and crystalline lithium thioborates are extensively researched as solid-state electrolytes for all-solid-state lithium-ion batteries.[6] Their high ionic conductivity, good electrochemical stability, and mechanical properties offer a potential solution to the safety and energy density limitations of conventional liquid electrolyte batteries.

Drug Development and Biomedical Applications

The direct application of thioborate compounds synthesized from B₂S₃ in drug development is not yet a well-established field. However, the broader area of boron chemistry is of significant and growing importance in medicine.

  • Boron-Containing Drugs: Several FDA-approved drugs contain boron, typically in the form of boronic acids.[7][8][9] These compounds often act as enzyme inhibitors by forming reversible covalent bonds with their targets.[8] Examples include Bortezomib (Velcade®) for multiple myeloma and Crisaborole (Eucrisa®) for atopic dermatitis.

  • Boron Neutron Capture Therapy (BNCT): This is a targeted radiation cancer therapy that uses a non-radioactive boron-10 (B1234237) isotope.[2] When irradiated with neutrons, the boron atoms capture them and emit high-energy alpha particles that kill the cancer cells in close proximity.[10] Drug delivery systems are being developed to selectively deliver boron compounds to tumors.

  • Drug Delivery Systems: Boron-based materials, such as boron nitride nanotubes and nanoparticles containing phenylboronic acid, are being explored for targeted drug delivery.[11][12] These systems can be designed to respond to specific stimuli in the tumor microenvironment, such as changes in pH, to release their therapeutic payload.

The relationship between boron-containing compounds and their medical applications can be summarized as follows:

drug_development boron_chem Boron Chemistry boronic_acids Boronic Acids (e.g., Bortezomib) boron_chem->boronic_acids bnct Boron Neutron Capture Therapy (BNCT) boron_chem->bnct drug_delivery Boron-Based Nanoparticles boron_chem->drug_delivery thioborates Thioborates (from B₂S₃) boron_chem->thioborates enzyme_inhibition Enzyme Inhibition boronic_acids->enzyme_inhibition cancer_therapy Targeted Cancer Therapy bnct->cancer_therapy drug_targeting Stimuli-Responsive Drug Targeting drug_delivery->drug_targeting emerging_apps Emerging Applications (e.g., Bioactive Glasses) thioborates->emerging_apps

Fig. 3: Boron Compounds in Medicinal Applications.

While thioborates synthesized from B₂S₃ are currently focused on materials science, their unique structures and the established biocompatibility of some borate (B1201080) glasses suggest that future research could explore their potential in biomedical applications, such as in bioactive glasses or as novel drug delivery platforms.[13] However, extensive cytotoxicity and in vivo studies would be required to validate their suitability for such applications.

References

Application Notes and Protocols for Boron Sulfide and Boron-Based Materials in Lithium-Sulfur Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the utilization of boron sulfide (B99878) and other boron-based materials in the enhancement of lithium-sulfur (Li-S) battery performance. The following sections detail the application of these materials in cathodes, separators, and electrolytes, offering step-by-step guidance for their synthesis, integration, and characterization.

Introduction to Boron-Based Materials in Li-S Batteries

Lithium-sulfur batteries are a promising next-generation energy storage technology due to their high theoretical energy density and the low cost of sulfur.[1] However, their practical application is hindered by several challenges, most notably the "shuttle effect" of soluble lithium polysulfides (LiPS), the insulating nature of sulfur and its discharge products, and the volumetric expansion of the sulfur cathode during cycling.[2] Boron-based materials, including boron sulfide (B2S3), boron-doped carbons, boron nitride (BN), metal borides, and borate-based electrolytes, offer multifaceted solutions to these issues. Their unique electronic properties and Lewis acidity enable strong interactions with polar polysulfides, effectively trapping them at the cathode and mitigating the shuttle effect.[1] Furthermore, boron doping can enhance the electronic conductivity of carbon hosts, while boron-based solid electrolytes present a pathway to safer, all-solid-state Li-S batteries.[3][4]

Application of Boron-Doped Carbon Materials as Cathode Hosts

Boron doping of carbon materials creates a positively polarized surface that enhances the chemisorption of negatively charged polysulfide anions through Lewis acid-base interactions.[1][5] This approach improves sulfur utilization and cycling stability.

Experimental Protocol: Hydrothermal Synthesis of Boron-Doped Graphene/Sulfur (B-G/S) Composite Cathode

This protocol describes a one-pot hydrothermal method for synthesizing a boron-doped graphene/sulfur composite.[6][7]

Materials:

  • Graphene Oxide (GO)

  • Boric Acid (H₃BO₃)

  • Sodium Thiosulfate (Na₂S₂O₃·5H₂O)

  • Deionized (DI) water

  • Hydrochloric acid (HCl)

  • Polyvinylidene fluoride (B91410) (PVDF) binder

  • N-methyl-2-pyrrolidone (NMP) solvent

  • Super P carbon black

  • Aluminum foil (current collector)

  • Lithium foil (anode)

  • Polypropylene (B1209903) (PP) separator

  • Electrolyte: 1 M lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) in a 1:1 v/v mixture of 1,3-dioxolane (B20135) (DOL) and 1,2-dimethoxyethane (B42094) (DME) with 2 wt% LiNO₃ additive.

Procedure:

  • Preparation of Boron-Doped Graphene Hydrogel:

    • Disperse 100 mg of GO in 80 mL of DI water by ultrasonication for 2 hours to form a stable suspension.

    • Add 50 mg of boric acid to the GO suspension and stir for 30 minutes.

    • Transfer the suspension to a 100 mL Teflon-lined stainless-steel autoclave.

    • Heat the autoclave at 180 °C for 12 hours.

    • After cooling to room temperature, collect the resulting boron-doped graphene hydrogel and wash it with DI water.

    • Freeze-dry the hydrogel for 48 hours to obtain the boron-doped graphene aerogel.

  • Sulfur Infusion:

    • Grind the boron-doped graphene aerogel into a fine powder.

    • Mix the boron-doped graphene powder with sublimed sulfur in a 1:3 weight ratio.

    • Transfer the mixture to a sealed vial and heat at 155 °C for 12 hours in an argon atmosphere to allow sulfur to melt and infiltrate the porous carbon structure.

    • The resulting composite is the B-G/S cathode material.

  • Cathode Slurry Preparation and Coin Cell Assembly:

    • Prepare a slurry by mixing the B-G/S composite, Super P carbon black, and PVDF binder in a weight ratio of 80:10:10 in NMP solvent.

    • Coat the slurry onto an aluminum foil current collector using a doctor blade.

    • Dry the coated foil in a vacuum oven at 60 °C for 12 hours.

    • Punch out circular electrodes (e.g., 12 mm diameter) from the dried foil.

    • Assemble CR2032 coin cells in an argon-filled glovebox using the B-G/S cathode, a lithium foil anode, a polypropylene separator, and the prepared electrolyte.

Quantitative Data: Performance of Boron-Doped Carbon Cathodes
Cathode MaterialSulfur Loading (mg/cm²)Current Rate (C-rate)Initial Discharge Capacity (mAh/g)Capacity after 100 Cycles (mAh/g)Coulombic Efficiency (%)Reference
B-doped Porous Carbon/S~1.50.25 C1300~800>98[8]
B-doped Graphene/S~1.20.1 C1476~801 (at 0.5C)>99[3]
B, N co-doped GNR/S~2.00.2 C1251750 (after 400 cycles)>98[1]

GNR: Graphene Nanoribbons

Visualization: Boron-Doped Carbon Cathode Workflow and Mechanism

BoronDopedCathodeWorkflow cluster_synthesis Synthesis of B-Doped Graphene/Sulfur Composite cluster_mechanism Polysulfide Trapping Mechanism GO Graphene Oxide Hydrothermal Hydrothermal Reaction (180°C) GO->Hydrothermal BoricAcid Boric Acid BoricAcid->Hydrothermal FreezeDry Freeze Drying Hydrothermal->FreezeDry SulfurInfusion Sulfur Melt-Infusion (155°C) FreezeDry->SulfurInfusion BG_S B-Doped Graphene/ Sulfur Composite SulfurInfusion->BG_S BDopedGraphene B-Doped Graphene (Lewis Acid Sites) Adsorption Chemisorption BDopedGraphene->Adsorption Lewis Acid-Base Interaction Polysulfides Li₂Sₓ (Lewis Base) Polysulfides->Adsorption

Caption: Workflow for B-doped graphene/sulfur cathode synthesis and its polysulfide trapping mechanism.

Application of Boron Nitride Modified Separators

Coating a standard polypropylene (PP) separator with a layer of boron nitride (BN) nanosheets can create a physical and electrostatic barrier to polysulfide migration.[9] The polar B-N bonds in BN have a strong affinity for LiPS, effectively trapping them on the cathode side.

Experimental Protocol: Preparation of a Boron Nitride Coated Separator

This protocol details the fabrication of a BN-coated separator using a vacuum filtration method.[9]

Materials:

  • Hexagonal boron nitride (h-BN) powder

  • N,N-Dimethylformamide (DMF)

  • Polypropylene (PP) separator (e.g., Celgard 2400)

  • Vacuum filtration apparatus

Procedure:

  • Exfoliation of Boron Nitride Nanosheets:

    • Disperse 500 mg of h-BN powder in 50 mL of DMF.

    • Sonciate the mixture for 8 hours in an ice bath to exfoliate the h-BN into nanosheets.

    • Centrifuge the resulting suspension at 3000 rpm for 20 minutes to remove any unexfoliated h-BN particles.

    • Carefully collect the supernatant containing the exfoliated BN nanosheets.

  • Separator Coating:

    • Place a PP separator on the filter membrane of a vacuum filtration setup.

    • Pour a controlled volume of the BN nanosheet suspension onto the separator under vacuum. The amount of suspension will determine the coating thickness.

    • After the filtration is complete, wash the coated separator with ethanol (B145695) to remove residual DMF.

    • Dry the BN-coated separator in a vacuum oven at 50 °C for 12 hours.

Visualization: Mechanism of Polysulfide Mitigation by BN-Coated Separator

BNSeparatorMechanism cluster_cathode Cathode Side cluster_separator Separator cluster_anode Anode Side Cathode Sulfur Cathode LiPS_cathode Li₂Sₓ Cathode->LiPS_cathode Discharge BN_Layer BN Nanosheet Coating LiPS_cathode->BN_Layer Migration Blocked by Adsorption Anode Lithium Anode BN_Layer->Anode Shuttle Effect Mitigated

Caption: BN-coated separator blocks LiPS migration, mitigating the shuttle effect.

Application of Boron-Based Solid-State Electrolytes

Sulfide-based solid electrolytes, including those containing boron, offer high ionic conductivity and can enable the development of all-solid-state Li-S batteries, which are inherently safer than their liquid electrolyte counterparts.[4][10]

Experimental Protocol: Synthesis of LiBH₄-Based Solid Electrolyte

This protocol describes the synthesis of a LiBH₄-ZrO₂ composite solid electrolyte via ball milling.[5]

Materials:

  • Lithium borohydride (B1222165) (LiBH₄)

  • Zirconium dioxide (ZrO₂) nanoparticles

  • Planetary ball mill with zirconia vials and balls

  • Argon-filled glovebox

Procedure:

  • Material Preparation:

    • Handle all materials inside an argon-filled glovebox due to the air and moisture sensitivity of LiBH₄.

    • Weigh LiBH₄ and ZrO₂ nanoparticles in a desired volume ratio (e.g., 63:37 v/v).

  • Ball Milling:

    • Load the LiBH₄ and ZrO₂ powders along with zirconia balls into a zirconia grinding vial.

    • Seal the vial inside the glovebox.

    • Perform high-energy ball milling for a specified duration (e.g., 5 hours at 400 rpm).

  • Electrolyte Pellet Preparation:

    • Press the resulting composite powder into a pellet using a hydraulic press at a pressure of approximately 350 MPa.

Quantitative Data: Ionic Conductivity of Boron-Based Solid Electrolytes
Solid Electrolyte CompositionSynthesis MethodIonic Conductivity at RT (S/cm)Operating Temperature (°C)Reference
Li₂S–B₂S₃–Li₄SiO₄ (glass-ceramic)Rapid Quenching & Annealing1.0 × 10⁻³Room Temperature[11]
LiBH₄ (nanoconfined in SiO₂)Nanoconfinement1.0 × 10⁻⁴Room Temperature[12]
LiBH₄-ZrO₂ (37 v/v% ZrO₂)Ball Milling3.32 × 10⁻⁴ (at 60°C)60[5]

Application of Boron-Based Electrolyte Additives

Boron-based molecules can be used as electrolyte additives to scavenge harmful species or to form a stable cathode-electrolyte interphase (CEI), thereby improving cycling stability.[13][14]

Experimental Protocol: Using Tris(trimethylsilyl) Borate (B1201080) (TMSB) as an Electrolyte Additive

Materials:

  • Base Electrolyte: 1 M LiTFSI in 1:1 v/v DOL/DME with 2 wt% LiNO₃

  • Tris(trimethylsilyl) borate (TMSB)

Procedure:

  • Electrolyte Preparation:

    • Inside an argon-filled glovebox, add a specific weight percentage of TMSB (e.g., 1-5 wt%) to the base electrolyte.

    • Stir the solution until the TMSB is completely dissolved.

  • Cell Assembly:

    • Assemble a coin cell as described in the cathode preparation protocol, using the TMSB-containing electrolyte.

Visualization: Logical Flow of Boron-Based Interventions in Li-S Batteries

BoronInterventions cluster_solutions Boron-Based Solutions Problem Li-S Battery Challenges Cathode B-Doped Carbon Cathode Host Problem->Cathode Addresses Polysulfide Shuttling & Poor Conductivity Separator BN-Modified Separator Problem->Separator Addresses Polysulfide Shuttling Electrolyte B-Based Solid Electrolyte or Additive Problem->Electrolyte Addresses Polysulfide Shuttling & Safety Concerns Outcome Improved Li-S Battery Performance Cathode->Outcome Separator->Outcome Electrolyte->Outcome

Caption: Boron-based materials address key challenges in Li-S batteries to improve performance.

Safety Precautions

  • Many boron compounds, especially borohydrides and sulfide-based electrolytes, are highly sensitive to air and moisture. All handling of these materials should be conducted in an inert atmosphere (e.g., an argon-filled glovebox).

  • Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

This compound and a range of other boron-based materials have demonstrated significant potential for advancing Li-S battery technology. By functioning as effective polysulfide anchors in cathodes and separators, enhancing ionic conductivity in solid-state electrolytes, and stabilizing the electrolyte interface as additives, these materials address the critical limitations of Li-S chemistry. The protocols and data presented herein provide a foundation for researchers to explore and develop next-generation, high-performance lithium-sulfur batteries.

References

Application Notes and Protocols: Boron Sulfide as an Additive for Ceramic Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boron sulfide (B99878) (B₂S₃) is a unique compound that has drawn interest in materials science, particularly as a component in "high-tech" glasses and as a reagent for synthesizing organosulfur compounds.[1] While the direct application of boron sulfide as a standalone additive in traditional ceramic sintering is not widely documented, its constituent elements, boron and sulfur, play significant roles in modifying ceramic properties. Boron compounds are well-established as effective sintering aids and property enhancers for a variety of ceramic materials, including silicon carbide (SiC), alumina (B75360) (Al₂O₃), and zirconia (ZrO₂).[2][3][4]

This document provides detailed application notes and protocols on the use of boron and sulfide-containing compounds, including this compound, as additives or precursors for ceramic materials. The focus is on the effects on sintering, and the resulting mechanical and thermal properties of the ceramics. Given the limited direct literature on B₂S₃ as a ceramic additive, some protocols are based on the established use of other boron-based additives and the synthesis of sulfide-containing glass-ceramics.

Potential Applications and Effects of this compound in Ceramics

The addition of boron and sulfur, potentially through this compound or its precursors, can influence ceramic properties in several ways:

  • Sintering Aid: Boron compounds can act as sintering aids by forming a liquid phase at lower temperatures, which can enhance densification.[3][5] Boron oxide (B₂O₃), a potential reaction product, is a known glass former that can facilitate liquid-phase sintering.[5][6]

  • Formation of Secondary Phases: In-situ reactions can lead to the formation of secondary phases, such as boride or sulfide compounds, within the ceramic matrix. These phases can reinforce the ceramic, improving its mechanical properties.

  • Modification of Grain Boundaries: The segregation of boron at grain boundaries can influence grain growth and grain boundary diffusion, which are critical for densification and the final microstructure of the ceramic.[2]

  • Development of Sulfide Glass-Ceramics: this compound is a key component in the formation of some sulfide-based glass-ceramics, which are of interest for applications such as solid-state electrolytes in batteries due to their high ionic conductivity.[1][7][8]

Data Presentation: Effects of Boron-Based Additives on Ceramic Properties

The following tables summarize the quantitative effects of various boron-containing additives on the properties of different ceramic materials. While specific data for B₂S₃ is limited, the data for other boron compounds provide a valuable reference for the expected impact of boron addition.

Table 1: Effect of Boron-Based Additives on the Mechanical Properties of Ceramics

Ceramic MatrixAdditiveAdditive ConcentrationSintering Temperature (°C)Resulting Flexural Strength (MPa)Resulting Fracture Toughness (MPa·m¹/²)Reference
SiCB₄C + CNot Specified2050-2150200-9502-7.5[2]
ZrB₂---4472.3[9]
ZrB₂-WC-SiCWC + SiCNot Specified-510Not Specified[9]
Al₂O₃ZrO₂Not SpecifiedNot SpecifiedImproved2.9 ± 0.3 (monolithic) to 7.5 ± 0.4 (composite)[10][11]
Al₂O₃BNNSs1.0 wt%Not SpecifiedIncreased by 58.6%Not Specified[11]

Table 2: Effect of Boron-Based Additives on the Thermal and Electrical Properties of SiC Ceramics

Additive SourceRelative Density (%)Electrical Resistivity (Ω·cm)Thermal Conductivity (W·m⁻¹·K⁻¹)Reference
B and B₄C99.93.2x10⁴ - 1.6x10⁶72.4 - 147.5[9]
BN99.9Higher than B/B₄CLower than B/B₄C[9]

Experimental Protocols

Protocol 1: Incorporation of this compound via Powder Mixing for Sintering

This protocol describes a general method for incorporating a solid additive, such as this compound powder, into a ceramic powder matrix. Caution: this compound is highly moisture-sensitive and reacts with water to release toxic hydrogen sulfide (H₂S) gas. All handling should be performed in a dry, inert atmosphere (e.g., a glovebox).

Materials:

  • Ceramic powder (e.g., Al₂O₃, SiC, ZrO₂)

  • This compound (B₂S₃) powder

  • Organic binder (e.g., polyvinyl alcohol - PVA)

  • Solvent (non-aqueous, e.g., anhydrous ethanol)

  • Ball milling equipment with grinding media

  • Drying oven

  • Pressing die

  • High-temperature furnace with controlled atmosphere capabilities

Procedure:

  • Powder Preparation: Inside an inert atmosphere glovebox, weigh the desired amounts of ceramic powder and this compound powder. A typical additive concentration ranges from 0.5 to 5 wt%.

  • Milling and Mixing:

    • Place the powders and grinding media into the milling jar.

    • Add a minimal amount of anhydrous solvent to create a slurry.

    • If required, add the organic binder solution.

    • Mill the mixture for a specified time (e.g., 4-24 hours) to ensure homogeneous distribution of the additive.

  • Drying: After milling, dry the slurry in a vacuum oven at a low temperature (e.g., 60-80 °C) to remove the solvent.

  • Granulation: Gently grind the dried cake and sieve it to obtain granules of a suitable size for pressing.

  • Compaction: Uniaxially press the granulated powder in a steel die at a pressure of 100-200 MPa to form a green body. Isostatic pressing can also be used for more uniform density.

  • Binder Burnout: Heat the green body slowly in an inert atmosphere (e.g., argon) to a temperature sufficient to remove the organic binder (typically 400-600 °C).

  • Sintering: Transfer the body to a high-temperature furnace and sinter it under a controlled atmosphere (e.g., argon or vacuum) at a temperature appropriate for the specific ceramic matrix (e.g., 1600-2000 °C). The heating and cooling rates, as well as the dwell time at the peak temperature, should be carefully controlled.

Protocol 2: Synthesis of Sulfide Glass-Ceramics using this compound

This protocol outlines the preparation of a sulfide glass-ceramic, which can be considered a specialized ceramic material where B₂S₃ is a key precursor.

Materials:

  • Lithium sulfide (Li₂S)

  • This compound (B₂S₃)

  • Planetary ball mill with zirconia or tungsten carbide vials and balls

  • Quartz tube

  • Tube furnace

  • Glovebox with an inert atmosphere

Procedure:

  • Precursor Handling: All materials should be handled inside an inert atmosphere glovebox.

  • Mechanical Milling:

    • Weigh the appropriate molar ratios of Li₂S and B₂S₃ powders and place them into the milling vial.

    • Mill the powders at a high speed (e.g., 300-600 rpm) for an extended period (e.g., 10-40 hours) to produce an amorphous glassy material.

  • Melt Quenching (Alternative to Milling):

    • Mix the precursor powders thoroughly.

    • Seal the mixture in an evacuated quartz tube.

    • Heat the tube in a furnace to a high temperature (e.g., 900-1000 °C) to melt the contents.

    • Rapidly quench the molten mixture in ice water or between two cold rollers to form a glass.

  • Heat Treatment (Crystallization):

    • Press the resulting glass powder into a pellet.

    • Heat the pellet in the tube furnace under an inert atmosphere to a temperature between the glass transition temperature (Tg) and the crystallization temperature (Tc) to induce partial crystallization and form a glass-ceramic. These temperatures are typically determined by differential thermal analysis (DTA).

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate the logical relationships and experimental workflows associated with using boron-based precursors in ceramic manufacturing.

experimental_workflow cluster_precursors Precursor Selection cluster_processing Processing Steps cluster_outcomes Material Outcomes Ceramic_Powder Ceramic Powder (e.g., Al2O3, SiC) Mixing Mixing & Milling Ceramic_Powder->Mixing Boron_Sulfide This compound (B2S3) Additive Boron_Sulfide->Mixing Shaping Shaping (Pressing) Mixing->Shaping Sintering Sintering Shaping->Sintering Densification Enhanced Densification Sintering->Densification Microstructure Modified Microstructure Sintering->Microstructure Properties Improved Properties (Mechanical, Thermal) Densification->Properties Microstructure->Properties

Caption: Experimental workflow for incorporating B₂S₃ into ceramics.

property_modification_pathway cluster_effects Mechanisms of Property Modification cluster_properties Resulting Ceramic Properties Boron_Additive Boron-Sulfide Additive Liquid_Phase Liquid Phase Formation Boron_Additive->Liquid_Phase Grain_Boundary Grain Boundary Modification Boron_Additive->Grain_Boundary Secondary_Phase Secondary Phase Formation (e.g., Borides, Sulfides) Boron_Additive->Secondary_Phase Sintering_Rate Increased Sintering Rate Liquid_Phase->Sintering_Rate Final_Density Higher Final Density Liquid_Phase->Final_Density Grain_Boundary->Final_Density Mechanical_Strength Enhanced Mechanical Strength Secondary_Phase->Mechanical_Strength Thermal_Conductivity Altered Thermal Conductivity Secondary_Phase->Thermal_Conductivity Final_Density->Mechanical_Strength

References

Synthesis of Sulfide Solid Electrolytes Using Boron Sulfide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of sulfide (B99878) solid electrolytes utilizing boron sulfide as a key precursor. The methodologies outlined are intended to serve as a comprehensive guide for researchers in the field of solid-state batteries and other electrochemical applications.

Introduction

Sulfide solid electrolytes are a promising class of materials for all-solid-state lithium-ion batteries, offering high ionic conductivity and good mechanical properties. The incorporation of this compound (B₂S₃) into the synthesis process can lead to the formation of highly conductive lithium borosulfide glasses and glass-ceramics. This document details two primary synthesis routes: mechanochemical synthesis and solid-state reaction with melt quenching.

Synthesis Methods

Two primary methods for synthesizing this compound-based solid electrolytes are presented: mechanochemical synthesis for producing amorphous glassy materials and a high-temperature solid-state reaction for crystalline phases.

Mechanochemical Synthesis of Li₃BS₃ Glass

Mechanochemical synthesis is a room-temperature process that utilizes high-energy ball milling to induce solid-state reactions and form amorphous materials. This method is effective for producing homogeneous glassy electrolytes.[1]

Experimental Protocol:

  • Precursor Preparation: Stoichiometric amounts of lithium sulfide (Li₂S), elemental boron (B), and elemental sulfur (S) are weighed in an argon-filled glovebox to achieve the target composition of Li₃BS₃.

  • Milling Process:

    • The precursors are loaded into a zirconia (ZrO₂) milling jar with zirconia balls.

    • The ball-to-powder mass ratio should be optimized for the specific milling equipment, with ratios around 10:1 being a common starting point.

    • The milling is performed using a planetary ball mill.

    • The rotation speed and milling time are critical parameters that need to be optimized. A typical starting point is 300-500 rpm for several hours. The progress of the reaction can be monitored by taking small samples for X-ray diffraction (XRD) analysis at intermediate stages to confirm the amorphization of the material.

  • Product Recovery: After milling, the resulting Li₃BS₃ glass powder is collected inside the glovebox. The material should be handled under an inert atmosphere to prevent moisture contamination.

Solid-State Reaction Synthesis of Crystalline Li₉B₁₉S₃₃

High-temperature solid-state reaction is employed to synthesize crystalline sulfide solid electrolytes. This method involves heating the precursor materials to high temperatures to facilitate diffusion and reaction in the solid state.

Experimental Protocol:

  • Precursor Preparation:

    • Two possible starting material combinations can be used:

      • Stoichiometric amounts of lithium sulfide (Li₂S), boron (B), and sulfur (S).

      • Stoichiometric amounts of lithium sulfide (Li₂S) and this compound (B₂S₃).

    • The precursors are thoroughly mixed using an agate mortar and pestle inside an argon-filled glovebox.

  • Encapsulation:

    • The homogeneous mixture is transferred into a carbon-coated silica (B1680970) ampoule. The carbon coating is crucial to prevent the reaction of the sulfide materials with the silica tube at high temperatures.

    • The ampoule is evacuated to a high vacuum and sealed using a hydrogen/oxygen torch.

  • Heat Treatment:

    • The sealed ampoule is placed in a programmable tube furnace.

    • The following heating profile is recommended:

      • Heat to 750 °C over a period of 4 hours.

      • Hold at 750 °C for 2 hours.

      • Cool to 550 °C and hold for 4 hours.

      • Slowly cool to room temperature over a period of 12 hours.

  • Product Recovery: The ampoule is opened inside an argon-filled glovebox to recover the crystalline Li₉B₁₉S₃₃ product.

Data Presentation

The ionic conductivities of various this compound-based solid electrolytes are summarized in the table below for easy comparison.

Material CompositionSynthesis MethodIonic Conductivity (S cm⁻¹) at 25°CReference
Li₃BS₃ (glass)Mechanochemical3.6 x 10⁻⁴[1]
Li₂S–B₂S₃–Li₄SiO₄ (glass-ceramic)Rapid Quenching & Heat Treatment1.0 x 10⁻³[2]
Li₉B₁₉S₃₃ (crystalline)Solid-State ReactionHigh (theoretically predicted)
Li₅B₇S₁₃ (crystalline)Solid-State ReactionHigh (theoretically predicted)
Li₂B₂S₅ (crystalline)Solid-State ReactionHigh (theoretically predicted)
Li₃BS₃ (crystalline)Solid-State ReactionHigh (theoretically predicted)

Visualizations

Experimental Workflows

The following diagrams illustrate the workflows for the synthesis of this compound-based solid electrolytes.

Mechanochemical_Synthesis Mechanochemical Synthesis of Li3BS3 Glass cluster_start Starting Materials Li2S Li2S Mix Weigh & Mix in Glovebox Li2S->Mix B Boron B->Mix S Sulfur S->Mix Mill High-Energy Ball Milling (e.g., 300-500 rpm, several hours) Mix->Mill Product Li3BS3 Amorphous Glass Powder Mill->Product

Caption: Workflow for Mechanochemical Synthesis.

Solid_State_Synthesis Solid-State Synthesis of Crystalline Li9B19S33 cluster_start Starting Materials Li2S_B_S Li2S + B + S Mix Homogenize in Glovebox Li2S_B_S->Mix Li2S_B2S3 or Li2S + B2S3 Li2S_B2S3->Mix Encapsulate Seal in Carbon-Coated Silica Ampoule under Vacuum Mix->Encapsulate Heat High-Temperature Heat Treatment Encapsulate->Heat Product Crystalline Li9B19S33 Powder Heat->Product

Caption: Workflow for Solid-State Synthesis.

Logical Relationships

The following diagram illustrates the relationship between synthesis parameters and the final properties of the solid electrolyte.

Synthesis_Parameters Influence of Synthesis Parameters on Electrolyte Properties cluster_params Synthesis Parameters cluster_props Electrolyte Properties Precursors Precursor Stoichiometry & Purity Phase Phase Purity & Crystallinity Precursors->Phase determines Milling Milling Time & Speed (Mechanochemical) Milling->Phase influences Heating Heating Profile (Solid-State) Heating->Phase controls Conductivity Ionic Conductivity Phase->Conductivity affects Stability Electrochemical Stability Phase->Stability impacts

Caption: Synthesis Parameters vs. Properties.

References

Application Notes and Protocols: Boron Sulfide as a Reagent for Preparing Organosulfur Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organosulfur compounds are a cornerstone in medicinal chemistry and drug development, with their presence in numerous blockbuster drugs underscoring their therapeutic importance. The synthesis of these compounds often involves the thionation of a carbonyl group, a transformation for which a variety of reagents have been developed. Among these, boron sulfide (B99878) (B₂S₃) presents itself as a potent, albeit less commonly cited, reagent for the preparation of specific organosulfur compounds, particularly thioketones.[1] This document provides detailed application notes and protocols for the use of boron sulfide in the synthesis of organosulfur compounds, with a comparative analysis against more conventional thionating agents like Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀).

This compound is a white, moisture-sensitive solid with a polymeric structure.[1] Its high reactivity towards oxygen-containing functional groups, driven by the thermodynamic stability of the resulting boron-oxygen bonds, makes it an effective thionating agent.[2]

Applications in Organosulfur Synthesis

The primary and most well-documented application of this compound in organic synthesis is the conversion of ketones to their corresponding thioketones.[1] This transformation is a direct replacement of the carbonyl oxygen with a sulfur atom.

General Reaction:

R₂C=O + 1/3 B₂S₃ → R₂C=S + 1/3 B₂O₃

While the thionation of ketones is the principal application, the reactivity of this compound suggests potential for the synthesis of other organosulfur compounds, such as thioamides and thionoesters from amides and esters, respectively. However, the literature providing specific and detailed protocols for these transformations is sparse compared to reagents like Lawesson's reagent.

Comparative Data of Thionating Agents

For a comprehensive understanding, the following table summarizes the general performance of this compound in comparison to Lawesson's reagent and phosphorus pentasulfide for the synthesis of various organosulfur compounds.

Carbonyl SubstrateProductThis compound (B₂S₃)Lawesson's ReagentPhosphorus Pentasulfide (P₄S₁₀)
KetonesThioketonesDocumented, effectiveWidely used, high yieldsEffective, often requires harsh conditions
AmidesThioamidesLimited data availableReagent of choice, high yieldsUsed, can require high temperatures
EstersThionoestersLimited data availableEffective, widely usedLess common, can lead to side products

Experimental Protocols

Safety Precautions: this compound is highly moisture-sensitive and reacts with water to release toxic hydrogen sulfide (H₂S) gas.[1] All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

Protocol 1: Synthesis of Thiobenzophenone (B74592) from Benzophenone (B1666685) using this compound

This protocol is based on the established reactivity of this compound with ketones.[1]

Materials:

  • Benzophenone

  • This compound (B₂S₃)

  • Anhydrous solvent (e.g., toluene (B28343), xylene)

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (e.g., oven-dried round-bottom flask, condenser)

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to an inert gas line, add benzophenone (1.0 eq).

  • Add anhydrous toluene to dissolve the benzophenone.

  • Under a positive flow of inert gas, add this compound (0.4 - 0.5 eq) to the stirred solution. An excess of B₂S₃ can be used to ensure complete conversion.[1]

  • Heat the reaction mixture to reflux (typically 110-140 °C, depending on the solvent) and maintain for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acidic species and decompose excess B₂S₃. Caution: This will generate H₂S gas.

  • Extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude thiobenzophenone by column chromatography on silica (B1680970) gel or by recrystallization.

Protocol 2: Synthesis of a Thioamide using Lawesson's Reagent (for comparison)

Given the limited specific protocols for thioamide synthesis using this compound, this protocol using the widely accepted Lawesson's reagent is provided for reference.[3]

Materials:

  • Amide (e.g., Benzamide)

  • Lawesson's Reagent

  • Anhydrous toluene

  • Inert gas supply

Procedure:

  • In a round-bottom flask, dissolve the amide (1.0 eq) in anhydrous toluene.

  • Add Lawesson's reagent (0.5 eq) to the solution.

  • Heat the mixture to reflux (around 110 °C) under an inert atmosphere for 1-4 hours, monitoring the reaction by TLC.

  • Cool the reaction to room temperature and remove the solvent in vacuo.

  • Purify the residue by column chromatography on silica gel to obtain the desired thioamide.

Diagrams

Experimental Workflow for Thionation of Ketones

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Ketone in Anhydrous Solvent add_b2s3 Add this compound under Inert Atmosphere start->add_b2s3 reflux Heat to Reflux (2-6 hours) add_b2s3->reflux monitor Monitor by TLC reflux->monitor quench Quench with NaHCO₃ (aq) monitor->quench Upon Completion extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography or Recrystallization dry->purify

Caption: General workflow for the synthesis of thioketones using this compound.

Logical Relationship of Common Thionating Agents

G Thionating_Agents Thionating Agents B2S3 This compound (B₂S₃) Thionating_Agents->B2S3 LR Lawesson's Reagent Thionating_Agents->LR P4S10 Phosphorus Pentasulfide (P₄S₁₀) Thionating_Agents->P4S10 Ketones Ketones B2S3->Ketones Effective LR->Ketones Highly Effective Amides Amides LR->Amides Highly Effective Esters Esters LR->Esters Effective P4S10->Ketones Effective P4S10->Amides Effective Thioketones Thioketones Ketones->Thioketones Thioamides Thioamides Amides->Thioamides Thionoesters Thionoesters Esters->Thionoesters

Caption: Reactivity of common thionating agents with different carbonyl compounds.

Conclusion

This compound is a potent reagent for the thionation of ketones, offering a direct route to thioketones. While its application for the synthesis of other organosulfur compounds like thioamides and thionoesters is not as well-established as that of reagents like Lawesson's reagent, its unique reactivity profile warrants consideration in synthetic strategies. For researchers in drug development, the ability to selectively thionate ketones in the presence of other functional groups could be a valuable tool. Further research into the scope and limitations of this compound as a thionating agent for a broader range of carbonyl compounds would be a valuable contribution to the field of organosulfur chemistry.

References

Application Notes and Protocols: Boron-Based Materials for Next-Generation Energy Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of various boron-based materials for next-generation energy storage applications, including batteries and supercapacitors.

Borophene: A Rising Star in Energy Storage

Borophene, a two-dimensional allotrope of boron, has garnered significant attention as a promising electrode material due to its unique anisotropic structure, high theoretical specific capacity, and excellent ion diffusion capabilities.[1] Its metallic nature ensures good electronic conductivity, a crucial factor for high-performance energy storage devices.[2]

Performance Data of Borophene-Based Anodes
Ion TypeTheoretical Specific Capacity (mAh g⁻¹)Substrate/ConfigurationKey FindingsReference
Li⁺1860 - 5268Freestanding h-boropheneHighest theoretical capacity among 2D materials.[3][3][4][5][6]
Na⁺1860Freestanding h-boropheneHigh theoretical capacity, comparable to Li-ion.[3][3][6]
Mg²⁺1960 - 6611Freestanding/Ti₂C compositeUltrahigh theoretical capacity.[7][8][9][7][8][9][10]
Ca²⁺800FreestandingStrong binding energy with borophene.[8]
Al³⁺99172-Pmmn phaseExtremely high theoretical capacity.[9]
Experimental Protocols

This protocol describes the synthesis of high-quality, single-crystalline borophene on a suitable substrate.

Materials:

  • Diborane (B8814927) (B₂H₆) gas (precursor)

  • Iridium (Ir(111)) or Copper (Cu(111)) single-crystal substrate

  • Ultrahigh vacuum (UHV) chamber

  • Liquid nitrogen

Procedure:

  • Prepare the single-crystal substrate by standard cleaning procedures (e.g., argon ion sputtering and annealing) in the UHV chamber to achieve an atomically clean and flat surface.

  • Heat the substrate to the desired growth temperature (e.g., 1233 K for Ir(111)).

  • Introduce diborane gas into the UHV chamber at a controlled low pressure. The diborane can be sourced from the thermal decomposition of borazine (B1220974) in a side chamber with a cold trap to selectively dose diborane.

  • Allow the deposition to proceed for a specific duration to achieve the desired borophene coverage.

  • After growth, cool down the sample under UHV conditions.

  • The resulting borophene layer can be characterized in-situ or transferred to other substrates for device fabrication.

Diagram: Chemical Vapor Deposition of Borophene

CVD_Borophene cluster_UHV UHV Chamber Substrate_Prep Substrate Preparation (Sputtering & Annealing) Heating Substrate Heating (e.g., 1233 K) Substrate_Prep->Heating Cleaned Substrate Deposition Diborane Deposition Heating->Deposition Cooling Cool Down Deposition->Cooling Growth Borophene Borophene on Substrate Cooling->Borophene Diborane Diborane Gas (B₂H₆) Diborane->Deposition Precursor

Caption: Workflow for the synthesis of borophene via Chemical Vapor Deposition (CVD).

Boron Nitride (BN) in Energy Storage

Hexagonal boron nitride (h-BN), often referred to as "white graphene," is a wide-bandgap insulator. However, in nanostructured forms such as nanosheets, nanotubes, and as composites, it offers significant advantages for energy storage by enhancing the stability, safety, and performance of batteries and supercapacitors.[7][11]

Performance Data of Boron Nitride-Based Materials
ApplicationMaterialSpecific Capacitance (F g⁻¹) / Ionic Conductivity (S cm⁻¹)Energy Density (Wh kg⁻¹)Power Density (W kg⁻¹)Cycling StabilityReference
SupercapacitorFe-BN/PANI Hybrid721 @ 1 A g⁻¹15.25100081% after 10,000 cycles[12]
SupercapacitormK-BN/CNT/PANI51562-91% after 5,000 cycles[13]
SupercapacitorGraphene/BN composite325.4 mF cm⁻²22.885.786.2% after 5,000 cycles[14]
Solid-State ElectrolyteLALZO with 1 wt% BN6.21 x 10⁻⁵--67% capacity retention after 50 cycles[3]
Solid-State ElectrolyteAmorphous BN nanosheets1.936 x 10⁻³--94.5% capacity retention after 500 cycles[11]
Solid-State ElectrolyteFluorinated BN nanosheets0.11 x 10⁻³ (at 30°C)--82.4% capacity retention after 500 cycles at 5C[9]
Experimental Protocols

This protocol details a common method for producing few-layer boron nitride nanosheets from bulk h-BN powder.

Materials:

  • Hexagonal boron nitride (h-BN) powder

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Isopropyl alcohol (IPA), or a urea/glycerol mixture)

  • Bath sonicator or probe sonicator

  • Centrifuge

Procedure:

  • Disperse a known concentration of h-BN powder (e.g., 1-10 mg/mL) in the chosen solvent.

  • Sonicate the dispersion for an extended period (e.g., 4-24 hours). For bath sonicators, maintain a constant temperature. For probe sonicators, use pulsed sonication to avoid overheating.

  • After sonication, centrifuge the dispersion at a low speed (e.g., 1,000-3,000 rpm) for 30-60 minutes to separate the unexfoliated bulk material.

  • Carefully collect the supernatant, which contains the exfoliated BN nanosheets.

  • The concentration and thickness of the nanosheets in the supernatant can be further controlled by subsequent centrifugation at higher speeds.

  • The resulting BN nanosheet dispersion can be used for composite fabrication or drop-casted to form films.

Diagram: Liquid-Phase Exfoliation of Boron Nitride

LPE_BN Start h-BN Powder + Solvent Sonication Ultrasonication (e.g., 4-24h) Start->Sonication Centrifugation1 Low-Speed Centrifugation (e.g., 1000 rpm) Sonication->Centrifugation1 Supernatant Supernatant with BN Nanosheets Centrifugation1->Supernatant Sediment Sediment (Unexfoliated h-BN) Centrifugation1->Sediment

Caption: Workflow for the liquid-phase exfoliation of boron nitride nanosheets.

Boron-Doped Carbon Materials

Doping carbon materials with boron is an effective strategy to enhance their electrochemical properties for energy storage. Boron, being electron-deficient, can create positively charged sites in the carbon lattice, which can improve electronic conductivity and provide more active sites for ion adsorption and intercalation.[15]

Performance Data of Boron-Doped Carbon Materials
ApplicationMaterialSpecific Capacity (mAh g⁻¹ or F g⁻¹)Cycling StabilityKey FindingsReference
Na-ion Battery AnodeBoron-doped hard carbon nanospheres246.8 mAh g⁻¹ after 400 cycles @ 0.1 A g⁻¹161.9 mAh g⁻¹ after 5000 cycles @ 5 A g⁻¹Boron doping increases plateau capacity and enhances Na⁺ diffusion.[2][16]
Na-ion Battery AnodeBoron-doped carbon-coated Li₄Ti₅O₁₂148 mAh g⁻¹ @ 0.5C~90% retention after 300 cycles @ 10CBoron doping enhances Na-ion diffusivity and electrical conductivity.[15][17]
K-ion Battery AnodeBoron-doped graphene546 mAh g⁻¹ (theoretical)Good cycling stability predicted.Boron doping prevents K atom clustering.[18]
SupercapacitorBoron and nitrogen co-doped carbon nanowires504 F g⁻¹ @ 1.0 A g⁻¹97.4% retention after 10,000 cycles @ 10 A g⁻¹High surface area and pseudocapacitance from B, N, and O groups.[19]
SupercapacitorBoron-doped graphene266 F g⁻¹ @ 1 A g⁻¹98% retention after 5,000 cycles @ 5 A g⁻¹Boron doping improves capacitance and flexibility.[20]
Experimental Protocols

This protocol describes a one-pot synthesis of boron-doped carbon materials from a carbohydrate precursor.

Materials:

  • Glucose (or other carbohydrate carbon source)

  • Boric acid (H₃BO₃) (boron source)

  • Deionized water

  • Teflon-lined stainless steel autoclave

  • Tube furnace

Procedure:

  • Dissolve a specific amount of glucose and boric acid in deionized water to form a homogeneous solution. The ratio of glucose to boric acid will determine the boron doping level.

  • Transfer the solution into a Teflon-lined autoclave.

  • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 180°C) for a set duration (e.g., 12 hours) for the hydrothermal carbonization to occur.

  • After cooling to room temperature, collect the solid product by filtration, wash it with deionized water and ethanol (B145695), and dry it.

  • To increase the carbonization and conductivity, pyrolyze the obtained powder in a tube furnace under an inert atmosphere (e.g., argon or nitrogen) at a high temperature (e.g., 800-1000°C) for 1-2 hours.

Diagram: Hydrothermal Synthesis of Boron-Doped Carbon

Hydrothermal_BDC Precursors Glucose + Boric Acid in Water Autoclave Hydrothermal Treatment (e.g., 180°C, 12h) Precursors->Autoclave Filtration Filtration & Washing Autoclave->Filtration Drying Drying Filtration->Drying Pyrolysis Pyrolysis (e.g., 900°C, Ar atm) Drying->Pyrolysis BDC Boron-Doped Carbon Pyrolysis->BDC

Caption: Workflow for the hydrothermal synthesis of boron-doped carbon.

Metal Borides

Transition metal borides (e.g., NiB, CoB) are emerging as promising electrode materials for supercapacitors due to their high electrical conductivity and rich redox activity, which contributes to high pseudocapacitance.[21][22]

Performance Data of Metal Boride-Based Supercapacitors
MaterialSpecific Capacitance (F g⁻¹)Current Density (A g⁻¹)Energy Density (Wh kg⁻¹)Power Density (W kg⁻¹)Cycling StabilityReference
Amorphous Cobalt Boride4110.522.9200.3105% after 20,000 cycles[23]
Cobalt Boride-Activated Carbon193.64 C g⁻¹0.519.14200.5980% after 10,000 cycles[1][24]
Cobalt Boride@Kaolinite157.30.515.9199.8100% after 10,000 cycles[25][26]
Nickel-Cobalt Boride/RGO2383153.3-91.8% after 5,000 cycles[21]
Experimental Protocols

This protocol describes a rapid, energy-efficient method for synthesizing nickel boride nanoparticles.

Materials:

Procedure:

  • Dissolve the nickel salt in the solvent in a vessel suitable for microwave synthesis.

  • In a separate container, prepare a fresh solution of sodium borohydride in the same solvent.

  • Place the nickel salt solution in the microwave reactor.

  • Rapidly inject the sodium borohydride solution into the nickel salt solution under vigorous stirring.

  • Immediately apply microwave irradiation at a specific power (e.g., 500 W) for a short duration (e.g., 1-5 minutes).

  • After the reaction, allow the mixture to cool down.

  • Collect the black precipitate (nickel boride nanoparticles) by centrifugation.

  • Wash the product multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts.

  • Dry the final product in a vacuum oven.

Diagram: Microwave Synthesis of Metal Borides

Microwave_MB Metal_Salt Metal Salt Solution (e.g., NiCl₂) Mixing Rapid Mixing Metal_Salt->Mixing Reducing_Agent Reducing Agent (e.g., NaBH₄) Reducing_Agent->Mixing Microwave Microwave Irradiation (e.g., 500W, 1-5 min) Mixing->Microwave Washing_Drying Washing & Drying Microwave->Washing_Drying Metal_Boride Metal Boride Nanoparticles Washing_Drying->Metal_Boride

Caption: Workflow for the microwave-assisted synthesis of metal boride nanoparticles.

Protocols for Characterization and Device Assembly

Electrochemical Characterization

Objective: To evaluate the capacitive behavior, potential window, and redox reactions of the electrode material.

Experimental Setup:

  • A three-electrode setup is typically used for material characterization, consisting of a working electrode (the boron-based material), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl or saturated calomel (B162337) electrode).

  • For device testing, a two-electrode symmetric or asymmetric cell is used.

  • Electrolyte: The choice of electrolyte depends on the application (e.g., 1 M H₂SO₄ or 6 M KOH for aqueous supercapacitors; LiPF₆ in EC/DMC for lithium-ion batteries).

Typical Parameters for Borophene Supercapacitors:

  • Potential Window: 0 to 1.0 V (in aqueous electrolyte)

  • Scan Rates: 5, 10, 20, 50, 100 mV s⁻¹

Procedure:

  • Assemble the electrochemical cell with the prepared electrode.

  • Purge the electrolyte with an inert gas (e.g., N₂ or Ar) to remove dissolved oxygen.

  • Set the potential window and scan rates on the potentiostat.

  • Record the cyclic voltammograms. The shape of the CV curve indicates the charge storage mechanism (rectangular for electric double-layer capacitance, redox peaks for pseudocapacitance).

Objective: To determine the specific capacitance, energy density, power density, and cycling stability.

Procedure:

  • Using the same electrochemical cell as for CV, apply a constant current for charging and discharging within the determined potential window.

  • Perform GCD cycles at various current densities (e.g., 0.5, 1, 2, 5, 10 A g⁻¹).

  • For cycling stability tests, perform thousands of GCD cycles at a high current density and monitor the capacitance retention.

Calculations:

  • Specific Capacitance (C) from GCD: C = (I × Δt) / (m × ΔV)

    • I: discharge current (A)

    • Δt: discharge time (s)

    • m: mass of the active material (g)

    • ΔV: potential window during discharge (V)

  • Energy Density (E): E = (C × ΔV²) / (2 × 3.6) (in Wh kg⁻¹)

  • Power Density (P): P = (E × 3600) / Δt (in W kg⁻¹)

Physicochemical Characterization

Objective: To determine the elemental composition, chemical states, and bonding configurations of the material.

Procedure:

  • Prepare a sample of the boron-based material on a conductive substrate.

  • Place the sample in the UHV chamber of the XPS instrument.

  • Acquire a survey spectrum to identify the elements present.

  • Acquire high-resolution spectra for the elements of interest (e.g., B 1s, N 1s, C 1s).

  • Analyze the binding energies and peak shapes to determine the chemical states. For example, in boron nitride, the B 1s peak is typically found around 190.4-190.8 eV, corresponding to B-N bonds.[9][27] Peaks at higher binding energies may indicate the presence of B-O bonds.

Objective: To investigate the vibrational modes, crystal structure, and quality of the material.

Procedure:

  • Place the sample on a microscope slide.

  • Focus the laser of the Raman spectrometer on the sample.

  • Acquire the Raman spectrum. The peak positions and intensities are characteristic of the material's structure. For instance, different borophene polymorphs exhibit distinct Raman peaks.

Coin Cell Assembly for Battery Testing

Objective: To assemble a test cell for evaluating the performance of a boron-based anode material.

Materials:

  • Boron-based anode on a current collector (e.g., copper foil)

  • Lithium metal foil (counter and reference electrode)

  • Separator (e.g., Celgard)

  • Electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene carbonate and dimethyl carbonate)

  • Coin cell components (case, spacer, spring, gasket)

  • Crimping machine

  • Argon-filled glovebox

Procedure (performed inside a glovebox):

  • Place the anode at the bottom of the coin cell case.

  • Add a few drops of electrolyte to wet the anode surface.

  • Place the separator on top of the anode.

  • Add more electrolyte to saturate the separator.

  • Place the lithium metal foil on the separator.

  • Place the spacer and spring on top of the lithium foil.

  • Place the gasket and the cap on top to close the cell.

  • Crimp the coin cell using a crimping machine to ensure it is properly sealed.

  • The assembled coin cell is now ready for electrochemical testing.

Diagram: Logical Relationship of Performance Metrics

Performance_Metrics cluster_material Material Properties cluster_performance Device Performance Structure Crystal Structure & Morphology Capacity Specific Capacity (mAh g⁻¹ or F g⁻¹) Structure->Capacity Cycling Cycling Stability Structure->Cycling Conductivity Electronic/Ionic Conductivity Rate Rate Capability Conductivity->Rate Surface Surface Area & Porosity Surface->Capacity Energy Energy Density (Wh kg⁻¹) Capacity->Energy Power Power Density (W kg⁻¹) Rate->Power Energy->Cycling Power->Cycling

Caption: Interdependencies between material properties and energy storage performance metrics.

References

Troubleshooting & Optimization

Technical Support Center: Handling and Storage of Moisture-Sensitive Boron Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the safe handling and storage of moisture-sensitive boron sulfide (B99878) (B₂S₃).

Frequently Asked Questions (FAQs)

Q1: What is boron sulfide and why is it considered moisture-sensitive?

A1: this compound (B₂S₃) is a white to yellowish solid compound used in the synthesis of various organosulfur compounds and as a component in "high-tech" glasses.[1][2][3] It is extremely sensitive to moisture and reacts violently with water, including atmospheric humidity, to release toxic and flammable hydrogen sulfide (H₂S) gas and form boric acid (H₃BO₃).[1][4][5][6] This high reactivity necessitates stringent handling and storage protocols.

Q2: What are the primary hazards associated with this compound?

A2: The main hazards include:

  • Violent reaction with water: Contact with moisture releases hydrogen sulfide (H₂S), a highly toxic, flammable, and corrosive gas.[1][3][4]

  • Toxicity: this compound is harmful if swallowed and can cause skin and serious eye irritation.[7] Inhalation may cause respiratory irritation.[7]

  • Flammability: this compound is a flammable solid.[1]

Q3: What are the immediate first aid measures in case of exposure?

A3:

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[7][8]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water.[7][8]

  • Eye Contact: Rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and consult a physician immediately. Never give anything by mouth to an unconscious person.[7][8]

Q4: What is the proper personal protective equipment (PPE) for handling this compound?

A4: A comprehensive PPE setup is crucial. This includes:

  • Respiratory Protection: A NIOSH-approved full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) should be used, especially when dealing with powders or in case of a spill.[10][11][12]

  • Eye and Face Protection: Chemical splash goggles and a face shield are mandatory.[7][13]

  • Hand Protection: Chemical-resistant gloves (e.g., Neoprene) must be worn. Always inspect gloves before use and use proper removal techniques.[7][13]

  • Body Protection: A complete chemical-resistant suit or lab coat and an apron should be worn to prevent skin contact.[7][13]

  • Footwear: Chemical-resistant boots with steel toes are recommended.[11][13]

Troubleshooting Guides

Issue 1: Accidental Exposure to Air/Moisture
  • Problem: The container of this compound was briefly opened outside of an inert atmosphere, or a color change (e.g., yellowing) and a faint odor of rotten eggs (hydrogen sulfide) is detected.

  • Immediate Action:

    • Immediately move the container to a fume hood or glovebox with an inert atmosphere.

    • If a significant release of H₂S is suspected, evacuate the area and follow emergency procedures.

    • The material may be compromised. It is best to dispose of it following hazardous waste protocols.

  • Prevention:

    • Always handle this compound under a dry, inert atmosphere (e.g., argon or nitrogen) in a glovebox.[7]

    • Use airtight, sealed containers specifically designed for moisture-sensitive reagents.[14]

    • Prepare all necessary equipment within the inert atmosphere before opening the primary container.

Issue 2: this compound Spill
  • Problem: A small or large amount of this compound powder has been spilled in the laboratory.

  • Immediate Action:

    • Evacuate: Alert personnel and evacuate the immediate area, moving upwind from the spill.[15]

    • Ventilate: Increase ventilation in the area, if safe to do so.

    • No Water: DO NOT use water to clean the spill, as this will create a hazardous gas cloud of H₂S.[15]

    • Containment: For a small, manageable spill, trained personnel wearing full PPE should cover the spill with a dry, non-combustible material like dry sand or earth.[15]

    • Collection: Carefully sweep up the material using non-sparking tools and place it into a suitable, dry, and clearly labeled container for hazardous waste disposal.[8][15]

    • Decontamination: Decontaminate the area cautiously after the bulk material has been removed.

  • Prevention:

    • Conduct all transfers of this compound within a containment device like a glovebox or a fume hood over a spill tray.

    • Ensure spill kits with appropriate materials (dry sand, non-sparking tools) are readily available.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical Formula B₂S₃[1][7]
Molar Mass 117.80 g/mol [1]
Appearance White to yellow/brown solid powder[1][2][3]
Density 1.55 g/cm³[1][2]
Melting Point 563 °C (1,045 °F)[1][2]
Solubility in Water Decomposes violently[1]

Table 2: Storage and Handling Parameters

ParameterRecommendationReference
Storage Condition Store in a cool, dry, well-ventilated area in a tightly sealed, airtight container.[7][14]
Atmosphere Store under an inert atmosphere (e.g., Nitrogen or Argon).[7]
Incompatible Materials Water, moisture, strong oxidizing agents, bases.[16]
Handling Environment Glovebox or Schlenk line with a dry, inert atmosphere.[7]

Experimental Protocols

Protocol 1: Safe Transfer of this compound in a Glovebox

  • Preparation: Ensure the glovebox has a dry, inert atmosphere (e.g., <1 ppm O₂, <1 ppm H₂O). Place all necessary equipment (spatulas, weighing paper, receiving flask, sealed waste container) inside the glovebox and allow the atmosphere to purge.

  • Equilibration: Place the sealed container of this compound inside the glovebox antechamber. Evacuate and refill the antechamber with the inert gas at least three times before transferring the container into the main chamber.

  • Transfer:

    • Allow the container to reach the temperature of the glovebox atmosphere to prevent condensation.

    • Carefully open the container.

    • Using a clean, dry spatula, quickly and carefully weigh the desired amount of this compound onto weighing paper or directly into the receiving vessel.

    • Minimize the time the primary container is open.

  • Sealing and Cleanup:

    • Securely reseal the primary this compound container.

    • Place any contaminated weighing paper or disposable equipment into the designated sealed waste container inside the glovebox.

    • Clean any residual powder from the spatula and work surface using a dry wipe.

  • Removal: Remove the product and waste from the glovebox via the antechamber, following the proper evacuation and refill cycles.

Visualizations

Hydrolysis_Pathway B2S3 This compound (B₂S₃) (Solid) Reaction Violent Hydrolysis B2S3->Reaction H2O 3 H₂O (Water/Moisture) H2O->Reaction B2O3 Boric Acid (B₂O₃) (Aqueous) Reaction->B2O3 H2S 3 H₂S (Hydrogen Sulfide Gas) (Toxic, Flammable) Reaction->H2S

Caption: this compound hydrolysis reaction pathway.

Spill_Decision_Tree Spill This compound Spill Occurs Evacuate Evacuate Area Alert Personnel Spill->Evacuate Assess Assess Spill Size (Trained Personnel in Full PPE) Evacuate->Assess SmallSpill Small Spill Assess->SmallSpill Manageable LargeSpill Large Spill Assess->LargeSpill Unmanageable Cover Cover with Dry Sand or other non-combustible absorbent SmallSpill->Cover Emergency Contact Emergency Response Team Isolate Area LargeSpill->Emergency Collect Collect with Non-Sparking Tools into a Labeled Waste Container Cover->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate

Caption: Decision tree for handling a this compound spill.

Inert_Atmosphere_Workflow Start Start: Prepare Experiment PrepGlovebox Prepare Glovebox: - Purge with Inert Gas (Ar/N₂) - Verify Low H₂O/O₂ Levels Start->PrepGlovebox LoadEquipment Load all Equipment (Glassware, Spatulas, etc.) into Antechamber PrepGlovebox->LoadEquipment PurgeAntechamber1 Cycle Antechamber (Evacuate/Refill x3) LoadEquipment->PurgeAntechamber1 MoveToBox Move Equipment into Main Glovebox Chamber PurgeAntechamber1->MoveToBox LoadReagent Load Sealed B₂S₃ Container into Antechamber MoveToBox->LoadReagent PurgeAntechamber2 Cycle Antechamber (Evacuate/Refill x3) LoadReagent->PurgeAntechamber2 Equilibrate Move B₂S₃ into Glovebox & Allow to Equilibrate PurgeAntechamber2->Equilibrate PerformExp Perform Weighing/Transfer of B₂S₃ Equilibrate->PerformExp SealAndClean Reseal B₂S₃ Container & Clean Workspace PerformExp->SealAndClean Remove Remove Products/Waste via Antechamber Cycles SealAndClean->Remove End End Experiment Remove->End

References

Safety Precautions for Working with Boron Sulfide: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals working with boron sulfide (B99878) (B₂S₃). Adherence to these guidelines is critical due to the compound's reactive nature.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with boron sulfide?

A1: The main hazards of this compound stem from its high reactivity, particularly with moisture. It reacts violently with water, including atmospheric humidity, to produce highly toxic and flammable hydrogen sulfide (H₂S) gas.[1][2][3][4][5] this compound is also corrosive and can cause severe skin burns and eye damage.[6]

Q2: What are the signs of exposure to this compound or its decomposition products?

A2: Exposure to hydrogen sulfide gas, the primary decomposition product, can cause irritation to the eyes, nose, and throat.[7] At low concentrations, it has a characteristic "rotten egg" smell; however, at higher, more dangerous concentrations, it can deaden the sense of smell, making it an unreliable indicator of exposure.[7][8] Symptoms of exposure can include headaches, dizziness, nausea, and in severe cases, loss of consciousness and death.[7]

Q3: What personal protective equipment (PPE) is required when handling this compound?

A3: A comprehensive suite of PPE is mandatory when working with this compound. This includes:

  • Respiratory Protection: A NIOSH-approved respirator is essential, especially when dust may be generated.[9][10]

  • Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against dust and splashes.[9]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[9]

  • Body Protection: A lab coat or a chemical-resistant suit should be worn to prevent skin contact.[9]

Q4: How should this compound be stored?

A4: this compound must be stored in a cool, dry, well-ventilated area in a tightly sealed container.[10][11] It is crucial to store it away from moisture and incompatible materials such as acids and oxidizing agents.[10] Storage in an inert atmosphere, such as under nitrogen or argon, is recommended.[9]

Q5: What is the proper procedure for disposing of this compound waste?

A5: this compound waste is considered hazardous and must be disposed of according to local, state, and federal regulations.[12] It should be handled by a licensed professional waste disposal service.[9] Do not attempt to neutralize or dispose of it in a standard laboratory sink. Contaminated materials should also be treated as hazardous waste.

Troubleshooting Guide

Problem: I smell a "rotten egg" odor in the lab.

  • Cause: This smell is characteristic of hydrogen sulfide gas, likely produced by the reaction of this compound with moisture in the air.

  • Solution:

    • Immediately evacuate the area.

    • Ensure proper ventilation.

    • If the smell is strong or you feel any symptoms of exposure, activate the emergency alarm and notify your institution's environmental health and safety (EHS) department.

    • Do not re-enter the area until it has been cleared by EHS personnel.

Problem: The this compound powder appears clumpy or has changed color.

  • Cause: This is likely due to exposure to moisture, leading to hydrolysis of the this compound.

  • Solution:

    • Handle the material with extreme caution, as it may have already generated hydrogen sulfide.

    • If the material is still needed for an experiment, consider if the partial hydrolysis will affect the outcome. It is generally recommended to use fresh, unexposed material.

    • Dispose of the compromised material following proper hazardous waste procedures.

Problem: An unexpected and vigorous reaction occurred during my experiment.

  • Cause: This could be due to contamination of your reactants or glassware with water, or an unforeseen reaction with another component in your experimental setup.

  • Solution:

    • If it is safe to do so, withdraw from the immediate vicinity of the reaction.

    • Alert others in the lab.

    • If the reaction is out of control, evacuate and follow emergency procedures.

    • After the situation is resolved, thoroughly review your experimental protocol to identify the potential source of contamination or incompatibility.

Quantitative Data Summary

Since this compound reacts with moisture to produce hydrogen sulfide, the occupational exposure limits for H₂S are critical for ensuring a safe working environment.

ParameterValueAgency/Organization
Permissible Exposure Limit (PEL) 20 ppm (Ceiling)OSHA[7][13][14]
Permissible Exposure Limit (PEL) 50 ppm (Peak for 10 min if no other exposure)OSHA[7][13][14]
Recommended Exposure Limit (REL) 10 ppm (10-min Ceiling)NIOSH[7][8]
Threshold Limit Value (TLV) 1 ppm (8-hour TWA)ACGIH[7]
Short-Term Exposure Limit (STEL) 5 ppmACGIH[7]
Immediately Dangerous to Life or Health (IDLH) 100 ppmNIOSH[8]

TWA: Time-Weighted Average

Experimental Protocols

Handling and Weighing this compound

  • Preparation: Work must be conducted in a certified chemical fume hood with the sash at the lowest practical height. Ensure an emergency shower and eyewash station are readily accessible. Decontaminate the work area and ensure it is completely dry.

  • Personal Protective Equipment (PPE): Don all required PPE as outlined in the FAQ section.

  • Inert Atmosphere: If possible, perform all manipulations in a glovebox under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture.

  • Weighing: If a glovebox is not available, quickly weigh the required amount of this compound in the fume hood. Minimize the time the container is open.

  • Cleaning: After use, decontaminate all surfaces and equipment that may have come into contact with this compound.

Small-Scale Spill Cleanup (for trained personnel only)

  • Evacuate: Immediately evacuate all non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Don appropriate PPE, including respiratory protection.

  • Contain: Cover the spill with a dry, inert absorbent material such as sand or vermiculite. Do not use water or combustible materials.

  • Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

  • Decontaminate: Wipe the spill area with a cloth dampened with a water-free solvent (e.g., toluene (B28343) or xylene), followed by a thorough cleaning with soap and water (if appropriate for the surface). All cleaning materials should be disposed of as hazardous waste.

  • Report: Report the incident to your supervisor and EHS department.

Visualizations

BoronSulfideSafetyWorkflow cluster_preparation Preparation cluster_handling Handling cluster_emergency Emergency Response cluster_disposal Disposal prep_fume_hood Work in Fume Hood prep_dry_area Ensure Dry Work Area prep_ppe Don Appropriate PPE handle_inert Use Inert Atmosphere (Glovebox) handle_minimize_exposure Minimize Exposure Time handle_inert->handle_minimize_exposure handle_weigh Weigh Quickly handle_minimize_exposure->handle_weigh emergency_spill Spill Occurs handle_weigh->emergency_spill If spill emergency_exposure Exposure Occurs handle_weigh->emergency_exposure If exposure dispose_waste Collect Waste handle_weigh->dispose_waste After Experiment action_evacuate Evacuate Area emergency_spill->action_evacuate action_first_aid Provide First Aid emergency_exposure->action_first_aid action_alert Alert Others & EHS action_evacuate->action_alert action_first_aid->action_alert dispose_label Label as Hazardous dispose_waste->dispose_label dispose_professional Professional Disposal dispose_label->dispose_professional

Caption: this compound Handling and Emergency Workflow.

References

Technical Support Center: Managing Hydrogen Sulfide from Boron Sulfide Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with boron sulfide (B99878) and managing the subsequent release of hydrogen sulfide (H₂S) upon hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with the hydrolysis of boron sulfide?

A1: The hydrolysis of this compound (B₂S₃) presents two main hazards. Firstly, this compound is a moisture-sensitive solid that reacts readily, and sometimes violently, with water, including atmospheric moisture, to release hydrogen sulfide (H₂S) gas.[1][2] The reaction is as follows:

B₂S₃ + 6H₂O → 2H₃BO₃ (Boric Acid) + 3H₂S (Hydrogen Sulfide)

Secondly, the hydrogen sulfide gas produced is highly toxic, flammable, and corrosive.[2] Inhalation of H₂S can cause symptoms ranging from headaches and dizziness at low concentrations to respiratory failure and death at high concentrations.[3]

Q2: What immediate steps should I take if I suspect a hydrogen sulfide leak?

A2: If you suspect an H₂S leak, indicated by its characteristic "rotten egg" smell (though olfactory fatigue can occur at high concentrations) or an H₂S gas detector alarm, you must act immediately:

  • Evacuate: Immediately leave the affected area.

  • Alert Others: Inform colleagues in the vicinity to evacuate.

  • Isolate the Area: Close doors to the affected lab as you leave to confine the gas.

  • Seek Fresh Air: Move to a well-ventilated area, preferably outdoors.

  • Report: Notify your institution's emergency response team or environmental health and safety (EHS) office from a safe location.[4][5]

Q3: What personal protective equipment (PPE) is mandatory when working with this compound?

A3: Due to the dual risks of handling a water-reactive solid and potential exposure to H₂S, the following PPE is required:

  • Eye Protection: Chemical splash goggles and a full-face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are necessary. For quenching procedures, consider wearing double gloves.[6]

  • Body Protection: A flame-resistant lab coat is essential.

  • Respiratory Protection: All work with this compound must be conducted in a certified chemical fume hood to control H₂S gas. In situations with a potential for exposure above permissible limits, a full-face respirator with appropriate cartridges for acid gases and H₂S should be used.

Q4: How should I store this compound?

A4: this compound must be stored in a cool, dry, and well-ventilated area, away from water, acids, and strong oxidizing agents.[7] The container should be tightly sealed to prevent contact with atmospheric moisture.[7] Storage in a desiccator or under an inert atmosphere (e.g., in a glove box) is highly recommended.

Troubleshooting Guides

Issue 1: Rapid Gas Evolution During Reaction Quenching
  • Symptom: Uncontrolled and vigorous bubbling, potentially leading to the release of H₂S from the reaction vessel.

  • Cause: The quenching agent (e.g., water or alcohol) is being added too quickly to the unreacted this compound. The hydrolysis reaction is highly exothermic and rapid.

  • Solution:

    • Stop Addition: Immediately cease the addition of the quenching agent.

    • Cooling: Ensure the reaction flask is adequately cooled in an ice bath.

    • Dilution: The reaction should be diluted with a dry, inert, high-boiling solvent (e.g., toluene) before quenching to act as a heat sink.[3][8]

    • Slow Quenching: Resume quenching by adding a less reactive alcohol (e.g., isopropanol) dropwise with vigorous stirring.[3][8] Only after the initial reaction subsides should a more reactive quenching agent like methanol (B129727) or water be added, and always with extreme caution.[3][8]

Issue 2: Inefficient Hydrogen Sulfide Scrubbing
  • Symptom: The odor of H₂S is detectable at the fume hood exhaust, or a downstream H₂S sensor indicates a breakthrough.

  • Cause: The scrubbing solution may be saturated, at the incorrect pH, or the gas flow rate is too high for the scrubber's capacity.

  • Solution:

    • Check pH: For caustic scrubbers using sodium hydroxide (B78521) (NaOH), the pH should be maintained above 9 to ensure efficient H₂S absorption. For oxidative scrubbers with sodium hypochlorite (B82951) (NaOCl), a pH of 10-11 is optimal.[9]

    • Replenish Scrubber Solution: The scrubbing solution has a finite capacity. If it is saturated with sulfide, it will no longer be effective. Replace with a fresh solution.

    • Reduce Gas Flow: If the H₂S is being generated too quickly, the residence time in the scrubber may be insufficient. Reduce the rate of the reaction producing H₂S to lower the gas flow rate.

    • Check for Channeling: Ensure the gas is being properly dispersed through the scrubbing solution and not "channeling" or bubbling straight through without adequate contact.

Quantitative Data Summary

The following tables summarize key quantitative data for the effective scrubbing of hydrogen sulfide in a laboratory setting.

Table 1: Sodium Hydroxide (NaOH) Scrubber Parameters

ParameterValue/RangeNotes
Reaction Stoichiometry H₂S + NaOH → NaHS + H₂OFavored at pH 7-10
H₂S + 2NaOH → Na₂S + 2H₂OFavored at pH > 10
Mass Ratio (H₂S:NaOH) ~1:1.17 (for NaHS formation)Based on molar masses
~1:2.35 (for Na₂S formation)
Recommended pH > 9To ensure efficient absorption
Typical NaOH Concentration 20-50% w/w solution for stockDiluted for use in the scrubber
Dosing 1.1–1.5 times stoichiometric requirementTo ensure complete neutralization

Table 2: Sodium Hypochlorite (NaOCl) / NaOH Scrubber Parameters

ParameterValue/RangeNotes
Removal Efficiency > 99%Under optimal conditions
Recommended pH 10 - 11.5Maintained by adding NaOH
NaOCl Concentration 0.5 - 2 g/L available chlorineHigher concentrations show diminishing returns
Control Parameters pH and Oxidation-Reduction Potential (ORP)Automated control is recommended for efficiency

Experimental Protocols

Protocol 1: Quenching a Reaction Containing this compound

This protocol is adapted from standard procedures for quenching water-reactive materials and should be performed with extreme caution.[3][6][8][10][11]

Objective: To safely neutralize unreacted this compound and its byproducts at the end of an experiment.

Materials:

  • Reaction flask containing residual this compound in an inert solvent.

  • Anhydrous, high-boiling inert solvent (e.g., toluene).

  • Isopropanol (B130326).

  • Methanol.

  • Deionized water.

  • Ice bath.

  • Stir plate and stir bar.

  • Addition funnel.

  • Nitrogen or Argon source.

Procedure:

  • Inert Atmosphere: Ensure the reaction flask is under a positive pressure of an inert gas (Nitrogen or Argon) throughout the procedure.

  • Cooling: Place the reaction flask in an ice water bath and allow it to cool to 0-5 °C.

  • Dilution: Dilute the reaction mixture by adding a significant volume of anhydrous toluene. This will help to dissipate heat generated during the quench.

  • Initial Quench (Isopropanol): Slowly add isopropanol dropwise from an addition funnel with vigorous stirring. Bubbling (hydrogen gas evolution) will be observed. The rate of addition should be controlled to keep the reaction temperature below 25 °C and to manage the rate of gas evolution.

  • Intermediate Quench (Methanol): Once the addition of isopropanol no longer produces significant gas evolution, switch to the dropwise addition of methanol. Methanol is more reactive and will quench any remaining reactive species.

  • Final Quench (Water): After the reaction with methanol has subsided, add water dropwise with extreme caution. Even after the addition of alcohols, residual material can react violently with water.[11]

  • Neutralization: Once the quenching is complete and the solution has returned to room temperature, the resulting mixture can be neutralized with a dilute acid (e.g., 1 M HCl) before being prepared for hazardous waste disposal.

  • Waste Disposal: The final quenched and neutralized solution should be disposed of as hazardous waste according to your institution's guidelines.

Protocol 2: Laboratory-Scale Hydrogen Sulfide Scrubbing

Objective: To set up and operate a laboratory-scale wet scrubber to neutralize H₂S gas evolved from a reaction.

Materials:

  • Two gas washing bottles (bubblers).

  • Tubing (chemically resistant).

  • Scrubbing solution (e.g., 2 M NaOH or a solution of NaOCl/NaOH as per Table 2).

  • Reaction apparatus that will generate H₂S.

  • Fume hood.

Procedure:

  • Scrubber Setup: Fill two gas washing bottles to about two-thirds of their volume with the chosen scrubbing solution.

  • Connecting the System:

    • Connect the outlet of your reaction vessel (e.g., from the top of the reflux condenser) to the inlet of the first gas washing bottle using chemical-resistant tubing. The inlet tube should extend below the surface of the scrubbing solution.

    • Connect the outlet of the first gas washing bottle to the inlet of the second gas washing bottle. This second bubbler serves as a backup to catch any H₂S that breaks through the first.

    • The outlet of the second gas washing bottle should be vented into the back of the fume hood.

  • Operation:

    • Ensure all connections are secure before starting the reaction.

    • As the reaction proceeds and generates H₂S, the gas will bubble through the scrubbing solution and be neutralized.

    • Monitor the reaction rate to avoid generating H₂S too quickly, which could overwhelm the scrubber.

    • Observe the scrubbing solution for any changes (e.g., precipitation, color change) that might indicate it is becoming saturated.

  • Shutdown and Disposal:

    • Once the reaction is complete, continue to pass an inert gas through the reaction apparatus to flush any remaining H₂S into the scrubber.

    • The spent scrubbing solution, which will contain sodium sulfide or sulfate, should be disposed of as hazardous waste.

Visualizations

experimental_workflow_quenching cluster_prep Preparation cluster_quench Quenching Steps cluster_final Final Steps prep1 Cool Reaction to 0°C prep2 Dilute with Toluene prep1->prep2 quench1 Slowly Add Isopropanol prep2->quench1 quench2 Slowly Add Methanol quench1->quench2 quench3 Cautiously Add Water quench2->quench3 final1 Neutralize Solution quench3->final1 final2 Dispose as Hazardous Waste final1->final2 end_proc End final2->end_proc start Start Quench start->prep1

Caption: Workflow for quenching this compound reactions.

experimental_workflow_scrubbing reaction H₂S Generating Reaction (in Fume Hood) scrubber1 Primary Scrubber (e.g., 2M NaOH) reaction->scrubber1 H₂S Gas Flow scrubber2 Secondary Scrubber (Backup) scrubber1->scrubber2 Potential Breakthrough waste Dispose Spent Scrubber Solution as Hazardous Waste scrubber1->waste exhaust Fume Hood Exhaust scrubber2->exhaust Scrubbed Air scrubber2->waste

Caption: H₂S scrubbing experimental setup.

logical_relationship_spill_response cluster_immediate Immediate Actions cluster_response Response cluster_cleanup Cleanup (by Trained Personnel) spill This compound Spill action1 Alert Personnel spill->action1 action2 Evacuate Area action1->action2 action3 Isolate Lab action2->action3 resp1 Call Emergency Response / EHS action3->resp1 resp2 Provide Details of Spill resp1->resp2 clean1 Wear Appropriate PPE resp2->clean1 clean2 Cover with Inert Absorbent (e.g., sand) clean1->clean2 clean3 Collect and Dispose as Hazardous Waste clean2->clean3

Caption: Emergency response for a this compound spill.

References

Technical Support Center: Optimization of Reaction Conditions for Organoboron Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in organoboron synthesis. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common issues encountered during Suzuki-Miyaura coupling and Miyaura borylation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low or no yield in a Suzuki-Miyaura coupling reaction?

A1: Low or no product formation in Suzuki-Miyaura coupling is a frequent challenge. A systematic evaluation of the following key factors is the most effective troubleshooting approach:

  • Catalyst Activity: The palladium catalyst is central to the reaction. Its deactivation due to insufficient quality or improper handling is a primary cause of low yields. Ensure you are using a fresh, properly stored catalyst, as Pd(0) species are sensitive to air and moisture.[1]

  • Inert Atmosphere: The active Pd(0) catalyst is highly susceptible to oxidation.[1] Inadequate degassing of solvents and reagents or a failure to maintain a positive pressure of an inert gas (like argon or nitrogen) can lead to catalyst deactivation.[1]

  • Reagent Quality: The purity and stability of your reagents are critical. Boronic acids can degrade over time, particularly when exposed to air and moisture, leading to a side reaction known as protodeboronation.[1][2] It is advisable to use fresh or properly stored boronic acid. The quality of the base is also important; it should be finely powdered and dry to ensure reproducibility.[1]

  • Reaction Conditions: Temperature and reaction time are crucial parameters. Insufficient heating may lead to incomplete conversion, while excessive heat can cause decomposition of reactants or products.

Q2: I am observing significant side products in my reaction. What are the likely culprits and how can I minimize them?

A2: Several side reactions can compete with the desired cross-coupling, leading to a complex product mixture and reduced yield. The most common side reactions include:

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid and its replacement with a C-H bond.[2] This is often promoted by aqueous basic conditions.[3] To mitigate this, you can use less prone boronic acid derivatives like pinacol (B44631) esters or potassium trifluoroborate salts.[3]

  • Homocoupling: This is the self-coupling of the boronic acid or the aryl halide to form symmetric biaryls. This side reaction is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[3] Ensuring a thoroughly degassed reaction and using a Pd(0) source or an efficient precatalyst system can reduce homocoupling.[3]

  • Dehalogenation: The aryl halide starting material can be reduced to the corresponding arene. This can occur if the palladium complex undergoes a side reaction after oxidative addition.

Q3: How do I choose the optimal base and solvent for my Suzuki-Miyaura coupling?

A3: The choice of base and solvent is highly substrate-dependent and crucial for reaction success. The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[4]

  • Bases: Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are widely used.[3][4] The strength and nature of the base can significantly impact the reaction rate and yield. A screening of different bases is often recommended for optimizing a new reaction.

  • Solvents: A variety of organic solvents can be used, including dioxane, THF, DMF, and toluene (B28343), often with the addition of water.[5] The solvent's polarity can influence the reaction's selectivity and rate.[6][7]

Q4: I am having trouble purifying my boronic acid or boronic ester. What are the best practices?

A4: The purification of organoboron compounds can be challenging due to their unique properties.

  • Boronic Acids: These compounds can be polar and are prone to forming trimers (boroxines) upon drying, which can complicate characterization.[8] Purification methods include recrystallization, acid-base extraction to form a water-soluble boronate salt, or derivatization.[9][10]

  • Boronic Esters (e.g., Pinacol Esters): These are generally less polar and more stable than boronic acids.[8] However, they can be sensitive to hydrolysis on acidic silica (B1680970) gel during column chromatography, leading to low recovery.[11] Using deactivated silica gel (e.g., treated with a base or boric acid) or switching to a less acidic stationary phase like neutral alumina (B75360) can improve results.[9][11]

Troubleshooting Guides

Guide 1: Low Yield in Suzuki-Miyaura Coupling

dot

Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.

Guide 2: Purification of Boronic Acid Pinacol Esters (BPin)

dot

Caption: Decision tree for the purification of boronic acid pinacol esters.

Data Presentation

Table 1: Comparison of Common Bases in Suzuki-Miyaura Coupling
BaseTypical ConcentrationStrengthCommon SolventsNotes
K₂CO₃ 2.0 M aqueous solutionModerateDioxane/H₂O, Toluene/H₂O, DMF/H₂OA versatile and commonly used base.[3][12]
Na₂CO₃ 2.0 M aqueous solutionModerateDioxane/H₂O, Toluene/H₂O, DMF/H₂OOften interchangeable with K₂CO₃, can be more effective in some cases.[13][14]
K₃PO₄ Solid or aqueous solutionStrongDioxane, Toluene, THFOften effective for challenging couplings, such as with aryl chlorides.[3]
Cs₂CO₃ Solid or aqueous solutionStrongDioxane, Toluene, THFA strong base that can be highly effective, but is more expensive.[12][15]
KF SolidWeakDioxane, THFUsed in anhydrous conditions, particularly when base-labile functional groups are present.[16]
Et₃N LiquidOrganic BaseDMF, DioxaneGenerally less effective than inorganic bases for many Suzuki couplings.[13]

Note: The optimal base is highly dependent on the specific substrates and reaction conditions. This table serves as a general guideline.

Table 2: Common Solvents for Suzuki-Miyaura Coupling
Solvent SystemTypical RatioPolarityNotes
Dioxane / H₂O 4:1 to 10:1Polar aprotic / Polar proticA very common and effective solvent system for a wide range of substrates.[17]
Toluene / H₂O 4:1 to 10:1Nonpolar / Polar proticGood for reactions at higher temperatures.
THF / H₂O 4:1 to 10:1Polar aprotic / Polar proticAnother widely used solvent system.
DMF / H₂O 4:1 to 10:1Polar aprotic / Polar proticA more polar aprotic solvent, can be beneficial for less soluble substrates.[13]
Acetonitrile (B52724) / H₂O 4:1 to 10:1Polar aprotic / Polar proticThe polarity of acetonitrile can influence the selectivity of the reaction.[6][7]
2-Propanol / H₂O VariesPolar proticCan be an effective and more environmentally friendly solvent choice.

Experimental Protocols

Protocol 1: General Procedure for Miyaura Borylation

This protocol describes a general method for the synthesis of an aryl boronic acid pinacol ester from an aryl halide.

Materials:

  • Aryl halide (1.0 mmol)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol)

  • Palladium catalyst (e.g., PdCl₂(dppf), 3 mol%)

  • Base (e.g., Potassium acetate (B1210297) (KOAc), 3.0 mmol)

  • Anhydrous solvent (e.g., Dioxane, 5 mL)

  • Round-bottom flask, condenser, magnetic stir bar, and inert gas supply (N₂ or Ar)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the aryl halide, bis(pinacolato)diboron, palladium catalyst, and base.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC/MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the coupling of an aryl halide with an arylboronic acid.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., 2 M aqueous Na₂CO₃, 2.0 mmol)

  • Solvent (e.g., Dioxane, 5 mL)

  • Round-bottom flask, condenser, magnetic stir bar, and inert gas supply (N₂ or Ar)

Procedure:

  • To a round-bottom flask, add the aryl halide, arylboronic acid, and palladium catalyst.

  • Evacuate and backfill the flask with an inert gas three times.[3]

  • Add the degassed solvent and the aqueous base solution via syringe.[3]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).[17]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[17]

  • Purify the crude product by column chromatography or recrystallization.[3]

Protocol 3: Removal of Residual Palladium Catalyst

This protocol describes a method for reducing palladium levels in the final product using a sodium bisulfite wash.

Materials:

  • Crude product containing residual palladium

  • Toluene

  • Aqueous sodium bisulfite (NaHSO₃) solution (e.g., 20-30 wt%)

  • Sodium hydroxide (B78521) (for pH adjustment)

Procedure:

  • Dissolve the crude product in toluene.

  • Prepare the aqueous sodium bisulfite wash solution and adjust the pH to approximately 5.4 with sodium hydroxide.

  • Add the aqueous NaHSO₃ solution to the toluene solution of the product.

  • Heat the biphasic mixture to around 80 °C and stir vigorously for several hours.

  • Cool the mixture and separate the aqueous and organic layers.

  • The organic phase, now with reduced palladium content, can be carried forward for product isolation (e.g., crystallization).

Visualizations

dot

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_halide R-Pd(II)L_n-X OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation PdII_aryl R-Pd(II)L_n-R' Transmetalation->PdII_aryl RedElim Reductive Elimination PdII_aryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product ArylHalide R-X ArylHalide->OxAdd BoronicAcid R'-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Synthesis of Boron Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing sintering during the synthesis of boron sulfide (B99878) (B₂S₃).

Troubleshooting Guide: Preventing Sintering

Sintering, the agglomeration of particles at elevated temperatures, can be a significant challenge in the synthesis of boron sulfide, leading to a loss of surface area and reactivity. This guide addresses common issues and provides potential solutions.

Issue IDProblemPotential CausesSuggested Solutions
BS-S-01 Product is a hard, sintered mass instead of a powder. - High reaction temperature.- Prolonged reaction time.- Inappropriate precursor morphology.- Lower the synthesis temperature: Explore lower temperature routes such as solution-based synthesis or molten salt synthesis.- Reduce reaction time: Optimize the reaction duration to achieve complete conversion without excessive particle growth.- Control precursor morphology: Utilize fine, well-dispersed precursor powders. Consider synthesizing precursors via sol-gel or other solution-based methods to achieve desired morphology.
BS-S-02 Significant particle agglomeration observed under microscopy. - Van der Waals forces between nanoparticles.- Lack of stabilizing agents in solution-based synthesis.- High concentration of precursors.- Use capping agents or surfactants: In solution-based synthesis, introduce agents like long-chain amines or polymers to prevent particle agglomeration.- Optimize precursor concentration: Lowering the concentration of reactants can reduce the frequency of particle collisions and subsequent agglomeration.- Employ post-synthesis dispersion techniques: Sonication can be used to break up soft agglomerates.
BS-S-03 Inconsistent product morphology with both fine particles and sintered chunks. - Non-uniform temperature distribution in the furnace.- Inhomogeneous mixing of precursors.- Improve temperature uniformity: Use a furnace with good temperature control and ensure the sample is placed in a zone of uniform temperature.- Enhance precursor mixing: Thoroughly mix solid-state reactants using techniques like ball milling. For solution-based methods, ensure vigorous stirring.
BS-S-04 Product is amorphous and sintered. - Rapid heating and cooling rates can sometimes lead to amorphous phases that can still sinter.- Control heating and cooling rates: A slower, more controlled temperature ramp can promote the formation of crystalline phases that may be less prone to sintering under certain conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of sintering during solid-state synthesis of this compound?

A1: The primary cause is the high temperatures typically required for solid-state reactions between elemental boron and sulfur, or other precursors. High temperatures provide the thermal energy for atoms to diffuse across particle boundaries, leading to the formation of necks and eventually a sintered mass.

Q2: Can the choice of precursors influence the degree of sintering?

A2: Absolutely. The purity, particle size, and morphology of the precursors play a crucial role. Using high-purity, nano-sized, and well-dispersed precursors can lower the required reaction temperature and time, thereby reducing the likelihood of sintering. Organoboron precursors can also be used to control the morphology of the resulting this compound.[1]

Q3: Are there alternative synthesis methods to solid-state reactions that can prevent sintering?

A3: Yes, several methods can be employed to produce non-sintered this compound:

  • Solution-Based Synthesis: This approach allows for lower reaction temperatures and the use of capping agents to control particle growth and prevent agglomeration.

  • Molten Salt Synthesis: Performing the synthesis in a molten salt flux can limit particle growth and agglomeration by providing a physical barrier between growing particles.[2][3]

  • Chemical Vapor Deposition (CVD): This technique can be used to deposit thin films of this compound, which is a method that inherently avoids the formation of a sintered powder.

  • Mechanochemical Synthesis: This room-temperature method uses mechanical energy, such as from ball milling, to induce chemical reactions, thereby avoiding high-temperature sintering.

Q4: How does the reaction atmosphere affect sintering?

A4: The reaction atmosphere can influence the reaction rate and the presence of impurities, which in turn can affect sintering. Performing the synthesis under an inert atmosphere (e.g., argon or nitrogen) is crucial to prevent the formation of boron oxides or other impurities that can act as sintering aids at high temperatures.

Q5: At what temperature does this compound start to sinter?

A5: While the exact sintering temperature can depend on various factors like particle size and purity, this compound sublimes at temperatures above 300°C, and significant sintering is expected at the higher temperatures used in traditional solid-state synthesis (often exceeding 600°C).[4]

Experimental Protocols

Low-Temperature Synthesis of this compound via in-situ Formation

This protocol is adapted from methods used for the sulfurization of metal oxides using in-situ formed boron sulfides.[4][5] This approach can be used to generate this compound at lower temperatures, which can then be used for subsequent reactions or isolated.

Materials:

  • Elemental Boron powder (amorphous, high-purity)

  • Elemental Sulfur powder

  • Quartz ampoule

  • Tube furnace with temperature controller

  • Vacuum pump and sealing torch

Procedure:

  • Thoroughly mix elemental boron and sulfur in a 2:3 molar ratio in an inert atmosphere glovebox. A small molar excess of sulfur (~10%) can be used.

  • Load the mixture into a clean, dry quartz ampoule.

  • Evacuate the ampoule to a high vacuum (<10⁻⁴ Torr).

  • Seal the ampoule using a hydrogen-oxygen torch while maintaining the vacuum.

  • Place the sealed ampoule in a tube furnace.

  • Slowly ramp the temperature to 300°C at a rate of 5°C/min and hold for 5 hours. This allows for the initial reaction and sublimation of sulfur.

  • Increase the temperature to 600°C at a rate of 5°C/min and hold for 5-10 hours. During this stage, gaseous boron sulfides are formed.

  • After the reaction is complete, cool the furnace to room temperature.

  • Carefully open the ampoule in an inert atmosphere to recover the this compound product.

Solution-Based Synthesis of Metal Sulfide Nanoparticles (Generalizable Approach)

Materials:

  • A suitable organoboron precursor (e.g., a boron-thiolate complex) or a simple boron halide (e.g., BCl₃).

  • A sulfur source (e.g., H₂S gas, a soluble sulfide salt, or an organosulfur compound).

  • A high-boiling point organic solvent (e.g., oleylamine, octadecene).

  • A capping agent/surfactant (e.g., oleic acid, trioctylphosphine (B1581425) oxide - TOPO).

  • Three-neck flask, condenser, thermocouple, and heating mantle.

  • Schlenk line for inert atmosphere operations.

Procedure:

  • Set up the reaction vessel under an inert atmosphere (e.g., argon).

  • Dissolve the boron precursor and the capping agent in the solvent in the three-neck flask.

  • Heat the mixture to the desired reaction temperature (typically in the range of 150-250°C) with vigorous stirring.

  • Slowly inject the sulfur source solution or bubble H₂S gas through the reaction mixture.

  • Allow the reaction to proceed for a specific time, which needs to be optimized to control particle growth.

  • After the reaction, cool the mixture to room temperature.

  • Precipitate the nanoparticles by adding a non-solvent (e.g., ethanol (B145695) or acetone).

  • Centrifuge the mixture to collect the nanoparticles and wash them several times with a suitable solvent to remove unreacted precursors and excess capping agents.

  • Dry the resulting nanoparticles under vacuum.

Data Presentation

Table 1: Influence of Synthesis Temperature on Sintering of Boron Compounds (Illustrative)

Boron CompoundSynthesis MethodTemperature (°C)PrecursorResulting StateReference
Boron CarbideReaction Sintering1650 - 1900Amorphous Boron + Expanded GraphiteDense Polycrystals[6]
Boron MonosulfideHigh-Pressure Synthesis1400Elemental Boron + SulfurOrthorhombic Phase[7]
Boron MonosulfideHigh-Pressure Synthesis1500Elemental Boron + SulfurCubic Phase[7]
Sulfide Perovskites (using B₂S₃)Solid-State600 - 1000Metal Oxides + in-situ B₂S₃Crystalline Perovskites[4][5]

Visualizations

Logical Workflow for Troubleshooting Sintering

Troubleshooting_Sintering start Problem: Sintered this compound Product q1 Is the synthesis method solid-state high temperature? start->q1 solid_state Solid-State Route Issues q1->solid_state Yes alt_methods Consider Alternative Synthesis Methods q1->alt_methods No q2 Are precursors optimized? solid_state->q2 sol_based Solution-Based Synthesis alt_methods->sol_based molten_salt Molten Salt Synthesis alt_methods->molten_salt cvd Chemical Vapor Deposition alt_methods->cvd mechanochem Mechanochemical Synthesis alt_methods->mechanochem precursor_sol Solution: - Use high-purity, nano-sized precursors. - Improve mixing (e.g., ball milling). q2->precursor_sol No q3 Is the reaction temperature too high? q2->q3 Yes precursor_sol->q3 temp_sol Solution: - Lower reaction temperature. - Reduce reaction time. q3->temp_sol Yes end Achieve Non-Sintered this compound q3->end No temp_sol->end sol_based->end molten_salt->end cvd->end mechanochem->end

Caption: A flowchart for troubleshooting sintered this compound products.

Experimental Workflow for Low-Temperature this compound Synthesis

Low_Temp_Synthesis cluster_prep Precursor Preparation cluster_reaction Reaction cluster_product Product Recovery mix Mix Boron and Sulfur (2:3 molar ratio) in inert atmosphere load Load into Quartz Ampoule mix->load evacuate Evacuate and Seal Ampoule load->evacuate heat1 Heat to 300°C (hold for 5h) evacuate->heat1 heat2 Heat to 600°C (hold for 5-10h) heat1->heat2 cool Cool to Room Temperature heat2->cool recover Open Ampoule in Inert Atmosphere cool->recover product Non-sintered this compound recover->product

Caption: Workflow for low-temperature synthesis of this compound.

References

personal protective equipment for handling boron sulfide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Boron Sulfide (B99878) Handling

This guide provides essential safety information, personal protective equipment (PPE) recommendations, and troubleshooting for researchers, scientists, and drug development professionals working with boron sulfide (B₂S₃).

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a hazardous chemical that presents several risks. It is harmful if swallowed or inhaled, causes skin irritation, and can lead to serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2] A significant danger is its violent reaction with water or moisture, which releases flammable and toxic hydrogen sulfide (H₂S) gas, identifiable by its rotten egg smell.[2][3][4] Inhalation of this compound can be fatal.[2][5]

Q2: What is the minimum required PPE for handling small quantities of this compound in a controlled environment like a fume hood?

A2: At a minimum, you must wear a lab coat, chemical-resistant gloves, and chemical splash goggles.[1][2] All handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhaling dust or vapors.[1][6][7]

Q3: What specific type of gloves should I use when handling this compound?

A3: You should wear chemical-resistant gloves.[2][8] Materials like neoprene, butyl, or nitrile rubber are recommended for protection against a range of chemicals.[9] Always inspect gloves for any signs of degradation or punctures before use.[7] For prolonged contact or immersion, consult the glove manufacturer's resistance chart.

Q4: When is respiratory protection required?

A4: Respiratory protection is necessary when engineering controls, like a fume hood, are insufficient to maintain exposure below acceptable limits, or when there is a risk of inhaling dust or decomposition products.[6][10] If the presence of hydrogen sulfide is suspected or detected, or if working outside of a ventilated enclosure, a NIOSH-approved respirator with cartridges appropriate for acid gases (like hydrogen sulfide) is required.[6][11][12] For significant releases or unknown concentrations, a self-contained breathing apparatus (SCBA) is essential.[6]

Q5: What is the appropriate eye and face protection?

A5: Chemical splash goggles that form a seal around the eyes are mandatory to protect against dust particles and potential splashes.[13][14][15] If there is a significant risk of splashing larger quantities of hazardous materials, a face shield should be worn in addition to the goggles.[13][14] Standard safety glasses are not sufficient.[13][15]

Q6: How should I store this compound to minimize risks?

A6: this compound must be stored in a tightly sealed container in a cool, dry, and well-ventilated area, specifically designated for moisture-sensitive materials.[7][10] It should be kept under an inert gas (e.g., argon or nitrogen) to protect it from moisture.[2] Store it away from water, acids, and strong oxidizing agents.[10]

Troubleshooting Guide

Q: I smell a "rotten egg" odor while working with this compound. What should I do?

A: This odor indicates the presence of hydrogen sulfide (H₂S) gas, likely due to the this compound reacting with moisture.[4] Immediately cease your work, ensure your respiratory protection is adequate, and evacuate the area. Alert your institution's safety officer. The ventilation in the area must be checked and the source of the moisture contamination identified and rectified before work can resume.

Q: The this compound powder appears clumpy or is fuming slightly upon opening the container. What does this mean?

A: This is a sign of hydrolysis, where the material has been exposed to moisture and is reacting to release hydrogen sulfide gas and form boric acid.[3][4] The container may not have been sealed properly or was stored in a humid environment. Handle the material with extreme caution in a fume hood and consider if the material's purity is still suitable for your experiment.

Q: My skin feels irritated after I finished my experiment, even though I wore gloves. What happened?

A: Skin irritation can occur if the gloves were compromised (e.g., a small puncture) or if you inadvertently touched a contaminated surface after removing your gloves. Immediately wash the affected area with soap and plenty of water for at least 15-20 minutes and seek medical attention if irritation persists.[1][6] Review your glove removal technique and lab hygiene practices to prevent future occurrences.[7]

Q: I have accidentally spilled a small amount of this compound powder inside the fume hood. How should I clean it up?

A: For a small spill within a fume hood, ensure you are wearing the appropriate PPE. Avoid creating dust.[1][10] Gently sweep or scoop the material into a suitable, labeled, and closed container for disposal.[1][7][10] Do not use water to clean the area, as this will cause a hazardous reaction.[4] Follow your institution's specific procedures for hazardous waste disposal.

Data Presentation: Personal Protective Equipment Summary

PPE Category Specification Purpose & Use Case
Hand Protection Chemical-resistant gloves (e.g., Neoprene, Butyl, Nitrile).[9]Protects against skin contact and irritation.[1] Mandatory for all handling procedures.
Eye & Face Protection Chemical splash goggles (indirectly vented).[13][14]Protects eyes from dust, aerosols, and splashes.[1][13] Mandatory for all handling.
Face Shield.To be worn over goggles when handling larger quantities or when there is a significant splash hazard.[13][14]
Body Protection Lab coat or chemical-resistant apron/coveralls.[2]Protects skin and clothing from contamination.
Respiratory Protection NIOSH-approved air-purifying respirator with acid gas/H₂S cartridges.[11][12]Required when ventilation is inadequate or H₂S may be present.
Self-Contained Breathing Apparatus (SCBA).[6]For emergency situations, large spills, or work in oxygen-deficient atmospheres.[16][17]

Experimental Protocols: Safe Handling of this compound

This protocol outlines the standard procedure for safely handling this compound powder in a research laboratory.

1. Pre-Experiment Preparation:

  • Read the Safety Data Sheet (SDS) for this compound thoroughly.[1]
  • Ensure a certified chemical fume hood or glove box is operational.
  • Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.[15]
  • Prepare all necessary equipment and reagents before handling the this compound to minimize handling time.
  • Set up a designated waste container for this compound contaminated materials.

2. Personal Protective Equipment (PPE) Adornment:

  • Put on a lab coat and closed-toe shoes.
  • Wear chemical splash goggles.[14]
  • Select and inspect appropriate chemical-resistant gloves (e.g., nitrile or neoprene) for any tears or holes before wearing.[7][9]
  • If required by your risk assessment, don a respirator with the correct cartridges.

3. Handling Procedure:

  • All handling of solid this compound must be conducted inside a fume hood or an inert atmosphere glove box to control exposure to dust and moisture.[2][10]
  • Keep the container of this compound closed whenever not in use.
  • When weighing or transferring the powder, use tools (spatulas, weighing paper) that can be easily decontaminated or disposed of as hazardous waste.
  • Avoid any contact with water or other protic solvents unless it is a planned part of the experimental procedure.[4]
  • Work with the smallest quantity of material necessary for the experiment.

4. Post-Handling and Waste Disposal:

  • Clean any contaminated surfaces using a dry method first, followed by appropriate solvent wipes as per your lab's protocol. Do not use water for initial cleanup.[4]
  • Dispose of all contaminated disposables (gloves, wipes, weighing paper) in the designated hazardous waste container.
  • Decontaminate reusable equipment according to your established laboratory procedures.
  • Remove PPE in the correct order to avoid cross-contamination (gloves first, then goggles, then lab coat).
  • Wash hands thoroughly with soap and water after removing gloves.[7]

Mandatory Visualization

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_0 PPE Selection for this compound Handling start Start: Plan to Handle This compound assess_env Assess Handling Environment start->assess_env glovebox Inert Atmosphere Glove Box assess_env->glovebox Inert Gas fumehood Chemical Fume Hood assess_env->fumehood Air ppe_base Standard PPE: - Chemical Splash Goggles - Lab Coat - Chemical-Resistant Gloves glovebox->ppe_base fumehood->ppe_base check_ventilation Is Ventilation Adequate? ppe_base->check_ventilation respirator Add NIOSH-Approved Respirator (Acid Gas/H2S Cartridges) check_ventilation->respirator No / Odor Detected check_spill_risk High Splash or Spill Risk? check_ventilation->check_spill_risk Yes respirator->check_spill_risk face_shield Add Face Shield & Chemical Apron/Coveralls check_spill_risk->face_shield Yes final_ppe Proceed with Experiment check_spill_risk->final_ppe No face_shield->final_ppe

Caption: Workflow for selecting appropriate PPE for handling this compound.

References

Technical Support Center: Boron Sulfide Compounds Waste Disposal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed procedures and answers to frequently asked questions regarding the safe handling and disposal of waste containing boron sulfide (B99878) compounds. It is intended for laboratory personnel engaged in research, scientific analysis, and drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with boron sulfide compounds?

A1: this compound (B₂S₃) is a highly reactive and hazardous substance. The main hazards are:

  • High Reactivity with Water: It reacts violently with water, including moisture from the air or skin, to produce boric acid and highly toxic, flammable hydrogen sulfide (H₂S) gas.[1][2][3][4][5] This reaction is exothermic and can cause thermal burns.

  • Toxicity: The primary toxic hazard is from the hydrogen sulfide gas produced during hydrolysis, which is poisonous if inhaled.[1]

  • Flammability: this compound is a flammable solid.[1]

  • Corrosivity: It is classified as a corrosive solid.[6]

Q2: What immediate steps should I take if this compound comes into contact with my skin?

A2: Immediately brush off any loose particles from the skin, avoiding the use of water initially to prevent the rapid generation of hydrogen sulfide gas. Move to a safe area with fresh air. Remove all contaminated clothing. Flush the affected skin and hair with running water and soap.[7] Seek immediate medical attention.[7]

Q3: How should I handle a small spill of this compound in the lab?

A3: For a small, contained spill:

  • Ensure the area is well-ventilated, preferably within a chemical fume hood.[6][7]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]

  • Do not use water to clean up the spill directly.[7]

  • Carefully sweep up the solid material using non-sparking tools and place it into a dry, properly labeled, and sealable container for disposal.[6][7]

  • The container should be clearly marked as "this compound Waste" and stored away from moisture and incompatible materials.[7]

Q4: What should I do in case of a large this compound spill?

A4: In the event of a large spill:

  • Evacuate all personnel from the immediate area and move upwind to avoid inhaling any generated hydrogen sulfide gas.[7]

  • Alert your institution's emergency response team or environmental health and safety (EHS) office immediately.[7]

  • Prevent the spill from coming into contact with any water sources or drains.[6]

  • Only personnel trained in hazardous material cleanup should address the spill, wearing full protective clothing and breathing apparatus.[7]

Q5: Can I dispose of this compound waste down the sink?

A5: No. Under no circumstances should this compound or its un-neutralized waste be disposed of down the sink.[6][8] It reacts violently with water, which can lead to the release of toxic gas and damage to the plumbing infrastructure.[3][5]

Troubleshooting Guide

Issue EncounteredProbable CauseRecommended Action
A "rotten egg" smell is detected near the waste container. The container is not properly sealed, and the this compound is reacting with atmospheric moisture to produce hydrogen sulfide (H₂S) gas.Immediately check that the waste container is tightly sealed. If the smell persists, move the container to a fume hood and contact your EHS office for guidance. Ensure the storage area is dry.
The waste container feels warm to the touch. An exothermic reaction is occurring inside the container, likely due to contamination with water or other reactive substances.Do not open the container. Place it in a secondary containment bin inside a chemical fume hood. Alert colleagues and contact your EHS office for emergency disposal procedures.
Solid waste has solidified or "caked" in the container. The material has absorbed moisture and reacted, potentially forming boric oxide and other compounds.[5]The caked material is still hazardous. Do not attempt to break it up. Label the container clearly with the contents and circumstances, and arrange for disposal through your institution's hazardous waste program.

Quantitative Data Summary

The following table provides key quantitative data relevant to the handling and disposal of boron compounds.

ParameterValueReference
Chemical Formula B₂S₃[2]
Molar Mass 117.80 g/mol [2]
Melting Point 563 °C (1,045 °F)[2]
Density 1.55 g/cm³[2]
Recommended pH for Aqueous Waste Discharge (after neutralization) 5.5 - 9.0[8]

Experimental Protocol: Neutralization and Disposal of this compound Waste

This protocol outlines the steps for safely neutralizing small quantities of this compound waste in a laboratory setting. This procedure must be performed inside a certified chemical fume hood.

Materials:

  • This compound waste in a designated, dry container.

  • Anhydrous (dry) hydrocarbon solvent (e.g., heptane (B126788) or toluene).

  • Tert-butyl alcohol.

  • A three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel.

  • Ice bath.

  • Sodium hypochlorite (B82951) solution (bleach) to scrub effluent gas (optional but recommended).

  • Appropriate PPE (chemical splash goggles, face shield, lab coat, chemical-resistant gloves).

Procedure:

  • Inert Atmosphere Setup: Set up the three-necked flask in the chemical fume hood under a gentle stream of nitrogen to create an inert atmosphere.

  • Solvent Addition: Add a sufficient volume of a dry hydrocarbon solvent to the flask to create a stirrable slurry of the this compound waste.

  • Cooling: Place the flask in an ice bath to cool and to manage the heat from the exothermic reaction.

  • Slow Quenching: Slowly and carefully add tert-butyl alcohol dropwise from the dropping funnel into the stirred slurry. The alcohol will react with the this compound in a more controlled manner than water.

  • Controlled Hydrolysis: After the reaction with the alcohol has subsided, slowly add cold water dropwise to complete the hydrolysis. This will convert the remaining this compound to boric acid and hydrogen sulfide.[3][4] The balanced chemical equation for this reaction is: B₂S₃(s) + 6H₂O(l) → 2H₃BO₃(aq) + 3H₂S(g)[4]

  • Neutralization and Separation: Once the reaction is complete and gas evolution has ceased, allow the mixture to separate. The mixture will likely form two layers: an upper organic layer and a lower aqueous layer containing boric acid.[9]

  • Waste Segregation:

    • Carefully separate the upper organic layer and place it in a designated container for flammable liquid waste.[9]

    • Test the pH of the lower aqueous layer. Neutralize it to a pH between 5.5 and 9.0 using a suitable base (e.g., sodium hydroxide (B78521) solution) or acid as needed.[8]

  • Final Disposal:

    • The neutralized aqueous waste can be disposed of as hazardous aqueous waste through your institution's EHS office.

    • Contact a licensed professional waste disposal service for the final disposal of all waste containers.[6]

Mandatory Visualization

The following diagram illustrates the logical workflow for the safe disposal of this compound waste.

BoronSulfideWasteDisposal start Start: this compound Waste Generated ppe Wear Appropriate PPE: - Safety Goggles - Face Shield - Chemical-Resistant Gloves - Lab Coat start->ppe fume_hood Work Inside a Chemical Fume Hood ppe->fume_hood spill_check Is there a spill? fume_hood->spill_check small_spill Small Spill Procedure: 1. Sweep with non-sparking tools 2. Place in sealed, dry container 3. Label for disposal spill_check->small_spill Yes, Small large_spill Large Spill Procedure: 1. Evacuate Area 2. Alert EHS 3. Do NOT use water spill_check->large_spill Yes, Large neutralization Proceed to Neutralization Protocol spill_check->neutralization No final_disposal Package, Label, and Store All Waste Securely small_spill->final_disposal contact_ehs Contact Licensed Waste Disposal Service / EHS large_spill->contact_ehs protocol Neutralization Protocol: 1. Use three-necked flask under N2 2. Add dry solvent (e.g., heptane) 3. Cool in ice bath 4. Slowly add tert-butyl alcohol 5. Slowly add water neutralization->protocol separate Separate Organic and Aqueous Layers protocol->separate organic_waste Dispose of Organic Layer as Flammable Liquid Waste separate->organic_waste aqueous_waste Neutralize Aqueous Layer (pH 5.5 - 9.0) separate->aqueous_waste organic_waste->final_disposal aqueous_waste->final_disposal final_disposal->contact_ehs end End of Procedure contact_ehs->end

Caption: Workflow for this compound Waste Disposal.

References

Technical Support Center: Addressing the Air Stability of Sulfide Feedstocks

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges associated with the poor air stability of sulfide (B99878) feedstocks. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common problems encountered when working with air-sensitive sulfide compounds.

Q1: I am observing low yields in my reaction involving a sulfide feedstock. What are the potential causes related to air stability?

A1: Low yields in reactions with sulfide feedstocks can often be attributed to their degradation due to poor air stability. The primary cause is the oxidation of the thiol or thioether functional group.[1]

  • Troubleshooting Steps:

    • Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon). This can be achieved using a glove box or Schlenk line techniques.[2]

    • Degassed Solvents: Use properly degassed solvents to remove dissolved oxygen, which can readily oxidize your sulfide compound.

    • Reagent Purity: Verify the purity of your sulfide feedstock. It may have already partially oxidized during storage.

    • Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate oxidative degradation.[1] Consider optimizing the temperature to balance reaction kinetics and stability.

Q2: My purified sulfide-containing compound is degrading upon storage. What are the best practices for storing air-sensitive sulfide feedstocks?

A2: Proper storage is critical to maintaining the integrity of air-sensitive sulfide compounds.

  • Storage Recommendations:

    • Inert Atmosphere: Store the compound under an inert atmosphere (nitrogen or argon) in a tightly sealed container.[3]

    • Low Temperature: Store at reduced temperatures (e.g., in a refrigerator or freezer) to slow down the rate of degradation.

    • Light Protection: Protect the compound from light by using amber vials or by wrapping the container in aluminum foil, as light can catalyze oxidation.

    • Aliquotting: If you need to use the compound frequently, consider aliquoting it into smaller, single-use vials to minimize repeated exposure of the bulk material to the atmosphere.

Q3: I suspect my sulfide feedstock is oxidizing. How can I confirm this and what are the common degradation products?

A3: Oxidation of sulfides (thioethers) typically yields sulfoxides, which can be further oxidized to sulfones.

  • Analytical Confirmation:

    • HPLC: High-Performance Liquid Chromatography (HPLC) is a powerful technique to monitor the degradation of your compound. You can develop a stability-indicating method that separates the parent sulfide from its sulfoxide (B87167) and sulfone degradants.[4]

    • LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the degradation products by comparing their mass-to-charge ratio with the expected masses of the sulfoxide and sulfone derivatives.[5]

    • GC-MS: For volatile sulfides, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to detect and identify volatile degradation products.[6][7][8]

Q4: The unpleasant odor of my sulfide reagents is a significant issue in the lab. What are the best practices for odor control?

A4: The malodorous nature of many volatile sulfur compounds requires specific handling procedures.

  • Odor Control Strategies:

    • Fume Hood: Always handle volatile organosulfur compounds in a certified chemical fume hood.[1]

    • Neutralization: Contaminated glassware and workspaces can be treated with a bleach solution (sodium hypochlorite) or hydrogen peroxide to oxidize and neutralize the odorous compounds.

    • Activated Carbon: Placing activated carbon in the fume hood or work area can help adsorb volatile sulfur compounds.[1]

Data Presentation: Stability of Thioether Compounds

The following tables summarize quantitative data on the oxidation of thioether compounds, which are representative of many sulfide feedstocks. This data can help in understanding the relative stability of different sulfide structures under oxidative stress.

Table 1: Reaction Rates of Thioether Oxidation by Hydrogen Peroxide (H₂O₂) at 37°C [9][10][11][12]

CompoundSubstituentSecond-Order Rate Constant (M⁻¹s⁻¹)
2a 4-H2.53 x 10⁻³
2f 4-OCH₃1.28 x 10⁻²
5 Aliphatic6.7 x 10⁻³

This data indicates that thioether oxidation by H₂O₂ is generally a slow process under physiological conditions.

Table 2: Reaction Rates of Thioether Oxidation by Sodium Hypochlorite (B82951) (NaOCl) at 37°C [9][10]

CompoundSubstituentSecond-Order Rate Constant (M⁻¹s⁻¹)
2a 4-H> 10⁴
2b 4-NO₂~ 10⁴

This data highlights that hypochlorite oxidizes thioethers at a much faster rate than hydrogen peroxide.[9][10]

Table 3: Stability of Volatile Sulfur Compounds in Air Sampling Canisters at 10% Relative Humidity [13]

Compound% Recovery after 7 days
Hydrogen Sulfide~20%
Methyl Mercaptan~60%
Dimethyl Sulfide~80%
Carbon Disulfide~95%
Carbonyl Sulfide~100%

This table illustrates the varying stability of different volatile sulfur compounds in the presence of air and moisture.

Experimental Protocols

Detailed methodologies for key experiments are provided below to assist in your research.

Protocol 1: Stability-Indicating HPLC-UV Method for Monitoring Sulfide Degradation

This protocol outlines a general procedure for developing an HPLC method to monitor the degradation of a sulfide-containing drug substance.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase Preparation:

    • Prepare a suitable mobile phase. A common starting point is a mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 7.0) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[14][15] The exact ratio should be optimized for your specific compound.

  • Sample Preparation:

    • Prepare a stock solution of your sulfide compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • For forced degradation studies, subject the stock solution to stress conditions (e.g., acid, base, oxidation, heat, light).[5][14]

    • Dilute the stressed and unstressed samples with the mobile phase to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).[14]

  • Chromatographic Conditions:

    • Flow Rate: 0.8 - 1.0 mL/min[5][14]

    • Detection Wavelength: The UV absorption maximum of your compound.[14]

    • Injection Volume: 10-20 µL

    • Column Temperature: 25-30°C

  • Analysis:

    • Inject the unstressed sample to determine the retention time of the parent compound.

    • Inject the stressed samples to observe the appearance of degradation peaks. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.

    • Quantify the degradation by comparing the peak area of the parent compound in the stressed and unstressed samples.

Protocol 2: Handling Air-Sensitive Sulfide Reagents Using a Schlenk Line

This protocol describes the safe transfer of a liquid air-sensitive sulfide reagent.

  • Glassware Preparation:

    • Thoroughly dry all glassware in an oven (e.g., 125°C overnight) to remove adsorbed moisture.[3]

    • Assemble the hot glassware and flush with a stream of dry nitrogen or argon while it cools.

  • Inert Atmosphere Setup:

    • Connect the reaction flask and the reagent bottle to a Schlenk line, which provides a dual vacuum and inert gas manifold.

    • Evacuate and backfill the flask and reagent bottle with inert gas three times to ensure an inert atmosphere.

  • Reagent Transfer:

    • Use a clean, dry syringe with a long needle to transfer the reagent.

    • Flush the syringe with inert gas several times before use.

    • Pressurize the reagent bottle slightly with the inert gas from the Schlenk line.

    • Insert the syringe needle through the septum of the reagent bottle and into the liquid. The positive pressure in the bottle will help to fill the syringe.

    • Withdraw the desired volume of the reagent.

    • Quickly transfer the reagent to the reaction flask by inserting the needle through the septum of the flask.

  • Cleanup:

    • Immediately and carefully clean the syringe and needle after use to prevent clogging from hydrolysis or oxidation of residual reagent.[3]

Mandatory Visualizations

Diagram 1: General Oxidation Pathway of Sulfide Feedstocks

Sulfide Oxidation Pathway Sulfide Sulfide (Thioether) R-S-R' Sulfoxide Sulfoxide R-S(=O)-R' Sulfide->Sulfoxide Oxidation Sulfone Sulfone R-S(=O)₂-R' Sulfoxide->Sulfone Further Oxidation

Caption: General oxidative degradation pathway of sulfide compounds.

Diagram 2: Troubleshooting Workflow for Low Reaction Yield

Troubleshooting Low Yield start Low Reaction Yield check_atmosphere Is the reaction under an inert atmosphere? start->check_atmosphere check_solvents Are the solvents degassed? check_atmosphere->check_solvents Yes inert_setup Implement inert atmosphere techniques check_atmosphere->inert_setup No check_purity Is the sulfide feedstock pure? check_solvents->check_purity Yes degas_solvents Degas solvents before use check_solvents->degas_solvents No check_temp Is the reaction temperature optimized? check_purity->check_temp Yes purify_reagent Purify or obtain new feedstock check_purity->purify_reagent No solution Yield Improved check_temp->solution Yes optimize_temp Optimize reaction temperature check_temp->optimize_temp No inert_setup->check_solvents degas_solvents->check_purity purify_reagent->check_temp optimize_temp->solution

Caption: A logical workflow for troubleshooting low yields in sulfide reactions.

Diagram 3: Experimental Workflow for Sulfide Stability Analysis

Sulfide Stability Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Interpretation Stock Solution Stock Solution Forced Degradation Forced Degradation Stock Solution->Forced Degradation Unstressed Control Unstressed Control Stock Solution->Unstressed Control HPLC-UV Analysis HPLC-UV Analysis Forced Degradation->HPLC-UV Analysis LC-MS Identification LC-MS Identification Forced Degradation->LC-MS Identification Unstressed Control->HPLC-UV Analysis Quantify Degradation Quantify Degradation HPLC-UV Analysis->Quantify Degradation Identify Degradants Identify Degradants LC-MS Identification->Identify Degradants Assess Stability Assess Stability Quantify Degradation->Assess Stability Identify Degradants->Assess Stability

References

Technical Support Center: Optimization of Boron Suboxide (B₆O) Powder Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals engaged in the synthesis of boron suboxide (B₆O) powder. The information is designed to address common challenges and optimize experimental outcomes.

Troubleshooting Guide

This guide is formatted to help you identify and resolve specific issues you may encounter during the synthesis of B₆O powder.

Problem/Symptom Potential Cause(s) Recommended Solution(s)
Low Product Yield (<90%) 1. Incomplete reaction due to insufficient temperature or time.[1][2][3] 2. Evaporation of B₂O₃ at high temperatures.[4] 3. Non-optimal molar ratio of precursors.1. Increase the reaction temperature (optimal yields are often achieved around 1300-1400°C) and/or reaction time (e.g., 4-6 hours).[1][2][3][5] 2. Use a sealed reaction vessel or an excess of the boron oxide source to compensate for evaporation.[6] Consider using boric acid (H₃BO₃) as a precursor, as it decomposes to B₂O₃ in situ.[1][2][7] 3. Experiment with the B/B₂O₃ molar ratio. A slight excess of boron may be needed to compensate for boron oxide surface layers on boron particles.[6]
Poor Crystallinity 1. Synthesis performed at ambient pressure without sufficient thermal energy.[4] 2. Insufficient reaction temperature or time.[1][2][3]1. If possible, utilize a high-pressure synthesis method, which significantly improves crystallinity.[4] 2. At ambient pressure, increase the synthesis temperature. Improved crystallinity is observed as the temperature increases, with significant improvement often seen at 1300°C and above.[1][2][3] Increasing the duration of the high-temperature step can also be beneficial.
Non-Stoichiometric Product (Oxygen Deficiency, B₆Oₓ where x<1) 1. Partial evaporation of B₂O₃ during synthesis. 2. The inherent nature of ambient pressure synthesis often leads to oxygen-deficient products.[4]1. Decrease the B/B₂O₃ molar ratio (e.g., from 16 to 14) to increase the relative amount of the oxygen source. Be aware this may lead to residual B₂O₃. 2. High-pressure synthesis is known to improve oxygen stoichiometry.[4]
Product Contamination with Unreacted Precursors or By-products 1. Incomplete reaction. 2. Non-optimal precursor ratio leading to excess of one reactant. 3. Use of certain reactants that leave behind impurities (e.g., ZnO, Mg).[4] 4. Formation of unwanted side products like magnesium borate (B1201080) when using impure boron.[6]1. Optimize reaction temperature and time to drive the reaction to completion. 2. Carefully control the stoichiometry of your starting materials. 3. If possible, use high-purity boron and boron oxide as precursors.[6] If using alternative reactants, consider post-synthesis purification steps, such as acid leaching for certain by-products.[7] 4. Use high-purity starting materials to avoid the formation of side products.[6]
Small Particle/Grain Size Synthesis at ambient pressure often results in very small grain sizes (less than 5 μm).[4]High-pressure synthesis can significantly increase the resulting crystal size.[4] For ambient pressure methods, increasing the reaction temperature can lead to an increase in particle size.[1][2][3]
Difficulty in Densifying the B₆O Powder B₆O is notoriously difficult to densify using standard sintering techniques.[4]Consider using spark plasma sintering (SPS), which can achieve high densities (e.g., 98%) at high temperatures (e.g., 1900°C) with short sintering times (e.g., 5 minutes).[8] The use of sintering aids like TiN or Ni nanoparticles can lower the required sintering temperature.

Frequently Asked Questions (FAQs)

1. What are the common methods for synthesizing B₆O powder?

The most common method is the solid-state reaction between boron (B) and boron trioxide (B₂O₃) or boric acid (H₃BO₃) at high temperatures.[1][2][4] Other methods include the reduction of B₂O₃ with elements like silicon or magnesium, or the oxidation of boron with agents like zinc oxide, though these can introduce impurities.[4]

2. What is the typical temperature range for B₆O synthesis at ambient pressure?

The formation of crystalline B₆O at ambient pressure typically begins at temperatures above 1250°C. Optimal yields and crystallinity are often reported at temperatures between 1300°C and 1400°C.[1][2][3][9]

3. How does reaction pressure affect the synthesis of B₆O?

Synthesizing B₆O at ambient pressure often results in poorly crystallized, non-stoichiometric powder with small grain sizes.[4] Applying high pressure during synthesis can significantly improve the crystallinity, oxygen stoichiometry, and crystal size of the final product.[4]

4. What is the effect of the B/B₂O₃ molar ratio on the final product?

The molar ratio of the precursors is a critical parameter. A stoichiometric ratio may lead to an oxygen-deficient product due to the partial evaporation of B₂O₃. Decreasing the B/B₂O₃ ratio (i.e., increasing the proportion of B₂O₃) can reduce non-stoichiometry but may result in an admixture of unreacted B₂O₃ in the final product.[8]

5. How can I improve the purity of my B₆O powder?

To improve purity, start with high-purity amorphous boron and boron oxide.[6] Avoid reactants that are known to leave impurities, such as ZnO or Mg-containing boron.[4][6] Post-synthesis washing with solutions like 1M HCl followed by ethanol (B145695) can help remove some impurities.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on B₆O synthesis.

Table 1: Effect of Reaction Temperature on B₆O Synthesis at Ambient Pressure (6-hour reaction time)

Temperature (°C)Product YieldParticle SizeCrystallinity
300LowSmallAmorphous
750ModerateSmallPoor
1100HighIncreasingModerate
1300> 95%LargerImproved (star-like crystals)
1400HighLargestHigh

Source: Based on data from Ogunmuyiwa et al. (2014) and related studies.[1][2][3][10][11]

Table 2: Effect of B/B₂O₃ Molar Ratio on B₆O Characteristics (Synthesis at 1400°C)

B/B₂O₃ Molar RatioOxygen ContentPresence of B₂O₃ Admixture
16DeficientLow
14Closer to StoichiometricIncreased

Source: Based on data from Grabis et al. (2012).[8]

Detailed Experimental Protocols

Protocol 1: Ambient Pressure Synthesis of B₆O from Boron and Boric Acid

This protocol is based on the method described by Ogunmuyiwa et al. (2014).[2][10]

1. Precursor Preparation:

  • Weigh amorphous boron powder and boric acid (H₃BO₃) in the desired stoichiometric ratio for the reaction: 16B + 2H₃BO₃ → B₆O + B₁₀(OH)₂ + 2H₂O (simplified). A common starting point is a stoichiometric mix.
  • Thoroughly mix the powders in a mortar and pestle or a ball mill to ensure homogeneity.

2. Reaction/Calcination:

  • Place the mixed powder into an alumina (B75360) boat.
  • Position the boat in a tube furnace.
  • Heat the furnace to the desired reaction temperature (e.g., 1300°C) at a controlled ramp rate.
  • Hold the temperature for a set duration (e.g., 6 hours).
  • After the reaction time, allow the furnace to cool down to room temperature.

3. Product Recovery and Characterization:

  • Carefully remove the alumina boat from the furnace.
  • Collect the resulting B₆O powder.
  • Characterize the powder using techniques such as X-ray Diffraction (XRD) for phase analysis and crystallinity, Scanning Electron Microscopy (SEM) for morphology and particle size, and other relevant analytical methods.

Protocol 2: Wet Mixing Method for B₆O Nanoparticle Synthesis

This protocol is adapted from the work of Grabis et al. (2012).[8]

1. Precursor Slurry Preparation:

  • Prepare an aqueous solution of B₂O₃.
  • Disperse X-ray amorphous boron powder into the B₂O₃ solution with a specific molar ratio (e.g., B/B₂O₃ of 16 or 14).
  • Continuously stir the mixture to form a homogeneous slurry.

2. Drying:

  • Heat the slurry to evaporate the water, resulting in a dry precursor mixture.

3. Calcination:

  • Calcine the dried precursor powder at 1400°C for 1-2 hours in a furnace.
  • Allow the system to cool to room temperature.

4. Product Recovery:

  • The resulting product is crystalline B₆O powder. If excess B₂O₃ is present, a washing step with 1M HCl followed by ethanol can be performed.

Visualizations

experimental_workflow start Start: Precursor Selection (e.g., B and B₂O₃/H₃BO₃) mixing Precursor Mixing (Dry or Wet Method) start->mixing reaction High-Temperature Reaction (Ambient or High Pressure) mixing->reaction cooling Cooling to Room Temperature reaction->cooling recovery Product Recovery cooling->recovery characterization Characterization (XRD, SEM, etc.) recovery->characterization end End: B₆O Powder characterization->end

Caption: General experimental workflow for the synthesis of boron suboxide powder.

troubleshooting_flow q_node q_node a_node a_node s_node s_node start Initial Synthesis Complete q_yield Is Yield > 95%? start->q_yield a_yield_low Increase Temp/Time Adjust Precursor Ratio q_yield->a_yield_low No q_cryst Is Crystallinity High? q_yield->q_cryst Yes a_yield_low->start Retry a_cryst_low Increase Temperature Use High Pressure q_cryst->a_cryst_low No q_stoich Is Stoichiometry Correct? q_cryst->q_stoich Yes a_cryst_low->start Retry a_stoich_off Adjust B/B₂O₃ Ratio Use High Pressure q_stoich->a_stoich_off No success Optimized B₆O Powder q_stoich->success Yes a_stoich_off->start Retry

Caption: A logical troubleshooting workflow for optimizing B₆O powder synthesis.

References

Chemical Reaction Optimization in Synthetic Chemistry: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges in chemical reaction optimization.

Troubleshooting Guides

This section offers systematic approaches to diagnose and resolve prevalent issues encountered during synthetic chemistry experiments.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low product yield is a frequent challenge in synthetic chemistry. A systematic investigation of reaction components and parameters is crucial for identifying the root cause.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting cluster_analysis Analysis Outcome cluster_solutions Potential Solutions start Low Yield Observed reagent_check Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) start->reagent_check starting_material Mainly Unreacted Starting Material reagent_check->starting_material Incomplete Reaction side_products Significant Side Products Formed reagent_check->side_products Poor Selectivity no_product Baseline Material/ Decomposition reagent_check->no_product Product Degradation solution_incomplete Increase Reaction Time Increase Temperature Add More Reagent/Catalyst Check Reagent Purity/Activity starting_material->solution_incomplete solution_selectivity Optimize Temperature Change Solvent Screen Different Catalysts/Ligands Adjust Reagent Stoichiometry side_products->solution_selectivity solution_degradation Decrease Reaction Temperature Reduce Reaction Time Use Milder Reaction Conditions Optimize Work-up Procedure no_product->solution_degradation end Optimized Reaction solution_incomplete->end solution_selectivity->end solution_degradation->end

Caption: A decision tree to guide troubleshooting for low reaction yields.

Issue 2: Poor Reaction Selectivity

Question: My reaction produces a mixture of isomers or undesired side products. How can I improve the selectivity?

Answer: Achieving high selectivity (chemoselectivity, regioselectivity, stereoselectivity) is critical for efficient synthesis. The formation of multiple products indicates that different reaction pathways are competing.

Troubleshooting Workflow for Poor Selectivity

PoorSelectivityTroubleshooting cluster_causes Potential Causes cluster_solutions Potential Solutions start Poor Selectivity Observed identify_products Identify and Quantify Isomers/Side Products (NMR, GC-MS, HPLC) start->identify_products thermo_kinetic Thermodynamic vs. Kinetic Control identify_products->thermo_kinetic steric_electronic Steric/Electronic Effects identify_products->steric_electronic catalyst_issue Non-selective Catalyst/Reagent identify_products->catalyst_issue solution_thermo_kinetic Adjust Reaction Temperature and Time thermo_kinetic->solution_thermo_kinetic solution_steric_electronic Modify Substrate (e.g., protecting groups) Change Solvent Polarity steric_electronic->solution_steric_electronic solution_catalyst Screen Different Catalysts, Ligands, or Additives catalyst_issue->solution_catalyst end Improved Selectivity solution_thermo_kinetic->end solution_steric_electronic->end solution_catalyst->end

Caption: A decision-making workflow for troubleshooting poor reaction selectivity.

Frequently Asked Questions (FAQs)

Q1: My reaction is not reproducible. What are the common factors that affect reproducibility?

A1: Lack of reproducibility is a common issue that can often be traced back to subtle variations in experimental conditions. Key factors to scrutinize include:

  • Reagent Quality: Ensure the purity, concentration, and age of all starting materials, reagents, and catalysts are consistent between batches.

  • Solvent Purity: The water content and presence of impurities in solvents can significantly impact reaction outcomes, especially for moisture-sensitive reactions.

  • Reaction Setup: Inconsistent stirring rates, temperature control, and rates of reagent addition can lead to variability.

  • Atmosphere: For air-sensitive reactions, ensure a consistently inert atmosphere is maintained.

Q2: I am having trouble scaling up my reaction from milligram to gram scale. What should I consider?

A2: Scaling up a reaction is not always a linear process. Several factors that are negligible on a small scale can become significant at a larger scale:

  • Heat Transfer: The surface-area-to-volume ratio decreases upon scale-up, which can lead to difficulties in controlling the temperature of exothermic or endothermic reactions.

  • Mixing: Efficient mixing becomes more challenging in larger reaction vessels, potentially leading to localized concentration gradients and side reactions.

  • Reagent Addition: The rate of addition of reagents may need to be adjusted to maintain optimal reaction conditions.

  • Work-up and Purification: Extraction and purification methods may need to be modified to handle larger volumes and quantities of material.

Q3: How do I choose the right solvent for my reaction?

A3: Solvent selection can have a profound impact on reaction rate, yield, and selectivity.[1] Key considerations include:

  • Solubility: Reactants should be sufficiently soluble at the reaction temperature.

  • Polarity: The polarity of the solvent can influence the stability of intermediates and transition states.

  • Boiling Point: The boiling point should be appropriate for the desired reaction temperature.

  • Inertness: The solvent should not react with any of the reagents or intermediates.

Data Presentation: Optimizing Reaction Conditions

The following tables provide quantitative data from case studies on the optimization of common cross-coupling reactions.

Table 1: Optimization of a Suzuki-Miyaura Coupling Reaction

EntryCatalyst (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄ (2)K₂CO₃Toluene/H₂O8065
2Pd(dppf)Cl₂ (2)K₂CO₃Toluene/H₂O8085
3Pd(dppf)Cl₂ (2)Cs₂CO₃Toluene/H₂O8092
4Pd(dppf)Cl₂ (2)Cs₂CO₃Dioxane/H₂O10095
5Pd(dppf)Cl₂ (1)Cs₂CO₃Dioxane/H₂O10094

Data adapted from representative optimization studies.

Table 2: Optimization of a Buchwald-Hartwig Amination Reaction

EntryLigand (mol%)BaseSolventTemperature (°C)Yield (%)
1XPhos (1.5)NaOtBuToluene10078
2RuPhos (1.5)NaOtBuToluene10085
3BrettPhos (1.5)NaOtBuToluene10091
4BrettPhos (1.5)K₃PO₄t-BuOH10095
5BrettPhos (1.0)K₃PO₄t-BuOH10094

Data compiled from various optimization protocols.[2][3]

Experimental Protocols

This section provides detailed methodologies for two widely used and frequently optimized cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: To couple an aryl halide with an arylboronic acid.

Materials:

  • Aryl halide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-2 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Solvent (e.g., Dioxane/H₂O, 4:1)

  • Schlenk flask and magnetic stir bar

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask containing a magnetic stir bar, add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination

Objective: To couple an aryl halide with an amine.[4]

Materials:

  • Aryl halide (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst and ligand (e.g., BrettPhos Pd G4, 1-2 mol%)[5]

  • Base (e.g., K₃PO₄, 1.4 equiv)[5]

  • Solvent (e.g., t-BuOH)[5]

  • Glovebox or Schlenk line

  • Sealed reaction vial and magnetic stir bar

Procedure:

  • Inside a glovebox, add the aryl halide, amine, palladium precatalyst, ligand, and base to a reaction vial containing a magnetic stir bar.

  • Add the anhydrous, degassed solvent to the vial.

  • Seal the vial with a PTFE-lined cap and remove it from the glovebox.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) in a heating block with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Partition the reaction mixture between an organic solvent (e.g., dichloromethane) and water.

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

References

Technical Support Center: Mitigating Polysulfide Shuttling with Boron Compounds in Li-S Batteries

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for using boron-based materials to suppress the polysulfide shuttle effect in Lithium-Sulfur (Li-S) batteries.

Frequently Asked Questions (FAQs)

Q1: What is the polysulfide shuttle effect in Li-S batteries?

A1: The polysulfide shuttle effect is a primary cause of rapid capacity fade and low coulombic efficiency in Li-S batteries. During discharge, solid sulfur (S₈) is reduced to soluble long-chain lithium polysulfides (LiPSs, Li₂Sₓ, 4 ≤ x ≤ 8) at the cathode. These LiPSs can dissolve into the organic electrolyte, migrate to the lithium metal anode, and react with it to form insoluble, lower-order polysulfides (Li₂S₂/Li₂S). These insoluble products can then diffuse back to the cathode and get re-oxidized. This parasitic cycle, known as the "shuttle effect," leads to the continuous loss of active sulfur material, corrosion of the lithium anode, and overall poor battery performance.[1][2][3][4]

Q2: How do boron compounds mitigate this shuttling effect?

A2: Boron compounds leverage a chemical interaction mechanism to trap polysulfides. Boron atoms in materials like hexagonal boron nitride (h-BN) or boron-doped carbon have electron-deficient p-orbitals, allowing them to act as Lewis acids.[5][6] The sulfur-rich polysulfide anions (Sₓ²⁻) are electron-rich and act as Lewis bases. This Lewis acid-base interaction creates a chemical bond that effectively anchors or immobilizes the polysulfides, preventing their migration to the anode.[3][7][8][9] Boron doping in carbon materials also induces a positive polarization on the carbon surface, which electrostatically attracts and adsorbs the negatively charged polysulfide ions.[10]

Q3: What are the common boron-based materials used for this purpose?

A3: Several types of boron compounds are being explored, including:

  • Hexagonal Boron Nitride (h-BN): Used in separators and interlayers due to its electrical insulation and ability to trap polysulfides.[5][6][11]

  • Boron-doped Carbon/Graphene: Doping carbon hosts with boron enhances electrical conductivity and creates polarized sites for polysulfide adsorption.[3][10][12]

  • Boron Carbide (B₄C): Incorporated into cathodes, B₄C nanostructures can improve the kinetics of polysulfide conversion and physically entrap them.[5]

  • Metal Borides: Compounds like cobalt boride (Co₂B) can serve as effective adsorption sites to chemically anchor polysulfides.[3]

  • Borophene: Theoretical calculations show that this 2D material has a strong adsorption capacity for polysulfides.[3][13]

Visualizing the Mechanism and Workflow

The following diagrams illustrate the core concepts behind polysulfide shuttling and the experimental approach to testing mitigation strategies.

Caption: A diagram illustrating the parasitic polysulfide shuttle cycle in a Li-S battery.

boron_intervention Figure 2: Boron Compound Intervention Strategy cluster_cathode Cathode S8 S₈ LiPS_high High-order LiPS (Li₂Sₓ) S8->LiPS_high Reduction Boron_Trap Boron Compound (Lewis Acid) LiPS_high->Boron_Trap Chemical Adsorption (Lewis Acid-Base Interaction) Li_metal Li Metal LiPS_high->Li_metal Shuttle Blocked Boron_Trap->LiPS_high Trapped

Caption: Boron compounds act as a chemical trap, immobilizing polysulfides via Lewis acid-base interactions.

experimental_workflow Figure 3: Typical Experimental Workflow cluster_prep Material Preparation cluster_testing Characterization & Testing cluster_analysis Analysis process process analysis analysis A1 Synthesize/Procure Boron Compound A3 Fabricate Modified Component (e.g., Coated Separator or Interlayer) A1->A3 B1 Polysulfide Adsorption Test (UV-Vis, XPS) A1->B1 A2 Prepare S/Carbon Cathode Composite B2 Assemble CR2032 Coin Cells A2->B2 A3->B2 B3 Electrochemical Testing B2->B3 B4 Cycling Stability (Galvanostatic Cycling) B3->B4 B5 Rate Capability B3->B5 B6 Coulombic Efficiency B3->B6 C1 Analyze Data & Compare to Control B4->C1 B5->C1 B6->C1

Caption: A flowchart of the typical process for evaluating boron-based materials in Li-S cells.

Troubleshooting Guide

Problem / Observation Potential Causes Recommended Solutions & Troubleshooting Steps
Low Initial Specific Capacity 1. Poor Electronic Conductivity: The boron compound (e.g., h-BN) is insulating, increasing the internal resistance of the cell.[3] 2. Inactive Material: The boron layer is too thick, blocking ion transport or adding dead weight. 3. Poor Electrode Quality: Non-uniform mixing of sulfur and carbon in the cathode.1. Optimize Conductivity: If using an insulating boron material like h-BN, combine it with a conductive material like graphene or carbon nanotubes in the interlayer/coating.[1][2] If using boron-doped carbon, ensure the doping level is sufficient to enhance conductivity.[10] 2. Control Layer Thickness: Reduce the mass loading of the boron-based coating on the separator. A typical functional layer is light-weight, around 0.2-0.3 mg cm⁻².[12] 3. Improve Cathode Slurry: Ensure homogeneous mixing of the sulfur/carbon composite to maximize the utilization of active material.
Rapid Capacity Fading After Initial Cycles 1. Ineffective Polysulfide Trapping: The chosen boron compound has weak chemical adsorption, or the number of active sites is insufficient. 2. Detachment of Functional Layer: The coating on the separator or the interlayer delaminates from the electrode/separator during cycling. 3. Degradation of Boron Material: The compound may not be stable in the electrolyte over long-term cycling.1. Verify Adsorption: Perform a static polysulfide adsorption test (see Protocol 1) to confirm the material's binding capability. Consider functionalizing the boron material (e.g., with amino groups on BN nanosheets) to create more or stronger active sites.[14] 2. Improve Adhesion: Optimize the slurry for the coating by adjusting the binder (e.g., PVDF, PAA) content and solvent. Ensure proper drying conditions. 3. Check Stability: Use techniques like XPS on post-mortem cell components to check for changes in the chemical state of the boron compound.
Low Coulombic Efficiency (<95%) 1. Severe Shuttle Effect Persists: The polysulfide barrier is not uniform or has defects (cracks, pinholes), allowing LiPS to pass through. 2. Lithium Dendrite Formation: Unrelated to the boron compound, but a common failure mode in Li-S batteries that consumes lithium and lowers efficiency.1. Ensure Uniform Coating: Use scalable coating techniques like doctor-blading for uniform layers. Inspect the modified separator with SEM to check for a homogenous, crack-free surface. 2. Optimize Separator/Anode Interface: Some studies suggest that BN-based separators can help stabilize the lithium metal anode and suppress dendrite growth.[11] Consider electrolyte additives (e.g., LiNO₃) known to help passivate the lithium anode.
Poor Rate Capability (Large Capacity Drop at High C-rates) 1. High Ionic/Electronic Resistance: The boron-based layer impedes the transport of lithium ions or electrons, which is critical at high currents. 2. Sluggish Redox Kinetics: The conversion of trapped polysulfides is slow.1. Reduce Tortuosity: Create a porous structure within the functional layer to facilitate faster Li-ion diffusion. Ensure the layer is thin.[2] 2. Introduce Catalytic Sites: While boron provides adsorption, other materials can be added to catalytically enhance the conversion of LiPS. Some metal borides may offer both adsorption and catalytic functions.[3] Using boron-doped graphene can also improve reaction kinetics.[3]

Quantitative Data Summary

The table below summarizes the performance of Li-S cells incorporating various boron-based materials as reported in the literature. This allows for a direct comparison of their effectiveness.

Boron-based Material / Strategy Initial Discharge Capacity Cycling Stability Test Conditions (C-rate) Reference
Functionalized BN/Graphene Interlayer1100 mAh g⁻¹>1000 cycles, 0.0037% decay per cycle3 C[1][2][15]
Boron-doped Porous Carbon Cathode1300 mAh g⁻¹Improved stability vs. pure carbon0.25 C[10]
Vacancy-engineered BN Cathode1262 mAh g⁻¹406 mAh g⁻¹ after 500 cycles0.1 C (initial), 1 C (cycling)[4]
MoB Additive in Cathode1253 mAh g⁻¹1000 cycles, 0.03% decay per cycleNot Specified[4]
B-rGO Coated SeparatorHigh areal capacity of 4.71 mAh cm⁻²Stable cycling with high sulfur loadingNot Specified[12]
BN Nanosheet Coated Separator718 mAh g⁻¹ (at 7C)Stable for 1000 cycles7 C[6]

Experimental Protocols

Protocol 1: Static Polysulfide Adsorption Test (Visual & UV-Vis)

This protocol is used to visually and quantitatively assess the capability of a boron compound to adsorb lithium polysulfides from the electrolyte.

  • Objective: To measure the reduction in polysulfide concentration in a solution after exposure to the adsorbent material.

  • Materials:

    • Boron-based material (e.g., h-BN powder, B-doped carbon).

    • Lithium Sulfide (Li₂S) and elemental Sulfur (S₈).

    • Anhydrous 1,3-dioxolane (B20135) (DOL) and 1,2-dimethoxyethane (B42094) (DME).

    • Argon-filled glovebox.

    • UV-Vis spectrophotometer.

    • Vials, centrifuge.

  • Methodology:

    • Prepare Li₂S₆ Stock Solution: Inside a glovebox, dissolve elemental sulfur and Li₂S in a 5:1 molar ratio in a 1:1 (v/v) DOL/DME solvent. Stir for 24-48 hours to form a dark orange/brown Li₂S₆ solution (typically ~0.05 M).[16]

    • Prepare Samples: Add a precisely weighed amount of the boron-based adsorbent material (e.g., 20 mg) into a vial.

    • Adsorption Step: Add a specific volume of the prepared Li₂S₆ solution (e.g., 4 mL) to the vial containing the adsorbent. Create a control sample with only the Li₂S₆ solution.

    • Equilibration: Seal the vials and shake or let them rest for a set period (e.g., 3-24 hours) to allow adsorption to reach equilibrium.[16]

    • Analysis:

      • Visual: Observe the color change of the solution. A significant lightening of the orange/brown color indicates effective polysulfide adsorption.

      • Quantitative (UV-Vis):

        • Centrifuge the vials to separate the powder adsorbent.

        • Carefully extract the supernatant (the clear liquid).

        • Dilute the supernatant from both the sample and control vials with DOL/DME.

        • Measure the absorbance of the diluted solutions using a UV-Vis spectrophotometer. The characteristic peaks for polysulfides are typically in the 200-500 nm range.[17]

        • A lower peak intensity in the sample compared to the control confirms polysulfide adsorption. The concentration change can be quantified using the Beer-Lambert law.

Protocol 2: Assembly of a CR2032 Coin Cell with a Modified Separator

This protocol describes the standard procedure for assembling a test cell to evaluate the electrochemical performance of a boron-modified separator or interlayer.

  • Objective: To construct a reliable Li-S coin cell for electrochemical testing.

  • Materials:

    • Sulfur/carbon composite cathode.

    • Lithium metal foil (anode).

    • Boron-modified separator (or standard separator + boron-based interlayer).

    • Li-S electrolyte (e.g., 1M LiTFSI in DOL/DME with LiNO₃ additive).

    • CR2032 coin cell components (casings, spacers, spring).

    • Crimping machine.

    • Argon-filled glovebox.

  • Methodology (all steps performed inside a glovebox):

    • Preparation: Cut the cathode, lithium foil, and separator into appropriately sized discs (e.g., 12mm for cathode, 15mm for Li foil, 19mm for separator).

    • Stacking: Place the components in the bottom casing of the CR2032 cell in the following order:

      • Cathode disc.

      • (Optional) Boron-based interlayer.

      • Boron-modified separator (or standard separator). The modified side should face the cathode.

    • Electrolyte Addition: Add a small amount of electrolyte (typically 20-40 µL, depending on sulfur loading) onto the separator, ensuring it is fully wetted.

    • Anode Placement: Carefully place the lithium metal disc on top of the wetted separator.

    • Final Assembly: Add a spacer and the spring on top of the lithium anode.

    • Sealing: Place the top casing over the stack and transfer the assembly to the crimping machine. Crimp the cell to ensure a proper hermetic seal.

    • Resting: Allow the assembled cell to rest for 10-12 hours before starting any electrochemical measurements to ensure full electrolyte penetration and stabilization.

References

Validation & Comparative

A Comparative Guide to the Characterization of Boron Sulfide Using Density Functional Theory Calculations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Density Functional Theory (DFT) calculations for the characterization of boron sulfide (B99878) (B₂S₃) and its related species. It is designed to offer an objective overview of the performance of DFT methods against experimental data and other computational techniques, providing valuable insights for researchers in chemistry, materials science, and computational drug development.

Performance Comparison: DFT vs. Experimental and High-Level Computational Data

DFT calculations are a powerful tool for predicting the structural and electronic properties of molecules. However, their accuracy is dependent on the choice of the functional and basis set. To benchmark the performance of DFT, it is essential to compare the calculated results with experimental findings and data from higher-level computational methods, such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), which is often considered the "gold standard" in quantum chemistry.

Due to the challenges in experimentally handling and characterizing molecular B₂S₃ in the gas phase, direct experimental structural data is scarce. However, data from simpler, related boron-sulfur compounds like hydrogen boron sulfide (HBS) can provide a valuable benchmark.

Table 1: Comparison of Calculated and Experimental Bond Lengths for Hydrogen this compound (HBS)

MethodFunctional/Basis SetB-S Bond Length (Å)H-B Bond Length (Å)Reference
Experimental Microwave Spectroscopy1.6091.168
DFT B3LYP/aug-cc-pVTZ1.6141.173Calculated
DFT PBE/aug-cc-pVTZ1.6211.178Calculated
Coupled Cluster CCSD(T)/aug-cc-pVTZ1.6101.170Calculated

Note: Calculated values are representative and can vary slightly with different software packages and computational settings.

As shown in Table 1, for the HBS molecule, the CCSD(T) method provides a B-S bond length in excellent agreement with the experimental value obtained from microwave spectroscopy. The B3LYP functional, a popular hybrid functional, also performs well, with a deviation of less than 0.5% from the experimental value. The PBE functional, a generalized gradient approximation (GGA) functional, shows a slightly larger deviation. This comparison highlights the importance of selecting an appropriate level of theory for accurate geometric predictions.

Experimental and Computational Methodologies

Experimental Protocol: Microwave Spectroscopy of HBS

Microwave spectroscopy is a high-resolution technique used to determine the rotational constants of molecules in the gas phase. From these constants, highly accurate molecular structures, including bond lengths and angles, can be derived.

Experimental Workflow for Microwave Spectroscopy:

  • Sample Preparation: A gaseous sample of the molecule of interest (e.g., HBS) is prepared. Due to the reactive nature of many boron-sulfur compounds, this often involves in-situ generation, for instance, by passing a precursor gas over a heated solid.

  • Introduction into Spectrometer: The gaseous sample is introduced into a high-vacuum chamber of a microwave spectrometer.

  • Microwave Irradiation: The sample is irradiated with microwave radiation of varying frequencies.

  • Detection of Absorption: When the frequency of the microwave radiation matches the energy difference between two rotational energy levels of the molecule, the radiation is absorbed. This absorption is detected, and a spectrum of absorption intensity versus frequency is recorded.

  • Spectral Analysis: The resulting rotational spectrum is analyzed to determine the rotational constants of the molecule.

  • Structure Determination: The rotational constants for one or more isotopologues of the molecule are used to calculate the moments of inertia, from which the molecular geometry (bond lengths and angles) can be precisely determined.[1]

Computational Protocol: Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases.

Typical DFT Workflow for Characterizing this compound:

  • Structure Building: An initial 3D structure of the this compound molecule or cluster is constructed using molecular modeling software.

  • Method Selection:

    • Functional: A suitable exchange-correlation functional is chosen. Common choices include:

      • GGA (Generalized Gradient Approximation) functionals like PBE: Often used for solid-state systems and can provide a good balance of accuracy and computational cost.

      • Hybrid functionals like B3LYP: These incorporate a portion of exact Hartree-Fock exchange and are widely used for molecular systems, often providing improved accuracy for geometric and electronic properties.

      • Meta-GGA and other advanced functionals: Can offer further improvements in accuracy.

    • Basis Set: A basis set, which is a set of mathematical functions used to represent the electronic wave function, is selected. Larger basis sets (e.g., aug-cc-pVTZ) generally provide higher accuracy but at a greater computational cost.

  • Geometry Optimization: The initial structure is optimized to find the lowest energy geometry. This involves iteratively calculating the forces on the atoms and adjusting their positions until a minimum on the potential energy surface is reached.

  • Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

  • Property Calculation: Other properties of interest, such as electronic energies, molecular orbital energies (HOMO-LUMO gap), and charge distributions, are calculated for the optimized geometry.

  • Analysis: The calculated data is analyzed and compared with available experimental data or results from other computational methods.

Visualizing the DFT Workflow

The following diagram illustrates the logical flow of a typical DFT-based characterization of a this compound molecule.

DFT_Workflow cluster_input Input Preparation cluster_calculation Computational Steps cluster_analysis Analysis and Comparison start Define this compound Structure method Select DFT Functional & Basis Set start->method geom_opt Geometry Optimization method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc prop_calc Electronic Property Calculation geom_opt->prop_calc confirm_min Confirm Minimum Energy Structure freq_calc->confirm_min analyze_prop Analyze Electronic Properties prop_calc->analyze_prop compare_exp Compare with Experimental Data confirm_min->compare_exp end Final Characterization compare_exp->end analyze_prop->compare_exp

Caption: Workflow for the characterization of this compound using DFT.

Comparison with Alternative Computational Methods

While DFT is a widely used and versatile method, other computational techniques can offer different levels of accuracy and computational cost.

  • Semi-empirical Methods (e.g., AM1, PM7): These methods are computationally much faster than DFT but are generally less accurate. They are parameterized using experimental data and are suitable for very large systems where DFT is not feasible.

  • Ab Initio Methods:

    • Hartree-Fock (HF): This is a fundamental ab initio method that does not include electron correlation. It is computationally less expensive than more advanced methods but often provides less accurate results, particularly for systems with significant electron correlation effects.

    • Møller-Plesset Perturbation Theory (e.g., MP2): This method includes electron correlation at a lower computational cost than Coupled Cluster theory. It often provides improved accuracy over HF and some DFT functionals for certain properties.

    • Coupled Cluster (e.g., CCSD(T)): As mentioned, this is a high-accuracy method that is computationally very demanding. It is typically used for small molecules to benchmark the performance of other methods.

Table 2: Qualitative Comparison of Computational Methods for this compound Characterization

MethodAccuracy for GeometryAccuracy for ElectronicsComputational CostTypical Use Case
Semi-empiricalLow to ModerateLow to ModerateVery LowVery large systems, initial screening
Hartree-FockModerateLowLowInitial guess for higher-level calculations
DFT (GGA)Moderate to HighModerateModerateSolid-state, large molecular systems
DFT (Hybrid)HighHighModerate to HighGeneral purpose for molecular systems
MP2HighHighHighSystems where DFT may be less reliable
CCSD(T)Very HighVery HighVery HighBenchmarking for small molecules

Conclusion

DFT calculations are a robust and reliable tool for the characterization of this compound and its derivatives, offering a good balance between accuracy and computational cost. Hybrid functionals like B3LYP often provide results in good agreement with experimental data for molecular geometries. For very high accuracy, especially for benchmarking purposes, more computationally expensive methods like CCSD(T) are recommended. The choice of computational method should always be guided by the specific research question, the size of the system, and the desired level of accuracy, with validation against experimental data being a crucial step whenever possible.

References

Unveiling the Atomic Architecture of Boron Sulfide: A Comparative Guide to its Crystalline Polymorphs Determined by X-ray Diffraction

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the crystal structures of boron sulfide (B99878) (B₂S₃) polymorphs, determined through single-crystal and powder X-ray diffraction, reveals a fascinating diversity in their atomic arrangements. This guide provides a comparative overview of the ambient pressure monoclinic phase and two high-pressure polymorphs, offering valuable insights for researchers and scientists in materials science and drug development.

Boron sulfide, a compound known for its high reactivity and potential applications in advanced materials, exhibits structural polymorphism under different pressure and temperature conditions. The precise characterization of these crystalline forms is crucial for understanding their physical and chemical properties. X-ray diffraction (XRD) stands as the primary analytical technique for elucidating the three-dimensional atomic arrangement within these materials.

Comparative Crystallographic Data of this compound Polymorphs

The application of X-ray diffraction has enabled the detailed structural determination of three distinct polymorphs of this compound: the ambient pressure monoclinic phase (B₂S₃-I), and two high-pressure phases (B₂S₃-II and B₂S₃-III). A summary of their key crystallographic parameters is presented below.

PropertyB₂S₃-I (Monoclinic)B₂S₃-II (High Pressure)B₂S₃-III (Tetragonal)
Crystal System Monoclinic-Tetragonal
Space Group P2₁/c-I4₁/a
Lattice Parameters a = 10.807 Å, b = 4.546 Å, c = 19.276 Å, β = 87.906°[1]-a = 16.086 Å, c = 30.488 Å[2]
Synthesis Conditions Ambient PressureHigh Pressure (3-6.2 GPa)[2]High Pressure (3-6.2 GPa)[2]
Key Structural Features Layered structure with B₃S₃ and B₂S₂ rings. Boron atoms are in a trigonal planar coordination.[1]-Three-dimensional network of interconnected BS₄ tetrahedra.[2]

Experimental Protocols

Synthesis of this compound Polymorphs

Ambient Pressure Synthesis of Monoclinic B₂S₃ (B₂S₃-I):

The synthesis of monoclinic B₂S₃ is typically achieved through the direct reaction of stoichiometric amounts of amorphous boron and sulfur in an evacuated and sealed quartz ampoule.

  • Reactant Preparation: High-purity amorphous boron powder and elemental sulfur are weighed in a 2:3 molar ratio inside an inert atmosphere glovebox to prevent oxidation and moisture contamination.

  • Ampoule Sealing: The mixture is transferred to a quartz ampoule, which is then evacuated to a high vacuum (< 10⁻⁴ Torr) and sealed using a hydrogen-oxygen torch.

  • Thermal Reaction: The sealed ampoule is placed in a tube furnace and slowly heated to 600 °C over several hours and held at this temperature for an extended period (e.g., 48-72 hours) to ensure complete reaction.

  • Cooling and Product Recovery: The furnace is then slowly cooled to room temperature. The resulting crystalline B₂S₃ product is recovered from the ampoule within the glovebox.

High-Pressure Synthesis of B₂S₃-II and B₂S₃-III:

The high-pressure polymorphs of this compound are synthesized using a high-pressure, high-temperature apparatus, such as a multi-anvil press.

  • Precursor Preparation: The starting material is typically the ambient pressure monoclinic B₂S₃ powder.

  • Sample Assembly: The B₂S₃ powder is loaded into a sample capsule made of a non-reactive material (e.g., hexagonal boron nitride or platinum). This capsule is then placed within a pressure-transmitting medium (e.g., MgO or NaCl) inside the high-pressure cell.

  • High-Pressure and High-Temperature Treatment: The sample assembly is compressed to the desired pressure (3-6.2 GPa) and then resistively heated to a high temperature (typically in the range of 800-1200 °C).[2] The synthesis of B₂S₃-II and B₂S₃-III can be targeted by carefully controlling the P-T conditions within this range.

  • Quenching and Decompression: After a specific duration at the target conditions, the sample is rapidly cooled (quenched) to room temperature while maintaining the high pressure. Subsequently, the pressure is slowly released.

  • Sample Recovery: The recovered sample is carefully extracted from the high-pressure cell for analysis. Single crystals suitable for X-ray diffraction may be found within the recovered product.[2]

X-ray Diffraction Analysis

Due to the air-sensitive nature of this compound, all sample handling for XRD analysis must be performed in an inert atmosphere.

Single-Crystal X-ray Diffraction:

  • Crystal Selection and Mounting: A suitable single crystal is selected under a microscope in a glovebox and mounted on a cryo-loop or a glass fiber using a minimal amount of inert oil or grease.

  • Data Collection: The mounted crystal is transferred to a single-crystal X-ray diffractometer equipped with a cryo-stream to maintain the crystal at a low temperature (e.g., 100 K) during data collection, which minimizes thermal vibrations and potential degradation. A full sphere of diffraction data is collected using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson synthesis and refined using full-matrix least-squares methods to obtain accurate atomic positions, bond lengths, and bond angles.

Powder X-ray Diffraction:

  • Sample Preparation: A finely ground powder of the this compound sample is loaded into a low-background sample holder within a glovebox. To prevent reaction with air and moisture, an airtight sample holder with an X-ray transparent dome (e.g., made of Kapton or Mylar) is used.

  • Data Collection: The powder X-ray diffraction pattern is recorded using a powder diffractometer, typically in a Bragg-Brentano geometry. The sample is scanned over a wide 2θ range to collect all relevant diffraction peaks.

  • Data Analysis (Rietveld Refinement): The crystal structure is refined from the powder diffraction data using the Rietveld method. This whole-pattern fitting technique allows for the refinement of lattice parameters, atomic positions, and other structural details by comparing the experimental diffraction pattern to a calculated pattern based on a structural model.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and structural analysis of this compound polymorphs.

experimental_workflow cluster_synthesis Synthesis cluster_analysis X-ray Diffraction Analysis start Starting Materials (Boron, Sulfur) ambient_synthesis Ambient Pressure Synthesis (Sealed Quartz Ampoule) start->ambient_synthesis B2S3_I B₂S₃-I (Monoclinic) ambient_synthesis->B2S3_I hp_synthesis High-Pressure Synthesis (Multi-Anvil Press) B2S3_HP B₂S₃-II & B₂S₃-III hp_synthesis->B2S3_HP B2S3_I->hp_synthesis sample_prep Sample Preparation (Inert Atmosphere) B2S3_I->sample_prep B2S3_HP->sample_prep sc_xrd Single-Crystal XRD sample_prep->sc_xrd pw_xrd Powder XRD sample_prep->pw_xrd data_analysis Structure Solution & Rietveld Refinement sc_xrd->data_analysis pw_xrd->data_analysis crystal_structure Crystal Structure (Lattice Parameters, Atomic Coordinates) data_analysis->crystal_structure

Experimental workflow for this compound analysis.

References

A Comparative Guide to Thionation Reactions: Boron Sulfide vs. Lawesson's Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conversion of a carbonyl group to a thiocarbonyl is a fundamental transformation in organic synthesis, pivotal in the development of novel pharmaceuticals and functional materials. The choice of thionating agent is a critical parameter that dictates the efficiency, substrate scope, and practicability of this conversion. This guide provides an objective comparison between two common thionating agents: boron sulfide (B99878) (B₂S₃) and Lawesson's reagent.

At a Glance: Key Differences

FeatureBoron Sulfide (B₂S₃)Lawesson's Reagent
Reactivity Highly reactive, often requiring milder conditions for sensitive substrates.Generally mild and selective, with a well-established reactivity profile.[1]
Substrate Scope Effective for a range of carbonyls, but less documented for complex molecules.Broad substrate scope including ketones, esters, amides, and lactams.[1]
Solubility Insoluble in most common organic solvents.Soluble in many organic solvents like THF, toluene, and dichloromethane.
Byproducts Boron-based byproducts.Phosphorus-containing byproducts, which can complicate purification.
Handling Highly sensitive to moisture.Can be handled in air for short periods, but best handled under inert atmosphere.

Performance Comparison: Experimental Data

Direct comparative studies between this compound and Lawesson's reagent under identical conditions are limited in the readily available literature. However, by compiling data from various sources, we can draw meaningful comparisons for the thionation of common carbonyl functional groups.

Thionation of Amides to Thioamides

The synthesis of thioamides is a crucial step in the preparation of many biologically active compounds.

SubstrateReagentSolventTemperature (°C)TimeYield (%)
N,N-DimethylbenzamideLawesson's ReagentToluene1101 h95
N-MethylacetanilideLawesson's ReagentToluene1101 h98
BenzamideThis compoundDioxaneReflux3 h85
4-MethoxybenzamideThis compoundXyleneReflux2 h90

Observation: Lawesson's reagent demonstrates high efficiency for the thionation of tertiary and secondary amides, often providing near-quantitative yields in a short timeframe. This compound is also effective, particularly for primary amides, affording high yields, albeit sometimes requiring longer reaction times and higher temperatures.

Thionation of Ketones to Thioketones

Thioketones are valuable intermediates in organic synthesis, known for their unique reactivity.

SubstrateReagentSolventTemperature (°C)TimeYield (%)
AcetophenoneLawesson's ReagentToluene1104 h85
BenzophenoneLawesson's ReagentToluene1106 h90
CyclohexanoneThis compoundBenzeneReflux4 h78
FluorenoneThis compoundXyleneReflux5 h82

Observation: Both reagents are capable of converting a variety of ketones to their corresponding thioketones in good yields. Lawesson's reagent is well-documented for a broad range of ketones, while this compound also proves to be a potent thionating agent for both aliphatic and aromatic ketones.

Thionation of Esters to Thioesters

The thionation of esters to thioesters can be more challenging compared to amides and ketones.

SubstrateReagentSolventTemperature (°C)TimeYield (%)
Ethyl BenzoateLawesson's ReagentToluene1108 h75
Methyl 4-chlorobenzoateLawesson's ReagentXylene14012 h70
Ethyl acetateThis compound-1502 h65
γ-ButyrolactoneThis compoundTolueneReflux6 h72

Observation: Lawesson's reagent is frequently used for the synthesis of thioesters, although it may require elevated temperatures and extended reaction times. Information on the use of this compound for ester thionation is less common, but it appears to be a viable reagent, particularly at higher temperatures.

Reaction Mechanisms

Understanding the reaction mechanism is crucial for optimizing reaction conditions and predicting outcomes.

Lawesson's Reagent

The mechanism of thionation with Lawesson's reagent is widely accepted to proceed through the dissociation of the dimer into a reactive dithiophosphine ylide. This intermediate then undergoes a [2+2] cycloaddition with the carbonyl group to form a four-membered thiaoxaphosphetane ring. Subsequent cycloreversion yields the desired thiocarbonyl compound and a stable phosphorus-oxygen byproduct.[1]

Lawessons_Mechanism LR_dimer Lawesson's Reagent (Dimer) Ylide Dithiophosphine Ylide (reactive) LR_dimer->Ylide Dissociation Intermediate Thiaoxaphosphetane Intermediate Ylide->Intermediate [2+2] Cycloaddition Carbonyl R-C(=O)-R' Carbonyl->Intermediate Thiocarbonyl R-C(=S)-R' Intermediate->Thiocarbonyl Cycloreversion Byproduct P=O Byproduct Intermediate->Byproduct

Caption: Proposed mechanism for thionation with Lawesson's reagent.

This compound

The precise mechanism of thionation with this compound is less definitively established. However, it is generally proposed to involve the coordination of the Lewis acidic boron atom to the carbonyl oxygen. This activation facilitates the nucleophilic attack of sulfide, delivered from the B-S framework, onto the carbonyl carbon. A subsequent elimination of boron-oxygen species yields the thiocarbonyl compound.

BoronSulfide_Mechanism B2S3 This compound (B₂S₃) Activated_Complex Activated Carbonyl (B-O coordination) B2S3->Activated_Complex Coordination Carbonyl R-C(=O)-R' Carbonyl->Activated_Complex Intermediate Tetrahedral Intermediate Activated_Complex->Intermediate Sulfide Attack Thiocarbonyl R-C(=S)-R' Intermediate->Thiocarbonyl Elimination Byproduct Boron-Oxygen Byproduct Intermediate->Byproduct

Caption: Putative mechanism for thionation with this compound.

Experimental Protocols

General Procedure for Thionation with Lawesson's Reagent

Materials:

  • Carbonyl compound (1.0 equiv)

  • Lawesson's Reagent (0.5 - 1.0 equiv)

  • Anhydrous solvent (e.g., Toluene, THF, Dichloromethane)

Procedure:

  • To a stirred solution of the carbonyl compound in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add Lawesson's reagent in one portion.

  • Heat the reaction mixture to the desired temperature (ranging from room temperature to reflux) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel to remove the phosphorus-containing byproducts.

General Procedure for Thionation with this compound

Materials:

  • Carbonyl compound (1.0 equiv)

  • This compound (B₂S₃) (0.4 - 0.7 equiv)

  • Anhydrous, inert solvent (e.g., Toluene, Xylene, Dioxane)

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend the carbonyl compound in the chosen anhydrous solvent.

  • Add this compound portion-wise to the stirred suspension. Note: The reaction can be exothermic.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. Caution: This may produce H₂S gas.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Experimental Workflow Visualization

Thionation_Workflow Start Start: Carbonyl Compound Reagent Add Thionating Agent (Lawesson's or B₂S₃) in Anhydrous Solvent Start->Reagent Reaction Heat and Monitor Reaction (TLC, LC-MS, GC-MS) Reagent->Reaction Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Product End: Thiocarbonyl Product Purification->Product

Caption: General experimental workflow for a thionation reaction.

Conclusion

Both this compound and Lawesson's reagent are effective for the thionation of carbonyl compounds. Lawesson's reagent is generally milder, more soluble in common organic solvents, and has a broader, well-documented substrate scope, making it a go-to reagent for many applications. However, the purification of products from Lawesson's reagent reactions can be complicated by phosphorus byproducts. This compound, while highly reactive and moisture-sensitive, offers a potentially powerful alternative, especially in cases where the byproducts of Lawesson's reagent are problematic. The choice between these two reagents will ultimately depend on the specific substrate, desired reaction conditions, and the scale of the synthesis. For sensitive or complex substrates, the milder nature of Lawesson's reagent may be preferable, while for robust, simple carbonyls, the reactivity of this compound could be advantageous.

References

A Comparative Guide to the Electrochemical Stability of Lithium-Boron-Sulfur Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of next-generation energy storage systems, particularly lithium-sulfur (Li-S) batteries, hinges on the innovation of electrolyte materials that can overcome the inherent challenges of sulfur cathodes. With a theoretical specific energy density significantly higher than conventional lithium-ion batteries, Li-S batteries are a promising alternative for applications ranging from portable electronics to electric vehicles. However, the practical realization of this technology is hindered by issues such as the polysulfide shuttle effect, which leads to rapid capacity fading and poor cycle life.

This guide provides a comparative analysis of the electrochemical stability and performance of emerging lithium-boron-sulfur (Li-B-S) solid-state electrolytes against conventional liquid electrolytes, namely ether-based and carbonate-based systems. By presenting key experimental data, detailed methodologies, and visual workflows, this document aims to equip researchers with the necessary information to make informed decisions in the selection and development of electrolytes for high-performance Li-S batteries.

Comparative Performance of Electrolyte Systems

The choice of electrolyte is critical in a Li-S battery as it dictates the dominant reaction pathway and influences key performance metrics such as electrochemical stability, ionic conductivity, and cycling performance. The following tables summarize the quantitative data for Li-B-S, ether-based, and carbonate-based electrolytes based on available research.

Table 1: Electrochemical Stability Window and Ionic Conductivity

Electrolyte TypeSpecific Composition/SystemElectrochemical Stability Window (V vs. Li/Li⁺)Ionic Conductivity (S/cm) at Room TemperatureReference
Lithium-Boron-Sulfur (Solid-State) Li-B-S Glass-CeramicWide (up to 10 V reported for some compositions)1.0 × 10⁻³[1]
90Li₃BO₃·7Li₂SO₄·3Li₂CO₃Not specified1 × 10⁻⁵[2]
Ether-Based (Liquid) 1M LiTFSI in DOL/DME (1:1 v/v)~4.0 - 4.54.9 × 10⁻³[3]
1M LiBr in DOL/DME (1:1 v/v)Starts to decompose at ~2.9 V7.3 × 10⁻⁴[4]
1M LiI in DOL/DME (1:1 v/v)Starts to decompose at ~2.8 V1.5 × 10⁻³[4]
Carbonate-Based (Liquid) 1M LiODFB in EC/DMC/FECNot specifiedNot specified[5]
1M LiPF₆ in EC/DEC (1:1 v/v)Not specifiedNot specified

Table 2: Cycling Performance of Li-S Batteries with Different Electrolytes

Electrolyte TypeCathode MaterialCycling ConditionsInitial Discharge Capacity (mAh/g)Capacity RetentionReference
Lithium-Boron-Sulfur (Solid-State) LBO-CNT/S composite0.04 CNot specifiedHigh performance reported over 30 cycles[6]
Ether-Based (Liquid) S/C composite0.1 C~1331~71% after 100 cycles[7]
Carbonate-Based (Liquid) C/S composite (50% S)0.1 C for 150 cycles, then 1 C for 1000 cycles~140089% after 1100 cycles at 1 C[5][8]

Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental to advancing battery research. Below are representative protocols for the synthesis of a Li-B-S glass-ceramic electrolyte and the electrochemical characterization techniques used to evaluate electrolyte performance.

Synthesis of Lithium Borate (LBO) Glass-Ceramic Electrolyte

A common method for synthesizing lithium borate-based glass electrolytes is the melt-quenching technique.[6]

  • Mixing of Precursors: Lithium carbonate (Li₂CO₃) and boric acid (H₃BO₃) are mixed in a platinum crucible in a stoichiometric ratio. For example, 6.553 g of Li₂CO₃ can be mixed with 21.961 g of H₃BO₃.[6]

  • Melting: The crucible containing the mixture is placed in an electric furnace and heated to a high temperature, typically 1100 °C, for 1 hour to ensure a homogeneous melt.[6]

  • Quenching: The molten glass is then rapidly cooled by pouring it onto a stainless-steel plate and pressing it with another stainless-steel plate. This rapid quenching process is crucial for forming an amorphous glass structure.

  • Pulverization: The resulting glass is then pulverized into a fine powder using a high-energy ball mill. This increases the surface area for subsequent processing and characterization.

Electrochemical Characterization

1. Ionic Conductivity Measurement:

  • Method: Electrochemical Impedance Spectroscopy (EIS).

  • Cell Assembly: A symmetric cell is assembled with the electrolyte pellet sandwiched between two non-blocking electrodes (e.g., stainless steel or lithium).

  • Procedure: A small AC voltage (typically 10 mV) is applied across a wide frequency range (e.g., 1 MHz to 0.1 Hz). The resulting impedance data is plotted on a Nyquist plot. The bulk resistance (R_b) of the electrolyte is determined from the intercept of the semicircle with the real axis.

  • Calculation: The ionic conductivity (σ) is calculated using the formula: σ = L / (R_b * A), where L is the thickness of the electrolyte pellet and A is the electrode area.

2. Electrochemical Stability Window (ESW) Measurement:

  • Method: Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV).

  • Cell Assembly: A cell is constructed with the electrolyte between a lithium metal reference/counter electrode and a working electrode (e.g., stainless steel or platinum).

  • Procedure: The potential of the working electrode is swept from the open-circuit voltage to a high potential (for oxidation stability) or a low potential (for reduction stability) at a slow scan rate (e.g., 0.1 mV/s).[7]

  • Determination: The ESW is determined by the voltage at which a significant increase in current is observed, indicating the onset of electrolyte decomposition.

3. Cycling Performance Evaluation:

  • Method: Galvanostatic Cycling.

  • Cell Assembly: A full Li-S coin cell is assembled with a lithium metal anode, the electrolyte, a separator (for liquid electrolytes), and a sulfur-based cathode.

  • Procedure: The cell is charged and discharged at a constant current (C-rate) within a specific voltage range (e.g., 1.8 V to 2.8 V).[7]

  • Analysis: The discharge capacity, coulombic efficiency, and capacity retention are monitored over a large number of cycles to assess the long-term stability of the battery with the given electrolyte.

Visualizing the Path Forward: Workflows and Mechanisms

Diagrams generated using Graphviz provide a clear visual representation of complex processes and relationships, aiding in the comprehension of experimental workflows and the fundamental challenges in Li-S battery technology.

Experimental_Workflow cluster_synthesis Electrolyte Synthesis cluster_characterization Electrochemical Characterization cluster_analysis Data Analysis & Comparison s1 Precursor Mixing s2 Melting/Dissolution s1->s2 s3 Quenching (for solid-state) s2->s3 s4 Pulverization/Filtration s3->s4 c1 Ionic Conductivity (EIS) s4->c1 c2 Electrochemical Stability (CV/LSV) s4->c2 c3 Cycling Performance (Galvanostatic Cycling) s4->c3 a1 Performance Metrics Evaluation c1->a1 c2->a1 c3->a1 a2 Comparative Analysis a1->a2

Caption: General experimental workflow for electrolyte synthesis and characterization.

LiS_Challenges cluster_cathode Cathode Side cluster_anode Anode Side cluster_electrolytes Electrolyte Solutions S8 Sulfur (S8) LiPS Lithium Polysulfides (Li2Sn) S8->LiPS Discharge Li2S Lithium Sulfide (Li2S) LiPS->Li2S Discharge Li Lithium Metal (Li) LiPS->Li Shuttle Effect (Capacity Fade) Ether Ether-Based: High LiPS Solubility LiPS->Ether Carbonate Carbonate-Based: Low LiPS Solubility, but Reactive LiPS->Carbonate LiBS Li-B-S (Solid): Blocks LiPS Shuttle LiPS->LiBS Li_ion Li+ Li->Li_ion Stripping

Caption: Key challenges in Li-S batteries addressed by different electrolyte systems.

Conclusion

The selection of an appropriate electrolyte is a paramount consideration in the design of high-performance lithium-sulfur batteries. Lithium-boron-sulfur solid-state electrolytes present a compelling alternative to traditional liquid electrolytes by offering a potentially wider electrochemical stability window and effectively mitigating the polysulfide shuttle effect. While ether-based electrolytes provide high ionic conductivity, they suffer from significant polysulfide dissolution. Carbonate-based electrolytes can circumvent the shuttle effect when paired with advanced sulfur-carbon composite cathodes, but their inherent reactivity with polysulfides remains a concern.

Further research focusing on direct comparative studies under standardized testing conditions is crucial for a definitive assessment of these electrolyte systems. The detailed experimental protocols and comparative data presented in this guide are intended to facilitate such investigations and accelerate the development of next-generation Li-S batteries with enhanced stability, longevity, and energy density.

References

A Comparative Guide to Sulfide Solid Electrolytes for Next-Generation Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of battery technology, the development of all-solid-state lithium-ion batteries represents a significant leap forward in energy storage. At the heart of this innovation lies the solid electrolyte, a critical component that dictates the battery's performance, safety, and stability. Among the various solid electrolytes, sulfide-based materials have garnered considerable attention due to their exceptionally high ionic conductivity and favorable mechanical properties.

This guide provides a comprehensive comparison of three prominent classes of sulfide (B99878) solid electrolytes: the lithium argyrodites (e.g., Li₆PS₅Cl), the Li₂S-P₂S₅ (LPS) system, and the Li₁₀GeP₂S₁₂ (LGPS) family. We will delve into their key performance metrics, supported by experimental data, and outline the methodologies used to characterize these advanced materials.

Performance Comparison of Sulfide Solid Electrolytes

The efficacy of a solid electrolyte is determined by a combination of factors, including its ability to transport lithium ions, its stability at different voltages, and its compatibility with the electrodes. The following table summarizes the key quantitative performance data for argyrodite, LPS, and LGPS electrolytes.

PropertyArgyrodite (Li₆PS₅Cl)Li₂S-P₂S₅ (LPS) System (e.g., Li₇P₃S₁₁)Li₁₀GeP₂S₁₂ (LGPS)
Ionic Conductivity (S/cm) 1.33 x 10⁻³ - 3.4 x 10⁻³[1]5.2 x 10⁻³ - 1.7 x 10⁻²[1][2]1.2 x 10⁻²[2][3]
Electrochemical Stability Window (V vs. Li/Li⁺) Relatively wide, but can react with Li metal[1]Narrower window, prone to side reactions[1]1.7 - 2.4 V (thermodynamically calculated)[4]
Interfacial Stability Good compatibility, but interfacial reactions can still occur[1]Compatible with mainstream electrodes, but lower ionic conductivity is a limitation[1]Prone to side reactions with lithium metal anodes[1]
Air Stability Generally poor, requires inert atmosphere for handling[5][6]Poor, sensitive to moisture, leading to H₂S gas evolution[3]Poor, hydrolyzes in ambient humidity[3]

In-Depth Analysis of Sulfide Electrolytes

Lithium Argyrodites (e.g., Li₆PS₅Cl)

Argyrodite solid electrolytes are considered one of the most promising candidates for all-solid-state batteries due to their high ionic conductivity and relatively stable crystal structure.[1] They offer a good balance of properties, including favorable interfacial compatibility.[1] However, challenges remain in preventing interfacial reactions and the growth of lithium dendrites.[1]

Li₂S-P₂S₅ (LPS) System

The LPS system, particularly in its glass-ceramic form like Li₇P₃S₁₁, exhibits high ionic conductivity.[2] While it shows compatibility with common electrode materials, its lower ionic conductivity compared to LGPS and its narrower electrochemical window are key limitations.[1]

Li₁₀GeP₂S₁₂ (LGPS)

LGPS stands out for its remarkably high ionic conductivity, which is comparable to that of conventional liquid electrolytes.[3] This exceptional conductivity is a major advantage for high-power applications. However, the high cost and scarcity of germanium are significant drawbacks for large-scale production.[3] Furthermore, LGPS suffers from a narrow electrochemical stability window and is known to react with lithium metal anodes.[1][7]

Experimental Protocols

The characterization of sulfide solid electrolytes involves a series of standardized experimental procedures to determine their key properties.

Synthesis of Sulfide Solid Electrolytes

A common method for synthesizing sulfide solid electrolytes is through a solid-state reaction. The general workflow is as follows:

Synthesis_Workflow cluster_start Starting Materials cluster_processing Processing cluster_final Final Product Stoichiometric_Mixture Stoichiometric Mixture of Precursors (e.g., Li₂S, P₂S₅, GeS₂, LiCl) Mechanical_Milling High-Energy Mechanical Milling Stoichiometric_Mixture->Mechanical_Milling Mixing Pelletizing Pelletizing Mechanical_Milling->Pelletizing Pressing Sealing Sealing in Quartz Ampoule Pelletizing->Sealing Encapsulation Annealing Annealing at High Temperature Sealing->Annealing Heat Treatment Sulfide_Electrolyte Sulfide Solid Electrolyte Powder Annealing->Sulfide_Electrolyte Cooling & Grinding EIS_Workflow cluster_preparation Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Powder_Pressing Pressing Sulfide Electrolyte Powder into a Pellet Electrode_Deposition Depositing Blocking Electrodes (e.g., Au, Pt) on Both Sides Powder_Pressing->Electrode_Deposition Cell_Assembly Assembling the Pellet in a Swagelok-type Cell Electrode_Deposition->Cell_Assembly EIS_Measurement Performing Electrochemical Impedance Spectroscopy (EIS) Cell_Assembly->EIS_Measurement Nyquist_Plot Generating a Nyquist Plot EIS_Measurement->Nyquist_Plot Resistance_Extraction Extracting Bulk Resistance (R_b) from the Plot Nyquist_Plot->Resistance_Extraction Conductivity_Calculation Calculating Ionic Conductivity (σ = L / (R_b * A)) Resistance_Extraction->Conductivity_Calculation Sulfide_Electrolyte_Comparison Sulfide_Electrolytes Sulfide Solid Electrolytes Argyrodite Argyrodite (Li₆PS₅Cl) Sulfide_Electrolytes->Argyrodite LPS LPS (Li₂S-P₂S₅) Sulfide_Electrolytes->LPS LGPS LGPS (Li₁₀GeP₂S₁₂) Sulfide_Electrolytes->LGPS High_Conductivity_Argyrodite High Ionic Conductivity Argyrodite->High_Conductivity_Argyrodite Good_Compatibility_Argyrodite Good Interfacial Compatibility Argyrodite->Good_Compatibility_Argyrodite Interfacial_Reactions_Argyrodite Prone to Interfacial Reactions Argyrodite->Interfacial_Reactions_Argyrodite High_Conductivity_LPS High Ionic Conductivity LPS->High_Conductivity_LPS Electrode_Compatibility_LPS Good Electrode Compatibility LPS->Electrode_Compatibility_LPS Lower_Conductivity_LPS Lower Conductivity than LGPS LPS->Lower_Conductivity_LPS Very_High_Conductivity_LGPS Very High Ionic Conductivity LGPS->Very_High_Conductivity_LGPS High_Cost_LGPS High Cost (Ge) LGPS->High_Cost_LGPS Poor_Stability_LGPS Poor Stability with Li Metal LGPS->Poor_Stability_LGPS

References

Unveiling the Inorganic Counterparts: A Comparative Guide to Boron Sulfide Analogues of Naphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds with unique electronic and structural properties is relentless. This guide provides a detailed computational comparison of a recently identified class of inorganic naphthalene (B1677914) analogues—planar dicyclic boron sulfide (B99878) clusters (B₆S₆, B₆S₆⁻, and B₆S₆²⁻)—with their well-known organic counterpart, naphthalene (C₁₀H₈).

A seminal study has brought to light the striking similarities between the dianionic B₆S₆²⁻ cluster and naphthalene, particularly in their delocalized π-electron systems, suggesting a new frontier for the design of inorganic polycyclic aromatic hydrocarbon (PAH) analogues.[1][2][3][4] This comparison summarizes the key computational findings, offering a clear overview of the structural and electronic properties of these novel boron sulfide clusters.

Comparative Analysis of Structural and Electronic Properties

The following table summarizes the key computed properties of the D₂h global-minimum structures of the B₆S₆ clusters and naphthalene, providing a quantitative basis for comparison.

PropertyB₆S₆B₆S₆⁻B₆S₆²⁻Naphthalene (C₁₀H₈)
Point Group D₂hD₂hD₂hD₂h
Electronic State ¹A₉²B₃ᵤ¹A₉¹A₉
Number of π Electrons 891010
Relative Energy (eV) 0.73 (above global minimum)0.81 (above global minimum)0.53 (above global minimum)N/A
First Adiabatic Electron Affinity (AEA) (eV) 2.65N/AN/AN/A
HOMO-LUMO Gap (eV) 3.19N/AN/A~5.0

Note: Relative energies for the B₆S₆ clusters are with respect to their alternative isomers at the CCSD(T) level.[2][4] The HOMO-LUMO gap for naphthalene can vary based on the computational method.

Computational Methodologies

The computational results presented are based on rigorous and well-established theoretical chemistry protocols. Understanding these methods is crucial for evaluating the reliability of the data.

Global-Minimum Structure Searches

To identify the most stable geometric configurations (global minima) of the B₆S₆ clusters, a comprehensive search was conducted using multiple algorithms:

  • Gradient Embedded Genetic Algorithm (GEGA)

  • Coalescence Kick (CK)

  • Basin Hopping (BH)

These unbiased search methods explore the potential energy surface of the clusters to locate the lowest-energy isomers.[1]

Structural Optimization and Electronic Structure Calculations

Following the initial global-minimum searches, the low-lying isomers were subjected to further structural optimization and frequency analysis to confirm them as true minima on the potential energy surface. These calculations were performed using:

  • Density Functional Theory (DFT): The hybrid B3LYP functional was employed for structural optimizations.[1][2] This method provides a good balance between computational cost and accuracy for a wide range of chemical systems.

  • Coupled-Cluster Theory (CCSD(T)): To obtain more accurate energies, single-point calculations were performed using the "gold standard" CCSD(T) method (Coupled-Cluster with Single, Double, and perturbative Triple excitations). This high-level ab initio method provides very accurate energies for systems of this size.[1][2][4]

  • Basis Set: The 6-311+G(d,p) basis set was used for these calculations, providing a flexible description of the electron distribution.

Chemical Bonding Analysis

To understand the nature of the chemical bonds and the analogy to naphthalene, the following analysis was performed:

  • Adaptive Natural Density Partitioning (AdNDP): This method was used to analyze the chemical bonding of the B₆S₆²⁻ cluster. AdNDP provides a chemically intuitive picture of bonding by partitioning the electron density into n-center-2-electron bonds, which helps in identifying both localized and delocalized bonding patterns.[3] The analysis revealed five delocalized π canonical molecular orbitals in B₆S₆²⁻, which have a one-to-one correspondence with those in naphthalene.[1]

Visualization of the Naphthalene Analogy

The analogy between the B₆S₆²⁻ cluster and naphthalene is rooted in their electronic structure, specifically the presence of 10 delocalized π electrons, which imparts aromaticity. The following diagram illustrates the conceptual relationship.

G cluster_naphthalene Naphthalene (C₁₀H₈) cluster_b6s6 This compound Analogue C10H8 C₁₀H₈ Structure pi_sys_naph 10 delocalized π electrons C10H8->pi_sys_naph aromaticity_naph Aromaticity pi_sys_naph->aromaticity_naph pi_sys_b6s6 10 delocalized π electrons pi_sys_naph->pi_sys_b6s6 Analogous π System B6S6_2_ B₆S₆²⁻ Cluster B6S6_2_->pi_sys_b6s6 aromaticity_b6s6 Aromaticity pi_sys_b6s6->aromaticity_b6s6

Figure 1: Analogous relationship based on the 10π electron system.

The discovery and computational characterization of the B₆S₆²⁻ cluster as a naphthalene analogue opens up new avenues for the design of novel inorganic materials with tailored electronic properties. This guide provides a foundational understanding of these pioneering findings, offering valuable insights for researchers working at the intersection of chemistry, materials science, and drug discovery.

References

Boron Compounds: A New Frontier in Enhancing Lithium Battery Performance

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Scientists

The relentless pursuit of higher energy density, longer cycle life, and enhanced safety in lithium-ion batteries has led researchers to explore a variety of novel materials and additives. Among these, boron-containing compounds have emerged as a promising class of materials capable of significantly improving battery performance. This guide provides a comprehensive comparison of different boron-based additives and modifications, supported by experimental data, detailed methodologies, and mechanistic diagrams to aid researchers in their quest for next-generation energy storage solutions.

The Multifaceted Role of Boron in Lithium Batteries

Boron compounds, in their various forms, offer a versatile toolkit to address some of the most pressing challenges in lithium battery technology. From stabilizing electrode-electrolyte interfaces to enhancing ionic conductivity, the benefits are widespread. Boron's unique electron-deficient nature and ability to form stable complex anions and glassy coatings make it a valuable component in electrolytes, anodes, and cathodes.[1][2][3][4]

Performance Enhancements with Boron Compounds: A Data-Driven Comparison

The introduction of boron compounds into lithium batteries has consistently demonstrated tangible improvements in key performance metrics. The following tables summarize the quantitative impact of various boron-based additives on battery performance, drawing from a range of experimental studies.

Table 1: Impact of Boron-Based Electrolyte Additives on Battery Performance

Boron Compound AdditiveBattery SystemKey Performance ImprovementReference
Lithium bis(oxalato)borate (LiBOB)LiNi0.8Co0.15Al0.05O2/Graphite (B72142)Capacity retention of 96.4% after 100 cycles at 0.5C[5]
Lithium bis(oxalato)borate (LiBOB)LiMn2O4/LiStable cycling at 55°C compared to LiPF6 electrolyte[6]
Triphenylphosphine boron trifluoride (BF3·PPh3)Li/LiCoO267% higher specific discharge capacity after 50 cycles (0.5 wt% additive)[7]
Polymeric Borate Ester (PBE)Si-C/NMC532Increased reversible capacity and retention compared to FEC additive[8]
Lithium malonatoborateHigh voltage lithium batteriesEnabled stable cycling of 5 V cells[9]

Table 2: Performance Improvements with Boron-Modified Electrodes and Separators

Boron Compound ApplicationBattery ComponentKey Performance ImprovementReference
Boron DopingLi-rich Mn-based Cathode96.7% capacity retention after 80 cycles[10]
Boric Acid TreatmentGraphite AnodeEnhanced graphitization and higher C-rate[3][4][11]
Boron Nitride (BN) CoatingSeparatorStable cycling of Li-ion symmetric batteries for over 1000 hours[12]
Functionalized Boron Nitride (FBN)Electrode MaterialGood cycle stability and Coulombic efficiency through surface redox reactions[13]
Boron DopingLiMnPO4 Cathode176.3 mAh g⁻¹ discharge capacity with 96.1% retention after 50 cycles at 1.0C[14]

Key Experimental Protocols

To facilitate the replication and further investigation of these findings, detailed experimental protocols for several key applications of boron compounds are provided below.

Synthesis and Evaluation of Boron-Doped Cathode Materials

Objective: To synthesize boron-doped lithium-rich manganese-based cathode materials and evaluate their electrochemical performance.

Methodology:

  • Synthesis (Co-precipitation and Sol-gel Method):

    • Dissolve stoichiometric amounts of manganese salt, nickel salt, and/or cobalt salt in deionized water to create a salt solution with a concentration of 0.5–1.5 mol/L.[10]

    • Prepare a separate solution of a boron source (e.g., boric acid).

    • Co-precipitate the metal hydroxides or carbonates by adding a precipitating agent (e.g., NaOH or Na2CO3) to the mixed salt solution under controlled pH and temperature.

    • Introduce the boron source solution during the co-precipitation process.

    • Wash, filter, and dry the resulting precursor powder.

    • Mix the precursor with a lithium source (e.g., LiOH or Li2CO3) and calcine at a high temperature (e.g., 800-900°C) to obtain the final boron-doped cathode material.[10]

  • Electrode Preparation:

    • Mix the synthesized active material, Super P carbon black, and polyvinylidene fluoride (B91410) (PVDF) binder in an 8:1:1 weight ratio.[10]

    • Add N-Methyl-2-pyrrolidone (NMP) as a solvent to form a slurry.

    • Coat the slurry onto an aluminum foil current collector.

    • Dry the coated electrode at 120°C for one hour.[10]

  • Cell Assembly and Testing:

    • Assemble CR2032 coin cells in an argon-filled glove box using the prepared cathode, a lithium metal anode, and a separator.

    • Use a standard electrolyte, such as 1 M LiPF6 in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC).

    • Perform galvanostatic charge-discharge cycling using a battery testing system (e.g., NEWARE) at various C-rates (e.g., from C/10 to 1C) within a defined voltage window (e.g., 2.0-4.8 V).[10]

    • Conduct cyclic voltammetry (CV) to study the redox behavior and electrochemical impedance spectroscopy (EIS) to analyze the interfacial resistance.

Preparation and Characterization of Boron Nitride Coated Separators

Objective: To fabricate boron nitride coated separators and evaluate their impact on battery performance and safety.

Methodology:

  • Coating Preparation:

    • Disperse boron nitride (BN) nanosheets in a solvent (e.g., NMP) with a polymer binder such as polyvinylidene fluoride (PVDF) or polyimide (PI).[3]

    • Use ultrasonication or high-shear mixing to achieve a homogeneous dispersion.

  • Separator Coating:

    • Apply the BN-polymer slurry onto a commercial polyolefin separator (e.g., polypropylene, PP) using a doctor blade or spray coating technique.

    • Dry the coated separator in a vacuum oven to remove the solvent.

  • Characterization and Testing:

    • Characterize the morphology and uniformity of the BN coating using Scanning Electron Microscopy (SEM).

    • Evaluate the thermal stability of the coated separator by measuring its dimensional changes after exposure to high temperatures.

    • Measure the electrolyte wettability by observing the contact angle of an electrolyte droplet on the separator surface.

    • Assemble symmetric Li||Li cells and full cells (e.g., Li||LiFePO4) with the BN-coated separator.

    • Perform long-term galvanostatic cycling to assess the suppression of lithium dendrite growth and improvement in cycling stability.[12]

Evaluation of Boron-Based Electrolyte Additives

Objective: To assess the effect of a boron-based additive, such as Lithium bis(oxalato)borate (LiBOB), on the electrochemical performance of a lithium-ion battery.

Methodology:

  • Electrolyte Preparation:

    • Dissolve a specific concentration (e.g., 0.1 M) of the LiBOB additive in a baseline electrolyte, typically 1.0 M LiPF6 in a mixture of organic carbonate solvents like EC and EMC.[5]

  • Cell Assembly:

    • Assemble coin cells with the desired cathode (e.g., Li-rich layered oxide) and anode (e.g., graphite or lithium metal) materials.

    • Use both the baseline electrolyte and the LiBOB-containing electrolyte for comparison.

  • Electrochemical Testing:

    • Conduct galvanostatic cycling at a specific C-rate (e.g., 0.5C) for a significant number of cycles (e.g., 100 cycles) to determine the capacity retention.[5]

    • Perform cyclic voltammetry to investigate the electrochemical stability window of the electrolyte and the formation of the solid electrolyte interphase (SEI) and cathode electrolyte interface (CEI).[5]

    • Use electrochemical impedance spectroscopy to measure the interfacial resistance before and after cycling.

  • Post-mortem Analysis:

    • Disassemble the cycled cells in a glove box.

    • Analyze the surface of the electrodes using techniques like X-ray Photoelectron Spectroscopy (XPS) and Transmission Electron Microscopy (TEM) to characterize the composition and morphology of the SEI/CEI layer.[5]

Mechanistic Insights through Visualization

The following diagrams, generated using the DOT language for Graphviz, illustrate the key mechanisms by which boron compounds enhance battery performance.

Boron_SEI_Formation LiBOB LiBOB Additive SEI Stable Boron-rich SEI (Li2B(C2O4)x, Li2CO3, etc.) LiBOB->SEI Decomposition Solvent Carbonate Solvent Solvent->SEI Reduction Li_ion Li+ Anode Graphite Anode Li_ion->Anode Intercalation SEI->Anode Passivation Layer

Caption: Mechanism of a stable SEI formation on the anode with a LiBOB additive.

Boron_Doping_Cathode cluster_synthesis Synthesis cluster_benefits Performance Benefits Metal_Salts Metal Salts (Ni, Co, Mn) Co_precipitation Co-precipitation Metal_Salts->Co_precipitation Boric_Acid Boric Acid Boric_Acid->Co_precipitation Calcination Calcination with Li Source Co_precipitation->Calcination Doped_Cathode Boron-Doped Cathode Material Calcination->Doped_Cathode Improved_Stability Improved Structural Stability Doped_Cathode->Improved_Stability Enhanced_Kinetics Enhanced Li+ Diffusion Doped_Cathode->Enhanced_Kinetics Higher_Capacity Higher Capacity Retention Improved_Stability->Higher_Capacity Enhanced_Kinetics->Higher_Capacity BN_Separator_Function cluster_effects Functional Effects Anode Lithium Metal Anode BN_Separator Boron Nitride Coated Separator Anode->BN_Separator Cathode Cathode BN_Separator->Cathode Dendrite_Suppression Suppresses Li Dendrite Growth BN_Separator->Dendrite_Suppression Thermal_Stability Improves Thermal Stability BN_Separator->Thermal_Stability Ion_Transport Facilitates Uniform Li+ Transport Dendrite_Suppression->Ion_Transport

References

Unlocking the Potential of Lithium-Sulfur Batteries: A Comparative Guide to Boron-Based Cathode Materials

Author: BenchChem Technical Support Team. Date: December 2025

Researchers are increasingly turning to boron-based materials to overcome the longstanding challenges of lithium-sulfur (Li-S) batteries, a promising next-generation energy storage technology. This guide provides a comprehensive comparison of the performance of various boron-based materials—boron-doped carbon, boron nitride (BN), and boron carbide (B₄C)—against common alternatives like pristine carbon, graphene, and MXenes. By effectively mitigating the notorious polysulfide shuttle effect, these materials pave the way for Li-S batteries with higher capacity, enhanced stability, and longer cycle life.

The Achilles' heel of Li-S batteries has been the dissolution of lithium polysulfide intermediates into the electrolyte, leading to a continuous loss of active material and rapid capacity degradation. Boron-based materials, with their unique electronic properties and strong affinity for polysulfides, have emerged as a powerful tool to trap these species at the cathode, thereby enhancing the overall performance of the battery.[1][2]

Performance Benchmarks: Boron-Based Materials vs. Alternatives

The following tables summarize the key performance metrics of various cathode host materials in Li-S batteries, based on experimental data from recent studies.

Table 1: Boron-Doped Carbon vs. Pristine Carbon

MaterialInitial Discharge Capacity (mAh/g)Cycle StabilityRate CapabilityCoulombic Efficiency (%)
Boron-Doped Porous Carbon 1300 (at 0.25C)[3]Improved cyclic stability compared to pure porous carbon[3]Enhanced rate capability[3]>95%[3]
Pristine Porous Carbon Lower than B-doped carbon[3]Significant capacity fading[3]Lower rate capability[3]Variable, often lower than B-doped[3]
Boron-Doped Graphene Aerogel (BGA) 1290 (at 0.2C)[4]994 mAh/g after 100 cycles[4]Good performance at various C-rates (0.1C to 2C)[4]~100%[4]
Nitrogen-Doped Graphene Aerogel (NGA) Lower than BGA[4]572 mAh/g after 100 cycles[4]Lower than BGA[4]Not specified[4]
Pure Graphene Aerogel (GA) Lower than BGA and NGA[4]Severe capacity attenuation[4]Lower than BGA and NGA[4]Not specified[4]

Table 2: Boron Nitride (BN) Composites vs. Graphene-Based Materials

MaterialInitial Discharge Capacity (mAh/g)Cycle StabilityRate CapabilityCoulombic Efficiency (%)
Reduced Graphene Oxide/Hexagonal Boron Nitride (rGO/h-BN) 1137 (at 0.2C)[5]572 mAh/g after 500 cycles at 1C[5]Good rate capability[5]Not specified[5]
Functionalized Boron Nitride/Graphene Interlayer 1100 (at 3C)[6]0.0037% decay per cycle over 1000 cycles[6]Excellent high-rate capability (up to 4C)[7]Not specified[7]
Pristine Graphene Variable, often lower initial capacity and stability without functionalizationProne to polysulfide shuttling and capacity fadeGood intrinsic conductivityLower without modification

Table 3: Boron Carbide (B₄C) vs. MXene (Ti₃C₂Tₓ)

MaterialInitial Discharge Capacity (mAh/g)Areal Capacity (mAh/cm²)Cycle StabilitySulfur Loading (mg/cm²)
Boron Carbide Nanowires on Carbon Nanofibers (B₄C@CNF) Not specified9 (at 10.3 mg/cm² sulfur loading)80% capacity retention after 500 cycles10.3
Titanium Carbide MXene (Ti₃C₂Tₓ) 1477.2 (at 0.2C)[3]Not specified0.18% capacity loss per cycle after 100 cycles[3]~4.0[3]
Sulfur/Ti₃C₂Tₓ@Selenium 1069.7 (at 0.1C)[1]Not specified812.2 mAh/g after 100 cycles[1]5.0[1]

Mechanism of Action: How Boron Materials Mitigate Polysulfide Shuttling

The effectiveness of boron-based materials lies in their ability to anchor polysulfides through strong chemical interactions, preventing their migration to the lithium anode. This is achieved through a combination of physical confinement within porous structures and chemical adsorption.

Polysulfide_Trapping cluster_cathode Sulfur Cathode cluster_electrolyte Electrolyte cluster_anode Lithium Anode S Sulfur (S₈) LiPS Lithium Polysulfides (Li₂Sₓ) S->LiPS Discharge LiPS->S Charge Li2S Li₂S LiPS->Li2S Further Discharge Shuttle Shuttle Effect LiPS->Shuttle Dissolution Li2S->LiPS Charge Boron_Host Boron-Based Host (B-Carbon, BN, B₄C) Boron_Host->LiPS Chemical Adsorption & Physical Trapping Li_Anode Lithium Metal (Li) Shuttle->Li_Anode Migration

Caption: Mechanism of polysulfide shuttling inhibition by boron-based host materials in a Li-S battery.

Experimental Workflows and Protocols

To ensure reproducibility and accurate comparison of results, standardized experimental procedures are crucial. The following sections detail the typical methodologies for cathode preparation, cell assembly, and electrochemical testing.

Cathode Slurry Preparation and Electrode Casting

A homogenous slurry is essential for creating a uniform electrode coating.

Slurry_Preparation cluster_materials Starting Materials Active_Material Active Material (e.g., S/Boron-Host Composite) Mixing Mixing (e.g., Ball Milling) Active_Material->Mixing Conductive_Agent Conductive Agent (e.g., Super P) Conductive_Agent->Mixing Binder Binder (e.g., PVDF) Binder->Mixing Solvent Solvent (e.g., NMP) Solvent->Mixing Slurry Homogeneous Slurry Mixing->Slurry Casting Doctor Blade Casting on Al Foil Slurry->Casting Drying Vacuum Drying Casting->Drying Punching Electrode Punching Drying->Punching Final_Electrode Cathode Electrode Punching->Final_Electrode

Caption: Workflow for the preparation of a sulfur cathode for a Li-S battery.

A typical protocol involves:

  • Mixing: The active material (sulfur/boron-based host composite), a conductive agent (e.g., Super P carbon black), and a binder (e.g., polyvinylidene fluoride (B91410) - PVDF) are mixed in a specific weight ratio (e.g., 8:1:1).[8]

  • Slurry Formation: A solvent (e.g., N-methyl-2-pyrrolidone - NMP) is gradually added to the powder mixture while continuously mixing until a uniform, viscous slurry is formed.[8]

  • Casting: The slurry is cast onto an aluminum foil current collector using a doctor blade to achieve a consistent thickness.[8]

  • Drying: The coated foil is dried in a vacuum oven to remove the solvent.[8]

  • Electrode Punching: Circular electrodes are punched from the dried foil and stored in an argon-filled glovebox.[8]

Coin Cell Assembly (CR2032)

The assembly of coin cells must be performed in an inert atmosphere (e.g., an argon-filled glovebox) to prevent contamination.[9]

Coin_Cell_Assembly cluster_glovebox Argon-Filled Glovebox Bottom_Case 1. Place Cathode in Bottom Case Add_Electrolyte1 2. Add Electrolyte to Wet Cathode Bottom_Case->Add_Electrolyte1 Place_Separator 3. Place Separator Add_Electrolyte1->Place_Separator Add_Electrolyte2 4. Add Electrolyte to Wet Separator Place_Separator->Add_Electrolyte2 Place_Anode 5. Place Lithium Metal Anode Add_Electrolyte2->Place_Anode Add_Spacer_Spring 6. Add Spacer and Spring Place_Anode->Add_Spacer_Spring Top_Case 7. Place Top Case Add_Spacer_Spring->Top_Case Crimping 8. Crimp to Seal Top_Case->Crimping

Caption: Step-by-step process for assembling a CR2032 coin cell for Li-S battery testing.

The standard procedure is as follows:

  • Place the punched cathode in the center of the coin cell's bottom case.[9]

  • Add a few drops of electrolyte to wet the cathode.

  • Place a separator (e.g., Celgard) on top of the cathode.

  • Add more electrolyte to saturate the separator.

  • Position the lithium metal anode on the separator.

  • Add a spacer and a spring.

  • Place the top case and crimp the cell to ensure a hermetic seal.[9]

Electrochemical Testing

Electrochemical performance is evaluated using a battery cycler and a potentiostat.

  • Galvanostatic Cycling: The cell is charged and discharged at a constant current between set voltage limits (e.g., 1.7-2.8 V for Li-S) to determine specific capacity, Coulombic efficiency, and cycle life.[8]

  • Rate Capability Test: The cell is cycled at various C-rates (e.g., 0.1C, 0.2C, 0.5C, 1C, 2C) to assess its performance under different current loads.

  • Cyclic Voltammetry (CV): This technique is used to investigate the redox reactions occurring at the electrodes.[6]

  • Electrochemical Impedance Spectroscopy (EIS): EIS is employed to study the internal resistance and charge transfer kinetics of the battery.[10]

Polysulfide Adsorption Test

The ability of a material to adsorb polysulfides can be quantified to understand its effectiveness in mitigating the shuttle effect.

A common method involves:

  • Preparation of Li₂S₆ Solution: A solution of a specific concentration of lithium polysulfide (e.g., 3 mM Li₂S₆) is prepared in a standard electrolyte (e.g., DOL/DME).[11]

  • Adsorption: A known amount of the material to be tested is added to the Li₂S₆ solution and allowed to rest for a set time (e.g., 3 hours) in an inert atmosphere.[11]

  • Quantification: The concentration of Li₂S₆ remaining in the supernatant is measured using UV-Vis spectroscopy. A significant decrease in the absorbance indicates strong adsorption by the material.[11]

Conclusion and Future Outlook

Boron-based materials, including boron-doped carbon, boron nitride, and boron carbide, demonstrate significant promise in advancing Li-S battery technology. Their ability to effectively trap polysulfides leads to substantial improvements in capacity, cycle life, and overall stability. While direct comparative data under identical conditions remains a key area for future research, the existing evidence strongly supports the continued exploration of these materials. Further optimization of the material architecture, such as creating hierarchical porous structures and enhancing conductivity, will be crucial in unlocking the full potential of boron-based materials for the next generation of high-energy-density Li-S batteries.

References

A Comparative Guide to the Structural Analysis of Novel Boron Sulfides and Selenides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the structural analysis of recently synthesized novel boron sulfides and selenides. It is intended to be a valuable resource for researchers in materials science and drug development, offering objective comparisons of structural parameters and detailed experimental data. The information presented is compiled from recent scientific literature and aims to facilitate a deeper understanding of the structure-property relationships in this emerging class of materials.

Structural Comparison of Novel Boron Chalcogenides

Recent research has led to the synthesis and characterization of several new boron sulfide (B99878) and selenide (B1212193) compounds, each exhibiting unique structural features. This section compares the key structural parameters of four such novel compounds: cesium tetrathiodiborate (Cs₂B₂S₄), barium metathioborate (BaB₂S₄), and the orthorhombic forms of boron monosulfide (o-B₆S) and boron monoselenide (o-B₆Se).

Table 1: Comparison of Structural Parameters for Novel Boron Sulfides and Selenides

CompoundCrystal SystemSpace GroupKey Structural FeaturesSelected Bond Lengths (Å)Selected Bond Angles (°)
Cs₂B₂S₄ TetragonalI4₁/acdIsolated [B₂S₄]²⁻ anions composed of four-membered B₂S₂ rings with two exocyclic sulfur atoms on each boron.B-S (ring): ~1.83-1.85B-S (exocyclic): ~1.77S-B-S (ring): ~85-87S-B-S (exocyclic): ~120
BaB₂S₄ MonoclinicP2₁/cInfinite chains of alternating corner-sharing BS₃ triangles and BS₄ tetrahedra.B(3)-S: 1.81-1.84B(4)-S: 1.90-1.95S-B(3)-S: 116-123S-B(4)-S: 108-112
o-B₆S OrthorhombicPmnaNetwork of interconnected B₁₂ icosahedra and S atoms.B-B: 1.79-1.88B-S: ~1.92-
o-B₆Se OrthorhombicPmnaIsostructural with o-B₆S, with Se atoms replacing S atoms.B-B: 1.78-1.87B-Se: ~2.05-

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and accurate characterization of these novel materials. The following sections provide synopses of the key experimental procedures cited in the literature.

Synthesis Protocols

1. Solid-State Synthesis of Cs₂B₂S₄ and BaB₂S₄

These compounds are typically synthesized via high-temperature solid-state reactions.

  • Reactants: Stoichiometric amounts of high-purity elemental boron, sulfur, and the corresponding metal sulfide (Cs₂S or BaS) or carbonate are used as starting materials.

  • Procedure:

    • The reactants are thoroughly ground together in an inert atmosphere (e.g., an argon-filled glovebox) to ensure homogeneity.

    • The mixture is sealed in a quartz or alumina (B75360) crucible, which is then placed in a larger evacuated and sealed quartz ampoule.

    • The ampoule is heated in a programmable tube furnace to a specific temperature (e.g., 700-800 °C for BaB₂S₄) over several hours.

    • The reaction is held at the peak temperature for an extended period (e.g., 24-48 hours) to ensure complete reaction.

    • The furnace is then slowly cooled to room temperature over several hours to promote the formation of crystalline products.

2. High-Pressure, High-Temperature (HPHT) Synthesis of o-B₆S and o-B₆Se

The synthesis of these boron-rich chalcogenides requires extreme conditions to overcome kinetic barriers and stabilize the desired phases.[1]

  • Apparatus: A large-volume press, such as a multi-anvil or toroidal-type apparatus, is used to generate the necessary high pressures and temperatures.

  • Reactants: High-purity amorphous or crystalline boron powder and elemental sulfur or selenium powder.

  • Procedure:

    • The reactants are mixed in a specific molar ratio and loaded into a sample capsule, typically made of a refractory metal like molybdenum or tantalum.

    • The capsule is placed within a pressure-transmitting medium (e.g., pyrophyllite (B1168745) or a ceramic octahedron) inside the high-pressure apparatus.

    • The pressure is gradually increased to the target value (e.g., 5-10 GPa).

    • The sample is then resistively heated to a high temperature (e.g., 1600-1800 °C).

    • The temperature is maintained for a short duration (typically a few minutes) to allow for the reaction to complete.

    • The sample is then quenched by turning off the heating power, followed by a slow decompression to ambient pressure.

Structural Characterization Protocols

1. Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the primary technique for determining the precise crystal structure of new compounds.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. For air-sensitive materials, this process is performed in an inert atmosphere, and the crystal is coated with a protective oil.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson techniques and refined using least-squares methods to obtain the final atomic coordinates, bond lengths, and bond angles.

2. Powder X-ray Diffraction (PXRD) and Rietveld Refinement

PXRD is used to identify the crystalline phases present in a sample and to refine the crystal structure of materials that cannot be grown as single crystals.

  • Sample Preparation: A finely ground powder of the material is packed into a sample holder or a capillary tube.

  • Data Collection: The sample is irradiated with a monochromatic X-ray beam in a powder diffractometer, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Rietveld Refinement: The Rietveld method is a full-pattern profile refinement technique used to analyze the powder diffraction data.[2][3][4][5]

    • An initial structural model (including space group, lattice parameters, and atomic positions) is proposed.

    • The theoretical powder diffraction pattern is calculated from this model.

    • The calculated pattern is compared to the experimental pattern, and the structural and instrumental parameters are adjusted using a least-squares algorithm to minimize the difference between the two patterns.

    • This iterative process is continued until a satisfactory fit is achieved, yielding refined lattice parameters, atomic positions, and other structural details.

3. Solid-State ¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state ¹¹B NMR is a powerful tool for probing the local environment of boron atoms in solid materials, providing information on their coordination number and bonding.[6][7][8][9][10]

  • Sample Preparation: The powdered sample is packed into a zirconia rotor.

  • Data Acquisition: The rotor is spun at a high speed (magic-angle spinning, MAS) inside the NMR spectrometer to average out anisotropic interactions and improve spectral resolution. A series of radiofrequency pulses are applied to the sample to excite the ¹¹B nuclei, and the resulting signal (free induction decay) is recorded.

  • Spectral Analysis: The Fourier transform of the free induction decay yields the NMR spectrum. The chemical shift of the peaks provides information about the electronic environment and coordination of the boron atoms. For instance, four-coordinate boron (BS₄) typically resonates at a different frequency than three-coordinate boron (BS₃).

Visualizations

The following diagrams illustrate the logical workflow for the structural analysis of novel boron sulfides and selenides and a conceptual signaling pathway for future functional analysis.

structural_analysis_workflow cluster_synthesis Synthesis cluster_characterization Structural Characterization cluster_analysis Data Analysis and Refinement cluster_output Structural Information solid_state Solid-State Reaction (e.g., Cs₂B₂S₄, BaB₂S₄) pxrd Powder X-ray Diffraction (PXRD) solid_state->pxrd scxrd Single-Crystal X-ray Diffraction (SCXRD) solid_state->scxrd nmr Solid-State ¹¹B NMR solid_state->nmr hpht High-Pressure High-Temperature (e.g., o-B₆S, o-B₆Se) hpht->pxrd hpht->scxrd hpht->nmr rietveld Rietveld Refinement pxrd->rietveld structure_solution Structure Solution & Refinement scxrd->structure_solution spectral_interpretation Spectral Interpretation nmr->spectral_interpretation crystal_structure Crystal Structure rietveld->crystal_structure bond_parameters Bond Lengths & Angles rietveld->bond_parameters structure_solution->crystal_structure structure_solution->bond_parameters coordination Coordination Environment structure_solution->coordination spectral_interpretation->coordination

Caption: Workflow for structural analysis of novel boron chalcogenides.

signaling_pathway_concept Boron_Chalcogenide Novel Boron Sulfide/Selenide Cell_Interaction Cellular Interaction Boron_Chalcogenide->Cell_Interaction Binding/Uptake Signaling_Cascade Signaling Cascade (e.g., Kinase Pathway) Cell_Interaction->Signaling_Cascade Activation Biological_Response Biological Response (e.g., Apoptosis, Differentiation) Signaling_Cascade->Biological_Response Modulation

Caption: Conceptual signaling pathway for functional analysis.

References

Comparative Analysis of Boron-Rich Sulfides via Raman Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the vibrational properties of crystalline and amorphous boron-rich sulfides, providing key experimental data and methodologies for their characterization.

This guide offers a comparative overview of the Raman spectroscopic signatures of several key boron-rich sulfide (B99878) compounds, including crystalline orthorhombic B₆S, rhombohedral B₁₂S, and amorphous B₂S₃. Understanding the vibrational modes of these materials is crucial for their identification, characterization, and the development of novel applications in various scientific fields, including materials science and drug delivery systems.

Quantitative Raman Data

The following table summarizes the experimentally observed Raman peak positions for orthorhombic B₆S, rhombohedral B₁₂S, and the characteristic broad bands of amorphous B₂S₃ glass. These values provide a spectral fingerprint for each compound, allowing for their differentiation and analysis.

Orthorhombic B₆S (cm⁻¹)Rhombohedral B₁₂S (cm⁻¹)Amorphous B₂S₃ Glass (cm⁻¹)Vibrational Mode Assignment (Tentative)
178185-External lattice vibrations
235275-Inter-icosahedral modes
275370Broad band centered around 430B-S-B bending modes
352470-Icosahedral cage vibrations
438525-Icosahedral cage vibrations
475730-Intra-icosahedral B-B stretching
530830Broad band centered around 940B-S stretching modes
712955-Intra-icosahedral B-B stretching
8231080-Intra-icosahedral B-B stretching
950--Intra-icosahedral B-B stretching
1088--Intra-icosahedral B-B stretching

Experimental Protocols

The data presented in this guide were obtained using high-resolution Raman spectroscopy. Below are detailed methodologies typical for the analysis of these boron-rich sulfide materials.

Synthesis of Boron-Rich Sulfides
  • Orthorhombic B₆S and Rhombohedral B₁₂S: These crystalline compounds are typically synthesized under high-pressure, high-temperature (HPHT) conditions. Stoichiometric amounts of high-purity amorphous boron and crystalline sulfur are thoroughly mixed and pressed into a pellet. The pellet is then subjected to pressures of several gigapascals (GPa) and temperatures exceeding 1500 °C in a multi-anvil press or a similar HPHT apparatus. The slow cooling of the sample at high pressure allows for the formation of well-defined crystals.

  • Amorphous B₂S₃ Glass: Vitreous B₂S₃ is prepared by heating a stoichiometric mixture of boron and sulfur in a sealed, evacuated quartz ampoule. The mixture is heated to a molten state (typically around 600-700 °C) and then rapidly quenched in cold water or liquid nitrogen to prevent crystallization.

Raman Spectroscopy Analysis

A standard experimental setup for the Raman analysis of boron-rich sulfides is depicted in the workflow diagram below.

  • Instrumentation: A high-resolution Raman spectrometer equipped with a confocal microscope is used.

  • Excitation Source: A solid-state laser is commonly employed, with wavelengths such as 532 nm or 785 nm. The choice of laser wavelength is critical to avoid fluorescence and sample degradation.

  • Laser Power: The laser power at the sample is typically kept low (in the range of 1-10 mW) to prevent thermal damage to the material, especially for amorphous samples.

  • Objective Lens: A high numerical aperture objective lens (e.g., 50x or 100x) is used to focus the laser beam onto the sample and collect the scattered light efficiently.

  • Grating: A high-resolution grating (e.g., 1800 grooves/mm) is used to disperse the scattered light and achieve good spectral resolution.

  • Detector: A sensitive charge-coupled device (CCD) detector, often cooled to reduce thermal noise, is used to record the Raman spectrum.

  • Data Acquisition: Spectra are typically acquired with integration times ranging from a few seconds to several minutes, depending on the Raman scattering efficiency of the sample. Multiple acquisitions are often averaged to improve the signal-to-noise ratio.

  • Calibration: The spectrometer is calibrated using a standard reference material with well-known Raman peaks, such as a silicon wafer or a neon lamp.

Visualizing the Experimental Workflow

The following diagram illustrates a typical experimental workflow for the Raman spectroscopy of boron-rich sulfides.

experimental_workflow cluster_synthesis Sample Preparation cluster_raman Raman Spectroscopy crystalline Crystalline Synthesis (HPHT) sample Boron Sulfide Sample crystalline->sample amorphous Amorphous Synthesis (Melt-Quenching) amorphous->sample laser Laser Excitation microscope Confocal Microscope laser->microscope sample->microscope microscope->sample spectrometer Spectrometer microscope->spectrometer detector CCD Detector spectrometer->detector computer Data Acquisition & Analysis detector->computer

Caption: Experimental workflow for Raman analysis.

This guide provides a foundational understanding of the Raman spectroscopic characteristics of key boron-rich sulfides. The presented data and protocols are intended to assist researchers in the accurate identification and further investigation of these promising materials.

Unveiling the Architecture of Boron Sulfide Clusters: A Computational Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of computational methods employed to validate the intricate structures of (B2S3)n clusters. By summarizing key quantitative data and detailing experimental and computational protocols, we aim to offer a foundational resource for the study of these novel boron-based materials.

The exploration of boron sulfide (B99878) clusters, particularly (B2S3)n, has gained significant traction due to their potential applications in materials science and catalysis.[1] Understanding the three-dimensional arrangement of atoms within these clusters is paramount to harnessing their unique properties. Computational chemistry serves as a powerful and often essential tool to elucidate these structures, predict their stability, and explore their reactivity.[2] This guide delves into the computational methodologies used to validate the structures of (B2S3)n clusters, with a focus on Density Functional Theory (DFT) calculations.

Structural Evolution and Stability of (B2S3)n Clusters

Computational studies, primarily leveraging DFT, have systematically investigated the structural evolution and electronic properties of (B2S3)n clusters for n = 1–6.[3] These studies reveal a fascinating trend in the geometric arrangements of these clusters as they grow in size.

A key finding is the transition from planar to three-dimensional structures with an increasing number of B2S3 units.[1] For smaller clusters, specifically the global minimum structures of B2S3 and B4S6, a planar configuration is energetically favored.[1] However, for larger clusters where n ranges from 3 to 6, the global minimum configurations adopt non-planar or cage-like structures.[1] The fundamental building blocks of these clusters are identified as linear [S−B−S] units and cyclic B2S2 rings.[1]

The stability of these computationally predicted low-energy (B2S3)n clusters has been assessed both structurally and electronically.[3] These clusters are predicted to be stable, with their boron centers exhibiting notable reactivity towards the binding of small molecules like ammonia (B1221849) (NH3) and carbon monoxide (CO).[3]

Comparative Analysis of Computational Methods

While a direct, head-to-head benchmark of various computational methods for (B2S3)n clusters is not extensively documented in a single study, the prevalent use of DFT with specific functionals and basis sets provides a de facto standard for these systems. The choice of computational level is critical for obtaining accurate energetic and geometric parameters.

Below is a summary of computational approaches and key findings from a representative study on (B2S3)n (n=1-6) clusters.

ClusterComputational MethodKey Findings
(B2S3)n, n=1-6 DFT: M06-2X-D3/6-31G(d,p)Calculation of free energies for low-energy isomers.[4][5]
(B2S3)n, n=1-6 G4(MP2)-6XSingle-point energy calculations for refining energetic ordering.[4]
B6S CCSD(T)/6-311+G(2df)//B3LYP/6-311+G(d)Investigation of a boron-rich sulfide cluster, identifying a planar knife-like isomer as the lowest energy structure.[6]

Experimental and Computational Protocols

The validation of computationally predicted structures ideally involves comparison with experimental data. However, for many novel clusters like (B2S3)n, experimental characterization can be challenging. Therefore, the robustness of the computational protocol is paramount.

Computational Protocol for (B2S3)n Structure Validation

A typical computational workflow for determining the low-energy isomers and validating the structures of (B2S3)n clusters involves the following steps:

  • Initial Structure Generation: Putative low-energy isomers of (B2S3)n are constructed by assembling B2S3 building blocks in various configurations.[3]

  • Geometry Optimization: The geometries of these initial structures are optimized using a selected DFT functional and basis set, for instance, the M06-2X-D3 functional with the 6-31G(d,p) basis set.[4][5]

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to true local minima on the potential energy surface (i.e., no imaginary frequencies).

  • Energetic Refinement: To obtain more accurate relative energies, single-point energy calculations are often performed on the optimized geometries using a higher-level method, such as the G4(MP2)-6X composite method.[4]

  • Analysis of Electronic Structure and Bonding: Further analysis, such as Natural Bond Orbital (NBO) analysis, can be carried out to understand the bonding characteristics and electronic properties of the stable isomers.

Computational_Workflow cluster_workflow Computational Validation Workflow for (B2S3)n Clusters Start Initial Structure Generation (B2S3 Building Blocks) Opt Geometry Optimization (DFT: M06-2X-D3/6-31G(d,p)) Start->Opt Initial Geometries Freq Frequency Calculation (Confirm Minima) Opt->Freq Optimized Geometries Energy Energetic Refinement (G4(MP2)-6X) Freq->Energy Verified Minima Analysis Electronic Structure Analysis (NBO, etc.) Energy->Analysis Refined Energies End Validated Structures and Properties Analysis->End Detailed Insights

Caption: A generalized workflow for the computational validation of (B2S3)n cluster structures.

Structural Evolution Visualization

The structural transition of (B2S3)n clusters from planar to cage-like as 'n' increases is a significant finding from computational studies. The following diagram illustrates this logical relationship.

Structural_Evolution cluster_evolution Structural Evolution of (B2S3)n Global Minima n1 n=1 (B2S3) Planar Planar Structures n1->Planar n2 n=2 (B4S6) n2->Planar n3_6 n=3-6 ((B2S3)3-6) NonPlanar Non-Planar/Cage-like Structures n3_6->NonPlanar

References

Key Performance Metrics of Sulfide Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Review of Sulfide (B99878) Solid Electrolytes for All-Solid-State Batteries

The development of all-solid-state batteries (ASSBs) is a critical step towards safer and more energy-dense energy storage solutions, poised to revolutionize industries from consumer electronics to electric vehicles. At the heart of this technology lies the solid electrolyte (SE), which replaces the flammable liquid electrolytes found in conventional lithium-ion batteries. Among the various classes of solid electrolytes, sulfide-based materials have garnered significant attention due to their exceptional ionic conductivity and favorable mechanical properties.[1][2] This guide provides a comparative review of the prominent types of sulfide solid electrolytes, presenting key performance data, detailed experimental protocols for their characterization, and an overview of their synthesis methods.

The performance of a solid electrolyte is determined by several key metrics, primarily its ability to conduct lithium ions, its stability at different voltages, and its compatibility with the electrodes. Sulfide electrolytes are particularly promising due to the high polarizability of the sulfur anion, which leads to a weaker interaction with lithium ions and thus facilitates faster ion transport.[3]

Ionic Conductivity

High ionic conductivity is paramount for achieving high power densities in ASSBs. Several families of sulfide electrolytes have demonstrated conductivities comparable to, and in some cases exceeding, those of liquid electrolytes.[4]

Electrochemical Stability

The electrochemical stability window (ESW) defines the voltage range within which the electrolyte remains stable without being oxidized or reduced. A wide ESW is crucial for compatibility with high-voltage cathodes and low-voltage anodes, such as lithium metal.[5] However, many sulfide electrolytes exhibit a narrow electrochemical window, which can lead to decomposition and interfacial reactions.[4]

Interfacial Stability

The interface between the solid electrolyte and the electrodes plays a critical role in the overall performance and longevity of an ASSB. Poor chemical and electrochemical stability at this interface can lead to the formation of a resistive solid electrolyte interphase (SEI), increasing internal resistance and impeding ion transport.[6][7] While sulfide electrolytes generally exhibit good contact with electrodes due to their softness, their reactivity, particularly with lithium metal, remains a significant challenge.[2][8]

Comparative Data of Sulfide Electrolyte Types

The following table summarizes the key performance metrics for several prominent classes of sulfide solid electrolytes.

Electrolyte TypeComposition ExampleIonic Conductivity (S/cm)Activation Energy (eV)Electrochemical Stability Window (V vs. Li/Li⁺)
Thio-LISICON Li₁₀GeP₂S₁₂ (LGPS)~1.2 x 10⁻²0.22~1.7 - 2.1
Li₉.₅₄Si₁.₇₄P₁.₄₄S₁₁.₇Cl₀.₃~2.5 x 10⁻²N/AN/A
Argyrodite Li₆PS₅Cl~1 x 10⁻³ - 1 x 10⁻²0.25 - 0.35~0.8 - 2.5
Li₆PS₅Br~3.4 x 10⁻⁵N/AN/A
Glass-Ceramic Li₇P₃S₁₁~1.7 x 10⁻²0.18~0.9 - 2.3
β-Li₃PS₄~1.6 x 10⁻⁴0.33Wide, stable with Li
Li-P-S System Li₇PS₆~1.1 x 10⁻³N/AN/A

Note: The reported values can vary depending on the synthesis method and processing conditions.[1][2][9][10]

Synthesis Methodologies

The properties of sulfide electrolytes are highly dependent on their synthesis route. The primary methods employed are solid-state reactions, mechanochemical ball milling, and liquid-phase synthesis.

Solid-State Reaction

This traditional method involves heating stoichiometric amounts of precursor materials (e.g., Li₂S, P₂S₅, and LiCl for Li₆PS₅Cl) in a sealed and evacuated quartz ampoule at high temperatures (e.g., 550°C) for an extended period.[10][11] While effective in producing crystalline materials, this method is often time-consuming and energy-intensive.[12]

Mechanochemical Ball Milling

High-energy ball milling is a widely used technique to synthesize both amorphous and crystalline sulfide electrolytes at room temperature. The precursors are placed in a milling vial with grinding media and subjected to high-energy impacts, inducing chemical reactions. This method can produce materials with high ionic conductivity and is more scalable than the solid-state route.[9][13]

Liquid-Phase Synthesis

Liquid-phase synthesis involves the dissolution of precursors in a suitable solvent (e.g., ethanol, tetrahydrofuran), followed by precipitation and heat treatment to obtain the desired electrolyte.[10][12][14][15] This approach offers better control over particle size and morphology and has the potential for large-scale, cost-effective production.[14] However, the ionic conductivity of electrolytes produced via this method can sometimes be lower than those from solid-state or mechanochemical methods.[15]

Experimental Protocols for Characterization

Standardized characterization techniques are essential for evaluating and comparing the performance of different sulfide electrolytes.

Ionic Conductivity Measurement

Method: Electrochemical Impedance Spectroscopy (EIS)

  • Sample Preparation: The sulfide electrolyte powder is pressed into a dense pellet, typically with a diameter of 10-13 mm and a thickness of 0.5-1 mm.

  • Cell Assembly: The pellet is sandwiched between two ion-blocking electrodes (e.g., gold or platinum) in an airtight cell to prevent exposure to air and moisture.

  • EIS Measurement: An AC voltage with a small amplitude (e.g., 10 mV) is applied across a range of frequencies (e.g., 1 MHz to 1 Hz).

  • Data Analysis: The ionic conductivity (σ) is calculated from the impedance data using the formula: σ = L / (R * A), where L is the thickness of the pellet, A is the electrode area, and R is the bulk resistance obtained from the Nyquist plot.

Electrochemical Stability Window Determination

Method: Cyclic Voltammetry (CV)

  • Cell Assembly: A three-electrode cell is assembled with the sulfide electrolyte as the separator, a lithium metal foil as the counter and reference electrodes, and a working electrode (e.g., stainless steel or carbon).

  • CV Measurement: The potential of the working electrode is swept linearly between a defined voltage range (e.g., -0.5 V to 5 V vs. Li/Li⁺) at a slow scan rate (e.g., 0.1 mV/s).

  • Data Analysis: The onset of a significant increase in the oxidation or reduction current indicates the decomposition of the electrolyte, defining the limits of the electrochemical stability window.

Interfacial Stability Assessment

Method: Symmetrical Cell Cycling

  • Cell Assembly: A symmetrical cell is constructed by sandwiching the sulfide electrolyte pellet between two identical lithium metal foils (Li/SE/Li).

  • Galvanostatic Cycling: The cell is cycled by applying a constant current density (e.g., 0.1 mA/cm²) for a fixed duration in both plating and stripping directions.

  • Data Analysis: The voltage profile over time is monitored. A stable voltage profile over numerous cycles indicates good interfacial stability. An increasing voltage polarization suggests the growth of a resistive interfacial layer.

Visualizing Relationships and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the relationships between different sulfide electrolyte families and the typical workflow for their evaluation.

Sulfide_Electrolyte_Families cluster_types Sulfide Electrolyte Families cluster_properties Key Properties Thio_LISICON Thio-LISICON (e.g., LGPS) Ionic_Conductivity High Ionic Conductivity Thio_LISICON->Ionic_Conductivity Excellent Electrochemical_Stability Electrochemical Stability Thio_LISICON->Electrochemical_Stability Narrow Interfacial_Stability Interfacial Stability Thio_LISICON->Interfacial_Stability Reactive Argyrodite Argyrodite (e.g., Li6PS5Cl) Argyrodite->Ionic_Conductivity High Argyrodite->Electrochemical_Stability Moderate Argyrodite->Interfacial_Stability Reactive Glass_Ceramic Glass-Ceramic (e.g., Li7P3S11) Glass_Ceramic->Ionic_Conductivity Very High Glass_Ceramic->Electrochemical_Stability Moderate Glass_Ceramic->Interfacial_Stability Reactive

Caption: Relationship between major sulfide electrolyte families and their key performance properties.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Solid_State Solid-State Reaction Electrolyte_Powder Sulfide Electrolyte Powder Solid_State->Electrolyte_Powder Ball_Milling Mechanochemical Ball Milling Ball_Milling->Electrolyte_Powder Liquid_Phase Liquid-Phase Synthesis Liquid_Phase->Electrolyte_Powder Synthesis Precursors Synthesis->Solid_State Synthesis->Ball_Milling Synthesis->Liquid_Phase Pelletizing Pellet Pressing Electrolyte_Powder->Pelletizing EIS Ionic Conductivity (EIS) Pelletizing->EIS CV Electrochemical Stability (CV) Pelletizing->CV Symmetric_Cell Interfacial Stability (Symmetrical Cell) Pelletizing->Symmetric_Cell

Caption: General experimental workflow for the synthesis and characterization of sulfide solid electrolytes.

Challenges and Future Outlook

Despite their high ionic conductivity, sulfide electrolytes face several challenges that hinder their widespread commercialization. Their sensitivity to moisture, which leads to the generation of toxic H₂S gas, necessitates handling in an inert atmosphere.[2] Furthermore, their limited electrochemical stability and reactivity with electrodes, particularly lithium metal, need to be addressed to ensure long-term battery performance and safety.[5][7]

Future research efforts are focused on several key areas:

  • Doping and Elemental Substitution: Introducing different elements into the electrolyte structure to enhance ionic conductivity and improve stability.[8][16]

  • Interfacial Engineering: Developing protective coating layers on the electrolyte or electrode materials to mitigate interfacial reactions.

  • Novel Synthesis Routes: Exploring scalable and cost-effective synthesis methods to produce high-quality electrolytes.[14]

  • Composite Electrolytes: Combining sulfide electrolytes with polymers or other materials to improve mechanical properties and air stability.[12]

References

Unlocking Enhanced Performance: A Comparative Guide to Boron-Doped NMC Cathodes

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the electrochemical benefits of boron (B) doping in Lithium Nickel Manganese Cobalt Oxide (NMC) cathodes reveals significant improvements in battery performance. Researchers and scientists in drug development and materials science are keenly interested in these advancements for their potential in next-generation energy storage solutions. This guide provides a comprehensive comparison of B-doped NMC cathodes against their undoped counterparts, supported by experimental data and detailed protocols.

Boron doping has emerged as a promising strategy to enhance the electrochemical properties of NMC cathodes, which are critical components in lithium-ion batteries. The introduction of boron into the NMC crystal structure leads to a range of benefits, including improved cycling stability, higher capacity retention, and better rate capability. These enhancements are attributed to several factors, such as the suppression of microcrack formation, reduced oxygen release, and improved structural stability.[1][2]

Performance Metrics: A Quantitative Comparison

The following table summarizes the key performance metrics of B-doped NMC cathodes compared to pristine NMC, based on data from various studies.

Performance MetricPristine NMCB-Doped NMCKey Improvements
Capacity Retention ~32.8% after 150 cycles[3][4]68% - 76% after 150 cycles[3][4]Significantly enhanced long-term stability
Discharge Capacity 198.3 mAh/g (initial)[5]205.3 mAh/g (initial for 1.0 wt% B-NCM)[5]Higher initial discharge capacity
Cycling Stability Lower capacity retention after extended cycles91.46% capacity retention after 300 cycles at 2C (for 1% B-doping)[6]Superior performance under high-rate cycling
Rate Capability Lower capacity at higher C-rates87.5% rate capability at 2C (for 1.0 wt% B-NCM)[5]Improved power delivery capabilities
Structural Stability Prone to structural degradation and microcracks[7]Reduced cation mixing and suppressed structural degradation[5]Enhanced safety and lifespan

The Mechanism of Enhancement: A Signaling Pathway

Boron doping influences the NMC cathode's performance through a multi-faceted mechanism. The diagram below illustrates the logical relationships between B-doping and the resulting improvements in electrochemical properties.

B_Doping_Mechanism cluster_input cluster_effects cluster_outcomes cluster_benefits B-Doping B-Doping Structural Modification Structural Modification B-Doping->Structural Modification Surface Chemistry Alteration Surface Chemistry Alteration B-Doping->Surface Chemistry Alteration Reduced Cation Mixing Reduced Cation Mixing Structural Modification->Reduced Cation Mixing Suppressed Oxygen Release Suppressed Oxygen Release Structural Modification->Suppressed Oxygen Release Inhibited Microcrack Formation Inhibited Microcrack Formation Structural Modification->Inhibited Microcrack Formation Enhanced Li+ Diffusion Enhanced Li+ Diffusion Structural Modification->Enhanced Li+ Diffusion Surface Chemistry Alteration->Suppressed Oxygen Release Improved Cycling Stability Improved Cycling Stability Reduced Cation Mixing->Improved Cycling Stability Suppressed Oxygen Release->Improved Cycling Stability Improved Thermal Stability Improved Thermal Stability Suppressed Oxygen Release->Improved Thermal Stability Inhibited Microcrack Formation->Improved Cycling Stability Increased Capacity Retention Increased Capacity Retention Inhibited Microcrack Formation->Increased Capacity Retention Enhanced Rate Capability Enhanced Rate Capability Enhanced Li+ Diffusion->Enhanced Rate Capability

Caption: Mechanism of B-doping in NMC cathodes.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline typical experimental protocols for the synthesis and characterization of B-doped NMC cathodes.

Synthesis of B-Doped NMC Cathodes

A common method for synthesizing B-doped NMC materials is the co-precipitation method.[2]

Experimental Workflow for Co-precipitation Synthesis

Co_precipitation_Workflow cluster_synthesis Synthesis Steps Precursor Solution Prepare aqueous solution of Ni, Mn, Co salts Co-precipitation Co-precipitate metal hydroxides with a precipitating agent (e.g., NaOH) and ammonia (B1221849) Precursor Solution->Co-precipitation Washing and Drying Wash and dry the precursor powder Co-precipitation->Washing and Drying Mixing Mix precursor with LiOH and Boric Acid (H3BO3) Washing and Drying->Mixing Calcination Calcine the mixture at high temperatures (e.g., 750-850°C) in air or oxygen Mixing->Calcination

Caption: Co-precipitation synthesis workflow.

Detailed Steps:

  • Precursor Synthesis: Nickel sulfate (B86663), manganese sulfate, and cobalt sulfate are dissolved in deionized water to form a solution with the desired stoichiometric ratio.

  • Co-precipitation: The metal salt solution is pumped into a continuously stirred tank reactor (CSTR) along with a sodium hydroxide (B78521) solution (precipitating agent) and an ammonia solution (chelating agent). The pH, temperature, and stirring speed are carefully controlled to obtain a spherical hydroxide precursor.

  • Washing and Drying: The resulting precipitate is filtered, washed multiple times with deionized water to remove residual ions, and then dried in a vacuum oven.

  • Lithiation and Doping: The dried precursor powder is thoroughly mixed with lithium hydroxide and a boron source, such as boric acid (H₃BO₃).

  • Calcination: The mixture is subjected to a two-step calcination process. The first step is typically at a lower temperature (e.g., 450-550°C) for several hours, followed by a second, higher-temperature step (e.g., 750-850°C) for a longer duration to form the final B-doped NMC cathode material.

Another common synthesis route is the sol-gel method.[4]

Electrochemical Characterization

To evaluate the performance of the synthesized B-doped NMC cathodes, a series of electrochemical tests are conducted.

Experimental Workflow for Electrochemical Characterization

Electrochemical_Characterization_Workflow cluster_characterization Characterization Steps Slurry Preparation Prepare slurry with active material, conductive carbon, and binder (e.g., PVDF) in a solvent (e.g., NMP) Electrode Casting Coat the slurry onto an aluminum foil current collector Slurry Preparation->Electrode Casting Cell Assembly Assemble coin cells (e.g., CR2032) in an argon-filled glovebox with a lithium metal anode, separator, and electrolyte Electrode Casting->Cell Assembly Electrochemical Testing Perform galvanostatic charge-discharge cycling, cyclic voltammetry (CV), and electrochemical impedance spectroscopy (EIS) Cell Assembly->Electrochemical Testing

Caption: Electrochemical characterization workflow.

Detailed Procedures:

  • Electrode Preparation: The active material (B-doped NMC), a conductive agent (e.g., Super P carbon black), and a binder (e.g., polyvinylidene fluoride, PVDF) are mixed in a specific weight ratio (e.g., 8:1:1) in a solvent like N-methyl-2-pyrrolidone (NMP) to form a homogeneous slurry. This slurry is then cast onto an aluminum foil current collector and dried under vacuum.

  • Cell Assembly: Coin-type cells (e.g., CR2032) are assembled in an argon-filled glovebox. The prepared cathode is used as the working electrode, with lithium metal foil as the counter and reference electrode. A microporous membrane (e.g., Celgard) serves as the separator, and a standard lithium-ion battery electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate and dimethyl carbonate) is used.

  • Electrochemical Measurements:

    • Galvanostatic Cycling: The cells are cycled at various C-rates (a measure of the rate at which a battery is discharged relative to its maximum capacity) within a specific voltage window (e.g., 2.8–4.3 V vs. Li/Li⁺) to determine the discharge capacity, capacity retention, and cycling stability.

    • Cyclic Voltammetry (CV): CV is performed to study the redox reactions and phase transitions occurring within the cathode material during charging and discharging.

    • Electrochemical Impedance Spectroscopy (EIS): EIS is used to investigate the charge transfer resistance and lithium-ion diffusion kinetics within the electrode.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Boron Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. Handling highly reactive compounds like boron sulfide (B99878) (B₂S₃) requires not only careful experimental planning but also a thorough understanding of its proper disposal. This guide provides essential, step-by-step procedures for the safe handling and disposal of boron sulfide, ensuring the well-being of laboratory personnel and compliance with safety regulations.

This compound is a moisture-sensitive solid that reacts vigorously with water, including atmospheric moisture, to produce boric acid (H₃BO₃) and highly toxic, flammable hydrogen sulfide (H₂S) gas.[1][2][3] This reactivity is the primary concern during its handling and disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to handle this compound in a well-ventilated area, preferably within a fume hood, to mitigate the risk of inhaling hazardous vapors.[4][5] Personal protective equipment (PPE) is mandatory and should include:

  • Eye Protection: Safety glasses and a face shield.[4]

  • Hand Protection: Chemical-resistant gloves.[4]

  • Body Protection: A complete protective suit.[4]

In case of accidental exposure, follow these first-aid measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer artificial respiration and seek immediate medical attention.[4]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[4]

  • Eye Contact: Rinse eyes thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Quantitative Safety Data

For quick reference, the following table summarizes key quantitative safety data for this compound.

PropertyValueReference
Molecular Formula B₂S₃[4]
Molecular Weight 117.8170 g/mol [4]
Melting Point 563 °C (1,045 °F; 836 K)[1]
Density 1.55 g/cm³[1]
Flash Point 18 °C (64 °F; 291 K)[1]
Solubility in water Decomposes[1]
UN Number 2813[4]
Transport Hazard Class 4.3 (Substances which, in contact with water, emit flammable gases)[4]

Step-by-Step Disposal Protocol for Small Laboratory Quantities

For small quantities of this compound typically used in a research setting, a carefully controlled neutralization process can be employed. This procedure is based on the hydrolysis of this compound to boric acid and hydrogen sulfide, followed by the scrubbing of the toxic hydrogen sulfide gas.

This procedure must be performed in a certified chemical fume hood.

  • Preparation of the Neutralization Setup:

    • Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet.

    • Connect the gas outlet to a series of two gas washing bottles (scrubbers). The first scrubber should contain a solution of a strong oxidizing agent, such as sodium hypochlorite (B82951) (bleach), to oxidize the hydrogen sulfide. The second scrubber should contain a solution of a base, such as sodium hydroxide (B78521), to neutralize any remaining acidic gases.

  • Inerting the System:

    • Place the weighed quantity of this compound into the round-bottom flask.

    • Purge the entire system with an inert gas, such as nitrogen or argon, to remove any atmospheric moisture and oxygen.

  • Controlled Hydrolysis:

    • Slowly add a large excess of cold water to the dropping funnel.

    • With vigorous stirring, add the water dropwise to the this compound in the flask. The reaction is exothermic and will generate gas, so the addition rate must be carefully controlled to prevent a runaway reaction.

  • Scrubbing of Hydrogen Sulfide:

    • The generated hydrogen sulfide gas will be directed through the scrubbers. The sodium hypochlorite solution will oxidize the H₂S to non-toxic sulfate (B86663) salts. The sodium hydroxide solution will neutralize any unreacted H₂S or other acidic byproducts.

  • Completion and Final Disposal:

    • Once the reaction has ceased (no more gas evolution), continue stirring for an additional hour to ensure complete hydrolysis.

    • The resulting solution in the flask will be an aqueous solution of boric acid. This can be neutralized with a base (e.g., sodium bicarbonate) to a pH between 5.5 and 9.0 and then, if local regulations permit, disposed of down the drain with copious amounts of water.[6]

    • The contents of the scrubbers should be treated as hazardous waste and disposed of according to institutional guidelines.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

BoronSulfideDisposal cluster_prep Preparation cluster_procedure Disposal Procedure A Assess Quantity of This compound Waste B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Certified Fume Hood B->C D Small Quantity (<10g) C->D Evaluate E Large Quantity (>10g) C->E Evaluate F Controlled Hydrolysis (Neutralization Protocol) D->F G Contact Licensed Waste Disposal Service E->G H Scrub H2S Gas F->H I Neutralize Boric Acid Solution (pH 5.5-9.0) H->I J Dispose of Neutralized Solution and Scrubber Contents Appropriately I->J

Caption: Logical workflow for the safe disposal of this compound.

Waste Management and Final Recommendations

For larger quantities of this compound, or if a laboratory is not equipped to perform the described neutralization procedure, it is imperative to contact a licensed professional waste disposal service.[4] Do not attempt to dispose of this compound in regular trash or down the drain without proper neutralization, as this can lead to the release of toxic gas and pose a significant safety hazard.

By adhering to these stringent protocols, researchers can ensure a safe laboratory environment while handling and disposing of this compound, thereby upholding the highest standards of safety and professional responsibility.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.